CNS-5161 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action centers on the blockade of the NMDA receptor's ion channel, thereby inhibiting excessive glutamatergic neurotransmission implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the core mechanism of action of CNS-5161, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental applications. The data presented herein demonstrates the potential of CNS-5161 as a therapeutic agent for conditions such as neuropathic pain and ischemic brain injury, while also highlighting its unique pharmacological profile that may offer a favorable safety window compared to other NMDA receptor antagonists.
Introduction
Excessive activation of the NMDA subtype of glutamate (B1630785) receptors is a key pathological mechanism in various neurological and psychiatric disorders, including neuropathic pain, epilepsy, and ischemic brain damage.[1][2] While targeting the NMDA receptor presents a promising therapeutic strategy, the clinical development of NMDA receptor antagonists has been hampered by significant side effects, such as psychotomimetic effects.[3][4] this compound (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride) is a novel diarylguanidine derivative that acts as a noncompetitive NMDA receptor antagonist.[1][3] Preclinical and early clinical studies have suggested that CNS-5161 may possess a distinct profile with a reduced propensity for psychotomimetic side effects, making it a compound of significant interest for further investigation.[3][4] This guide delves into the core mechanism of action of CNS-5161, presenting key data and methodologies for its evaluation.
Core Mechanism of Action: Noncompetitive NMDA Receptor Antagonism
CNS-5161 exerts its pharmacological effects through direct interaction with the ion channel of the NMDA receptor.[5][6] This mechanism is characterized by the following key features:
-
Noncompetitive Blockade: CNS-5161 binds to a site within the NMDA receptor's ion channel, distinct from the glutamate and glycine (B1666218) co-agonist binding sites.[5][6] This binding event physically obstructs the flow of ions, primarily Ca²⁺, through the channel, even when the receptor is activated by its agonists.
-
Use-Dependence: The binding of CNS-5161 to the ion channel is use-dependent, meaning it has a higher affinity for the open or activated state of the receptor. This property is advantageous as it suggests that CNS-5161 may preferentially target overactive NMDA receptors, which are more frequently in an open state, while having less of an effect on receptors involved in normal physiological neurotransmission.
-
High Affinity: In vitro studies have demonstrated that CNS-5161 binds with high affinity to the NMDA receptor ion channel. This is evidenced by its potent displacement of other known noncompetitive antagonists, such as [³H]MK-801.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of CNS-5161 at the NMDA receptor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |
| Kᵢ | 1.8 nM | Rat | Synaptosomal membranes | [³H]MK-801 | [1] |
Table 2: Preclinical Efficacy
| Model | Species | Dose | Route | Effect | Reference |
| Neonatal NMDA Excitotoxicity | Rat | 4 mg/kg | i.p. | ED₈₀ for neuroprotection | [1] |
| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg | i.p. | 91% inhibition of seizures | [6] |
Table 3: Early Human Clinical Data (Healthy Volunteers)
| Parameter | Dose Range | Route | Key Observations | Reference |
| Safety & Tolerability | 30 - 2000 µg | IV infusion | Well tolerated; dose-related, self-limiting sensory symptoms; dose-dependent increase in blood pressure. | [1] |
| Pharmacokinetics | 30 - 2000 µg | IV infusion | Mean half-life: 2.95 h; Mean clearance: 106 L/h; Mean volume of distribution: 296 L. | [2] |
Table 4: Early Human Clinical Data (Neuropathic Pain Patients)
| Parameter | Dose | Route | Key Observations | Reference |
| Safety & Tolerability | Up to 500 µg | IV infusion | Reasonably well tolerated. Most common adverse events: hypertension, headache, mild visual disorders. | [3][7] |
| Efficacy | 500 µg | IV infusion | Some indications of analgesic activity, particularly in patients with diabetic neuropathy. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of CNS-5161.
[³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of CNS-5161 to the ion channel of the NMDA receptor.
-
Objective: To quantify the inhibitory constant (Kᵢ) of CNS-5161 for the [³H]MK-801 binding site on the NMDA receptor.
-
Materials:
-
Rat brain synaptosomal membranes
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer
-
Glutamate and Glycine
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare synaptosomal membranes from rat brain tissue.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of CNS-5161 in Tris-HCl buffer containing glutamate and glycine to ensure the NMDA receptors are in an activated state.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of CNS-5161 that inhibits 50% of specific [³H]MK-801 binding) from the competition curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
References
- 1. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of hypothermia and Inter-alpha Inhibitor Proteins after hypoxic ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-ischemia in the neonatal rat brain: histopathology after post-treatment with NMDA and non-NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mzhoulab.com [mzhoulab.com]
- 6. Xenon provides short-term neuroprotection in neonatal rats when administered after hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
CNS-5161 Hydrochloride: A Technical Guide for Research Professionals
An In-depth Review of a High-Affinity, Noncompetitive NMDA Receptor Antagonist for Neuropathic Pain and Neuroprotection Research
Introduction
CNS-5161 hydrochloride is a potent and selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in preclinical and clinical research.[1] Its mechanism of action, targeting the ion channel of the NMDA receptor, positions it as a valuable tool for investigating the role of glutamate (B1630785) neurotransmission in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
The overactivation of NMDA receptors is implicated in the pathophysiology of numerous conditions, including neuropathic pain, ischemic brain injury, and neurodegenerative diseases. This compound's ability to block this receptor noncompetitively offers a promising avenue for therapeutic intervention.[1] This document will delve into the specifics of its use in research, with a focus on its application in the study of neuropathic pain and neuroprotection.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, as well as its pharmacokinetic properties in humans.
| Parameter | Value | Species/System | Reference |
| Ki | 1.8 nM | Rat brain synaptosomal membranes ([3H]MK-801 displacement) | [1] |
| In Vivo Efficacy | |||
| Model | Parameter | Dose/Concentration | Effect |
| Neonatal Rat NMDA Excitotoxicity | ED80 | 4 mg/kg (i.p.) | Protection against necrotic effects of exogenous NMDA |
| Audiogenic Seizures (DBA/2 mice) | Inhibition | 4 mg/kg (i.p.) | 91% inhibition of seizures |
| Human Pharmacokinetics (Healthy Volunteers) | ||
| Parameter | Mean Value (± SD) | Dosing |
| Half-life (t1/2) | 2.95 (± 0.75) hours | Single intravenous infusion (30 µg to 2000 µg) |
| Clearance (CL) | 106 (± 17.8) L/h | Single intravenous infusion (30 µg to 2000 µg) |
| Volume of Distribution (Vd) | 296 (± 69) L | Single intravenous infusion (30 µg to 2000 µg) |
| Clinical Trial in Neuropathic Pain (Dose Escalation) | |||
| Dose | Route of Administration | Maximum Tolerated Dose | Primary Adverse Events |
| 125 µg, 250 µg, 500 µg, 750 µg | Intravenous | < 750 µg | Hypertension, headache, mild visual disorders |
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by acting as a noncompetitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. Upon activation, the channel allows the influx of Na+ and, significantly, Ca2+ ions. This influx of calcium acts as a critical second messenger, activating a cascade of intracellular signaling pathways.
However, under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg2+) in a voltage-dependent manner. Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, is required to dislodge the Mg2+ block, allowing for ion flow through the NMDA receptor.
This compound binds to a site within the ion channel of the NMDA receptor, physically obstructing the passage of ions. This blockade is "noncompetitive" because CNS-5161 does not compete with glutamate or glycine for their binding sites.
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
In Vitro Radioligand Binding Assay ([3H]MK-801 Displacement)
This protocol is a standard method for determining the binding affinity of unlabelled compounds to the NMDA receptor ion channel site.
-
Tissue Preparation:
-
Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [3H]MK-801 and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabelled NMDA receptor channel blocker (e.g., unlabelled MK-801).
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Preclinical In Vivo Models
1. Neonatal Rat Model of NMDA Excitotoxicity
This model is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal death in the developing brain.
-
Animals: Neonatal rat pups (e.g., postnatal day 7).
-
Procedure:
-
Pups are administered a neurotoxic dose of NMDA intracerebrally.
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before or after the NMDA injection.
-
After a set period (e.g., 24 hours), the animals are euthanized, and their brains are processed for histological analysis.
-
The extent of neuronal damage (e.g., in the hippocampus or cortex) is quantified and compared between treatment groups.
-
2. Audiogenic Seizure Model in DBA/2 Mice
This model is used to evaluate the anticonvulsant properties of test compounds. DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli.
-
Animals: DBA/2 mice at an age of high seizure susceptibility (e.g., 21-28 days).
-
Procedure:
-
Mice are pre-treated with this compound or vehicle via a specified route (e.g., i.p.).
-
After a defined pre-treatment time, the mice are placed in a sound-attenuating chamber.
-
A high-intensity auditory stimulus (e.g., a bell or a siren) is presented for a fixed duration.
-
The occurrence and severity of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures) are observed and scored.
-
The ability of this compound to prevent or reduce the severity of seizures is assessed.
-
3. Rat Model of Focal Cerebral Ischemia
This model mimics the effects of a stroke and is used to investigate the neuroprotective potential of compounds.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Procedure:
-
Anesthesia is induced in the rat.
-
The middle cerebral artery (MCA) is occluded to induce focal ischemia. This can be achieved by various methods, including the intraluminal filament technique or direct surgical ligation.
-
This compound or vehicle is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after).
-
After a defined period of occlusion (and reperfusion, if applicable), the animal's neurological deficits are assessed using a standardized scoring system.
-
The animal is then euthanized, and the brain is removed for infarct volume measurement, typically using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Clinical Trial in Neuropathic Pain
The following outlines the design of a dose-escalating safety and tolerability study of this compound in patients with chronic neuropathic pain.[1]
References
CNS-5161 Hydrochloride: A Technical Guide to its NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its therapeutic potential in neuropathic pain and neuroprotection. This technical guide provides an in-depth overview of the core pharmacology of CNS-5161, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the relevant signaling pathways.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and ischemic brain damage. This compound (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride) is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA receptor. It binds to the ion channel pore, thereby blocking the influx of calcium and sodium ions. This guide delves into the technical details of CNS-5161's interaction with the NMDA receptor and the methodologies used to characterize its pharmacological profile.
Mechanism of Action
CNS-5161 is a use-dependent, noncompetitive antagonist of the NMDA receptor. This means it preferentially binds to the receptor when it is in its open, activated state, which requires the presence of both glutamate and a co-agonist like glycine (B1666218) or D-serine. By binding within the ion channel at a site overlapping with the phencyclidine (PCP) and MK-801 binding sites, CNS-5161 physically obstructs the passage of cations, effectively inhibiting receptor function.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its potency and binding affinity at the NMDA receptor.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |
| Kᵢ | 1.8 nM | Rat | Synaptosomal membranes from brain | [³H]MK-801 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | Dose (i.p.) | Effect | Species | Reference |
| Neonatal NMDA Excitotoxicity | Neuroprotection | 4 mg/kg | ED₈₀ for protection against necrotic effects | Rat | [1] |
| Audiogenic Seizures | Anticonvulsant | 4 mg/kg | 91% inhibition of seizures | DBA/2 Mice | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
[³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the ion channel site of the NMDA receptor.
Materials:
-
Rat forebrain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Non-labeled MK-801 or another high-affinity NMDA receptor channel blocker (for determining non-specific binding)
-
Test compound (this compound) at various concentrations
-
Glutamate and glycine (to open the NMDA receptor channel)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound (CNS-5161).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of a compound on NMDA receptor-mediated currents in individual neurons.
Materials:
-
Cultured neurons or brain slices
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution (containing salts to mimic the intracellular environment)
-
NMDA and glycine (agonists)
-
Test compound (this compound)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope.
-
Pipette Positioning: Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with the internal solution.
-
Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply NMDA and glycine to elicit an inward current.
-
Drug Application: Perfuse the test compound (CNS-5161) onto the cell and measure the reduction in the NMDA-induced current.
-
Data Analysis: Determine the concentration of the antagonist that produces a 50% reduction in the current (IC₅₀).
In Vivo Models
This model assesses the neuroprotective effects of a compound against NMDA-induced brain injury in developing animals.
Procedure:
-
Animal Preparation: Anesthetize neonatal rat pups (e.g., postnatal day 7).
-
Injection: Stereotaxically inject NMDA into a specific brain region (e.g., the striatum).
-
Drug Administration: Administer the test compound (CNS-5161) via a systemic route (e.g., intraperitoneal injection) at a specified time before or after the NMDA injection.
-
Assessment of Damage: After a survival period (e.g., 24-48 hours), euthanize the animals and perfuse the brains. Section the brains and stain them (e.g., with cresyl violet) to visualize and quantify the extent of the lesion.
-
Data Analysis: Compare the lesion volume in the drug-treated group to that in a vehicle-treated control group to determine the neuroprotective efficacy.
This model evaluates the anticonvulsant properties of a compound in a genetically susceptible mouse strain.
Procedure:
-
Animal Selection: Use DBA/2 mice, which are genetically prone to sound-induced seizures.
-
Drug Administration: Administer the test compound (CNS-5161) or vehicle to the mice.
-
Auditory Stimulus: After a predetermined time, expose the mice to a high-intensity sound stimulus (e.g., a loud bell or a specific frequency tone) for a set duration (e.g., 60 seconds).
-
Seizure Scoring: Observe and score the seizure response, which typically includes a wild running phase, clonic seizures, and tonic seizures.
-
Data Analysis: Compare the incidence and severity of seizures in the drug-treated group to the vehicle-treated group to assess the anticonvulsant effect.
This model is used to investigate the neuroprotective effects of a compound in a model of focal cerebral ischemia.
Procedure:
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Occlusion: Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery, thereby inducing a stroke.
-
Drug Administration: Administer the test compound (CNS-5161) at a specific time point before, during, or after the MCAO procedure.
-
Reperfusion (Optional): In some protocols, the filament is withdrawn after a certain period (e.g., 1-2 hours) to allow for reperfusion.
-
Assessment of Infarct Volume: After a survival period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it. Stain the slices with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct.
-
Data Analysis: Quantify the infarct volume and compare it between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NMDA receptor antagonism and a typical experimental workflow for characterizing a novel NMDA receptor antagonist like CNS-5161.
Caption: NMDA receptor signaling and CNS-5161's point of intervention.
Caption: A typical experimental workflow for characterizing a novel NMDA receptor antagonist.
Conclusion
This compound is a well-characterized, potent, and selective noncompetitive NMDA receptor antagonist. Its use-dependent mechanism of action suggests a potential for therapeutic intervention in conditions of excessive NMDA receptor activation while potentially sparing normal physiological function. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with CNS-5161 or other novel NMDA receptor modulators. Further investigation into its subunit selectivity and downstream signaling effects will continue to refine our understanding of its therapeutic potential.
References
An In-depth Technical Guide to the Chemical and Pharmacological Profile of CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental data related to CNS-5161 hydrochloride, a potent noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Chemical Structure and Properties
This compound, chemically known as N-(2-chloro-5-(methylmercapto) phenyl)-N′-(3-(methylmercapto) phenyl)-N′-methylguanidine monohydrochloride, is a selective antagonist of the NMDA subtype of glutamate (B1630785) receptors.[1][2] Its chemical structure is presented below.
Chemical Structure:
-
IUPAC Name: 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride[3]
-
Molecular Formula: C₁₆H₁₈ClN₃S₂ · HCl[3]
The structure features a central guanidine (B92328) core substituted with two distinct phenyl rings, each containing a methylthio group, and one phenyl ring further substituted with a chlorine atom. This specific substitution pattern is crucial for its high affinity and selectivity for the NMDA receptor ion channel.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for CNS-5161.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Species | Assay | Reference |
| Kᵢ (displaces [³H] MK-801) | 1.8 nM | Rat | Synaptosomal membrane preparations | [1][4] |
Table 2: In Vivo Efficacy
| Model | Parameter | Dose | Route | Effect | Reference |
| Neonatal Rat NMDA Excitotoxicity | ED₈₀ | 4 mg/kg | i.p. | Protection against necrotic effects | [1][4] |
| Audiogenic Seizures (DBA/2 mice) | Inhibition | 4 mg/kg | i.p. | 91% inhibition | [4] |
Table 3: Human Pharmacokinetics (Single Intravenous Infusion)
| Parameter | Mean Value (± s.d.) | Reference |
| Half-life (t½) | 2.95 h (± 0.75) | [6] |
| Clearance | 106 L/h (± 17.8) | [6] |
| Volume of Distribution | 296 L (± 69) | [6] |
Experimental Protocols
[³H] MK-801 Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of CNS-5161 to the NMDA receptor ion channel site, based on standard methodologies.
Objective: To determine the inhibitory constant (Kᵢ) of CNS-5161 for the displacement of the radiolabeled NMDA receptor channel blocker [³H] MK-801 from rat brain synaptosomal membranes.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H] MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Tris-HCl buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Methodology:
-
Membrane Preparation: Rat brain tissue is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet (crude synaptosomal membranes) is washed multiple times by resuspension and centrifugation to remove endogenous glutamate.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [³H] MK-801 and varying concentrations of CNS-5161 in Tris-HCl buffer.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled MK-801) from the total binding. The IC₅₀ value (concentration of CNS-5161 that inhibits 50% of specific [³H] MK-801 binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Neonatal Rat NMDA Excitotoxicity Model
This protocol describes a general procedure for evaluating the neuroprotective effects of CNS-5161 against NMDA-induced excitotoxicity in neonatal rats.
Objective: To determine the effective dose (ED₈₀) of CNS-5161 that protects against neuronal damage induced by the administration of NMDA.
Materials:
-
Neonatal rat pups (e.g., 7 days old)
-
N-methyl-D-aspartate (NMDA) solution
-
This compound solution
-
Anesthetic
-
Histological stains (e.g., Nissl stain)
-
Microscope
Methodology:
-
Animal Preparation: Neonatal rat pups are anesthetized.
-
Drug Administration: A specific dose of CNS-5161 (or vehicle control) is administered via the intraperitoneal (i.p.) route.
-
Induction of Excitotoxicity: After a predetermined pretreatment time, a solution of NMDA is injected directly into a specific brain region (e.g., intrastriatal injection) to induce localized excitotoxic lesions.
-
Post-insult Monitoring: The animals are allowed to recover and are monitored for a specific period (e.g., 24-48 hours).
-
Histological Analysis: The animals are euthanized, and their brains are removed, fixed, sectioned, and stained (e.g., with Nissl stain) to visualize neuronal damage.
-
Quantification of Neuroprotection: The extent of the lesion or neuronal loss in the NMDA-injected region is quantified using microscopy and image analysis software. The neuroprotective effect of CNS-5161 is determined by comparing the lesion size in the drug-treated group to the vehicle-treated control group. The ED₈₀ is the dose at which CNS-5161 produces 80% of its maximal protective effect.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Noncompetitive NMDA Receptor Antagonism
CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor. This means it does not compete with the neurotransmitter glutamate or the co-agonist glycine (B1666218) for their binding sites. Instead, it binds to a site within the ion channel of the receptor, physically blocking the influx of ions such as Ca²⁺ and Na⁺. This blockade is use-dependent, meaning CNS-5161 has a higher affinity for the open, activated state of the receptor channel.
Caption: Mechanism of noncompetitive antagonism of the NMDA receptor by CNS-5161.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like CNS-5161 in a preclinical model of neurological disease.
Caption: A generalized experimental workflow for in vivo efficacy testing of CNS-5161.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. Synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines via copper/N-methylglycine-catalyzed arylation of guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Binding Characteristics of CNS-5161 Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and inhibitory constant (Ki) of CNS-5161 hydrochloride, a potent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental procedures.
Core Data Summary: Binding Affinity of this compound
The inhibitory constant (Ki) of this compound has been determined through radioligand binding assays, providing a quantitative measure of its high affinity for the NMDA receptor ion channel. This data is crucial for understanding the compound's potency and its potential as a therapeutic agent.
| Compound | Parameter | Value | Radioligand | Tissue Preparation | Reference |
| This compound | Ki | 1.8 nM | [3H]MK-801 | Synaptosomal membrane preparations from rat brain | [1] |
Table 1: Inhibitory Constant (Ki) of this compound. This table summarizes the reported Ki value for this compound, detailing the experimental conditions under which this value was determined.
Mechanism of Action: Noncompetitive Antagonism at the NMDA Receptor
This compound exerts its effects as a noncompetitive antagonist of the NMDA receptor. This means it does not directly compete with the endogenous agonists, glutamate (B1630785) and glycine (B1666218), for their binding sites. Instead, CNS-5161 binds to a site within the ion channel of the NMDA receptor complex, physically obstructing the flow of ions and thereby preventing receptor activation. This mechanism is similar to that of other well-characterized NMDA receptor antagonists like MK-801.
Figure 1: NMDA Receptor Signaling and CNS-5161 Antagonism. This diagram illustrates the noncompetitive antagonism of the NMDA receptor by CNS-5161. Binding of glutamate and glycine to their respective sites on the receptor would typically lead to the opening of the ion channel. CNS-5161 binds within the open channel, blocking the influx of calcium ions.
Experimental Protocol: Determination of Ki via Radioligand Competition Binding Assay
The determination of the Ki value for this compound is achieved through a competitive radioligand binding assay. This method measures the ability of CNS-5161 to displace a radiolabeled ligand, in this case, [3H]MK-801, from its binding site on the NMDA receptor.
Preparation of Rat Brain Synaptosomal Membranes
A detailed procedure for the isolation of synaptosomal membranes from rat brain tissue is crucial for obtaining a reliable source of NMDA receptors. The following is a generalized protocol based on standard methods:
-
Homogenization: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate different subcellular fractions. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude mitochondrial and synaptosomal fraction.
-
Sucrose Gradient Centrifugation: The crude pellet is resuspended and layered onto a discontinuous sucrose gradient and centrifuged at high speed. Synaptosomes are collected from the interface of the sucrose layers.
-
Lysis and Washing: The isolated synaptosomes are lysed by osmotic shock in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and then washed multiple times by centrifugation to obtain the final synaptosomal membrane preparation.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.
Radioligand Competition Binding Assay
-
Reaction Mixture: The assay is typically performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate format. Each reaction contains:
-
Synaptosomal membrane preparation (a defined amount of protein, e.g., 100-200 µg).
-
A fixed concentration of the radioligand, [3H]MK-801 (typically at or below its Kd value to ensure sensitive competition).
-
A range of concentrations of the unlabeled competitor, this compound.
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters are then washed rapidly with ice-cold assay buffer to remove any nonspecifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is measured by liquid scintillation counting.
-
Data Analysis:
-
IC50 Determination: The data is plotted as the percentage of specific binding of [3H]MK-801 versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of CNS-5161 that inhibits 50% of the specific binding of [3H]MK-801.
-
Ki Calculation: The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]MK-801) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Figure 2: Experimental Workflow for Ki Determination. This flowchart outlines the key steps involved in determining the inhibitory constant (Ki) of this compound, from tissue preparation to data analysis.
Conclusion
This compound demonstrates high-affinity binding to the ion channel of the NMDA receptor, as evidenced by its low nanomolar Ki value. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of the binding characteristics of CNS-5161 and similar compounds. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental procedures employed in its characterization. This comprehensive technical overview serves as a valuable resource for researchers engaged in the study of NMDA receptor pharmacology and the development of novel neuroprotective and analgesic agents.
References
Preclinical Profile of CNS-5161 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride, a novel, potent, and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant promise in preclinical studies for various neurological disorders. This technical guide provides a comprehensive overview of the preclinical data available for CNS-5161, with a focus on its pharmacological properties, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies, based on established protocols, are provided to facilitate the understanding and potential replication of these key studies.
Introduction
Excessive activation of the NMDA subtype of glutamate (B1630785) receptors is implicated in the pathophysiology of a range of central nervous system (CNS) disorders, including neuropathic pain, epilepsy, and neuronal damage following ischemic events.[1] this compound, chemically identified as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride, is a noncompetitive antagonist that binds to the ion-channel site of the NMDA receptor complex.[2] This mechanism of action allows it to block the excessive influx of calcium ions associated with excitotoxicity, without completely inhibiting normal glutamatergic neurotransmission. Preclinical investigations have highlighted its potential as a neuroprotective and anticonvulsant agent.[1]
In Vitro Pharmacology
NMDA Receptor Binding Affinity
CNS-5161 demonstrates high affinity for the NMDA receptor ion channel. In competitive binding assays using synaptosomal membrane preparations from rat brain, CNS-5161 potently displaces the binding of [³H]MK-801, a well-characterized NMDA receptor channel blocker.[3]
| Parameter | Value | Species | Tissue Preparation | Radioligand |
| Kᵢ | 1.8 nM | Rat | Brain Synaptosomal Membranes | [³H]MK-801 |
Experimental Protocol: [³H]MK-801 Binding Assay
The following is a representative protocol for a [³H]MK-801 radioligand binding assay, a standard method for determining the affinity of compounds for the NMDA receptor ion channel.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Non-labeled MK-801 or phencyclidine (PCP) for non-specific binding determination
-
This compound at various concentrations
-
Glutamate and Glycine (B1666218)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Rat brains are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a final volume of 1 mL, the following are added:
-
100 µL of membrane preparation
-
10 µL of [³H]MK-801 (final concentration ~1-5 nM)
-
10 µL of CNS-5161 or vehicle control
-
10 µL of non-labeled MK-801 (10 µM final concentration) for non-specific binding tubes
-
Glutamate and glycine (1 µM each) to enhance ligand binding
-
-
Incubation: The reaction mixture is incubated at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) of CNS-5161 is determined by analyzing the competition binding data using non-linear regression analysis.
In Vivo Efficacy
Neuroprotection in a Neonatal Rat Excitotoxicity Model
CNS-5161 has demonstrated neuroprotective effects against excitotoxic neuronal injury. In a neonatal rat model where excitotoxicity is induced by the administration of NMDA, CNS-5161 provided significant protection against neuronal necrosis.[3]
| Model | Endpoint | Dose (i.p.) | Efficacy |
| Neonatal Rat NMDA Excitotoxicity | Protection against neuronal necrosis | 4 mg/kg | ED₈₀ |
Anticonvulsant Activity in an Audiogenic Seizure Model
The anticonvulsant properties of CNS-5161 were evaluated in a well-established genetic model of epilepsy, the DBA/2 mouse, which is susceptible to audiogenic (sound-induced) seizures.
| Model | Endpoint | Dose (i.p.) | Efficacy |
| DBA/2 Mouse Audiogenic Seizure | Inhibition of seizures | 4 mg/kg | 91% inhibition |
Neuroprotection in a Rat Model of Focal Cerebral Ischemia
In a model of stroke, CNS-5161 demonstrated a neuroprotective effect by reducing the volume of brain tissue damage following an ischemic insult.
| Model | Endpoint | Efficacy |
| Rat Focal Cerebral Ischemia | Reduction in total brain infarct volume | 35-46% |
Experimental Protocols
Detailed experimental protocols for the in vivo studies cited are not extensively described in the available literature. The following are representative methodologies for these types of preclinical models.
3.4.1. Neonatal Rat NMDA Excitotoxicity Model
-
Animals: Postnatal day 7 (P7) rat pups.
-
Procedure: Pups are administered a unilateral intrastriatal injection of NMDA to induce excitotoxic lesions.
-
Treatment: CNS-5161 or vehicle is administered intraperitoneally (i.p.) at a specified time before or after the NMDA injection.
-
Assessment: Several days after the NMDA injection, the animals are euthanized, and their brains are processed for histological analysis to quantify the extent of neuronal damage.
3.4.2. DBA/2 Mouse Audiogenic Seizure Model
-
Animals: DBA/2 mice, typically between 21 and 28 days of age, when they are most susceptible to audiogenic seizures.
-
Procedure: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or siren) for a fixed duration (e.g., 60 seconds).
-
Treatment: CNS-5161 or vehicle is administered i.p. at a specified time before the acoustic stimulus.
-
Assessment: The occurrence and severity of seizures (wild running, clonic seizures, tonic seizures) are observed and scored. The percentage of mice protected from seizures is calculated.
3.4.3. Rat Model of Focal Cerebral Ischemia
-
Animals: Adult male rats.
-
Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO), a common surgical procedure to model stroke.
-
Treatment: CNS-5161 or vehicle is administered intravenously at a specified time relative to the onset of MCAO.
-
Assessment: After a set period of reperfusion (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
Pharmacokinetics
While detailed preclinical pharmacokinetic data is limited in the publicly available literature, studies in humans have provided some insights into the disposition of CNS-5161. Following intravenous administration in healthy volunteers, the pharmacokinetic profile was best described by a two-compartment model.[4]
| Parameter | Mean Value (s.d.) |
| Half-life (t½) | 2.95 h (0.75) |
| Clearance | 106 L/h (17.8) |
| Volume of Distribution (Vd) | 296 L (69) |
These parameters were not significantly affected by body weight.[4]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective noncompetitive NMDA receptor antagonist. Its high affinity for the NMDA receptor ion channel translates into significant efficacy in animal models of excitotoxicity, seizures, and cerebral ischemia. The available human pharmacokinetic data indicate a moderate half-life and clearance. While detailed preclinical safety and toxicology data are not widely published, the compound was reasonably well-tolerated in early clinical studies.[2][5] The most common adverse events observed in humans at higher doses were hypertension, headache, and mild visual disturbances.[2][5] Overall, the preclinical profile of CNS-5161 suggests its therapeutic potential for a variety of neurological conditions characterized by excessive NMDA receptor activation. Further investigation into its preclinical safety and efficacy in a broader range of models is warranted.
References
- 1. Intrathecal Non-Opioid Analgesics for the Control of Pain [ouci.dntb.gov.ua]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing the Analgesic Potential of CNS-5161 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CNS-5161 hydrochloride, a selective, high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential analgesic effects, particularly in the context of neuropathic pain. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of its mechanism of action, analgesic efficacy, safety profile, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Targeting the NMDA Receptor
CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor ion channel.[1][2][3][4] This mechanism is crucial in modulating pain pathways, as excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is implicated in central sensitization, a key process in the development and maintenance of chronic pain states, including neuropathic pain.[5][6] By binding preferentially to the activated form of the receptor, CNS-5161 effectively blocks the influx of ions, thereby dampening neuronal hyperexcitability.[1]
The signaling pathway associated with NMDA receptor activation and its blockade by CNS-5161 is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NMDA-receptor antagonists in neuropathic pain: experimental methods to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
CNS-5161 Hydrochloride: An In-Depth Technical Guide on a Selective NMDA Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a novel, selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist belonging to the diarylguanidine class of compounds. It acts as a use-dependent channel blocker, preferentially binding to the activated state of the NMDA receptor ion channel.[1] Extensive preclinical research has demonstrated its neuroprotective and anticonvulsant properties, while early clinical studies have explored its potential as an analgesic for neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to this compound to support ongoing research and drug development efforts in the field of neurology.
Chemical Properties
This compound, with the chemical name N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride, possesses the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈ClN₃S₂·HCl | MedChemExpress |
| Molecular Weight | 388.38 g/mol | MedChemExpress |
| Appearance | White to off-white solid | Commercially available sources |
| CAS Number | 160756-38-7 (hydrochloride) | MedChemExpress |
Mechanism of Action
This compound exerts its pharmacological effects by acting as a potent and selective noncompetitive antagonist of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. However, its overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders.
The mechanism of action of this compound can be summarized as follows:
-
Channel Blockade: CNS-5161 binds to a site within the ion channel of the NMDA receptor, physically obstructing the influx of Ca²⁺ and Na⁺ ions. This blockade is noncompetitive with respect to the glutamate (B1630785) and glycine (B1666218) co-agonists.
-
Use-Dependency: The binding of CNS-5161 is use-dependent, meaning it has a higher affinity for NMDA receptors that are in an activated or open state. This property is advantageous as it allows for the preferential targeting of overactive receptors, potentially minimizing interference with normal physiological synaptic transmission.
-
Downstream Signaling: By blocking Ca²⁺ influx, CNS-5161 mitigates the downstream deleterious effects of excessive NMDA receptor activation, which include the activation of proteases (e.g., calpains), nitric oxide synthase, and pro-apoptotic pathways, ultimately preventing excitotoxic neuronal death.
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by this compound.
Quantitative Data
In Vitro Affinity
| Parameter | Value | Species | Tissue | Assay | Source |
| Ki | 1.8 nM | Rat | Brain Synaptosomal Membranes | [³H]MK-801 Displacement | [2] |
Note: Data on the specific binding affinity of this compound to different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) is not publicly available at the time of this writing.
In Vivo Efficacy
| Model | Species | Route | Dose | Effect | Source |
| NMDA-induced Excitotoxicity | Neonatal Rat | i.p. | 4 mg/kg | ED₈₀ for protection against necrotic effects | [2] |
| Audiogenic Seizures | DBA/2 Mice | i.p. | 4 mg/kg | 91% inhibition of seizures | Awaited |
| Hypoxic-Ischemic Brain Injury | Neonatal Rat | i.v. | 0.88, 1.75, 3.5 mg/kg (total dose) | Neuroprotective effect | Awaited |
Human Pharmacokinetics (Phase I)
The following data were obtained from a study in healthy male volunteers receiving a single intravenous infusion of CNS-5161.
| Parameter | Mean Value (± SD) |
| Half-life (t½) | 2.95 (± 0.75) hours |
| Clearance | 106 (± 17.8) L/h |
| Volume of Distribution (Vd) | 296 (± 69) L |
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the NMDA receptor ion channel site.
Objective: To determine the Ki of this compound for the [³H]MK-801 binding site on rat brain synaptosomal membranes.
Materials:
-
Rat brain tissue (cortex and hippocampus)
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Homogenization buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Dissect rat brain tissue (cortex and hippocampus) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
-
Wash the pellet by resuspension and centrifugation multiple times to remove endogenous glutamate and glycine.
-
Resuspend the final pellet in the appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the synaptosomal membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of unlabeled MK-801 in separate tubes.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of CNS-5161 that inhibits 50% of specific [³H]MK-801 binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neonatal Rat Model of Hypoxic-Ischemic Brain Injury
This protocol describes a common method for inducing hypoxic-ischemic brain injury in neonatal rats to evaluate the neuroprotective effects of test compounds.
Objective: To assess the neuroprotective efficacy of this compound in a neonatal rat model of hypoxic-ischemic brain injury.
Animals: Neonatal rat pups (e.g., 7-10 days old).
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat pups.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Ligate the artery with a suture.
-
Suture the incision and allow the pups to recover.
-
-
Hypoxic Insult:
-
Place the pups in a temperature-controlled chamber.
-
Expose them to a hypoxic gas mixture (e.g., 8% oxygen) for a defined period (e.g., 1-2.5 hours).
-
-
Drug Administration:
-
Administer this compound or vehicle at specified doses (e.g., 0.88, 1.75, 3.5 mg/kg total dose) via a specific route (e.g., intravenous infusion) at a defined time relative to the insult (e.g., during or immediately after hypoxia).
-
-
Outcome Assessment:
-
After a survival period (e.g., 7 days), euthanize the animals and perfuse the brains.
-
Harvest the brains and process for histological analysis (e.g., staining with cresyl violet or TTC).
-
Quantify the extent of brain injury by measuring the infarct volume or neuronal loss in specific brain regions (e.g., cortex, hippocampus, striatum).
-
Compare the extent of brain damage between the CNS-5161-treated and vehicle-treated groups.
-
Clinical Trial for Neuropathic Pain
The following is a summary of the methodology from a dose-escalating safety study of this compound in patients with chronic neuropathic pain.[3]
Study Design: Multicenter, double-blind, placebo-controlled, crossover study.[3]
Patient Population: Forty patients with chronic neuropathic pain of various etiologies.[3]
Dosing Regimen:
-
Escalating single intravenous doses of 125 µg, 250 µg, 500 µg, and 750 µg.[3]
-
30% of the total dose was administered as a bolus over 10 minutes, followed by a continuous infusion of the remaining 70% over 5 hours and 50 minutes.[3]
-
Each patient received a single dose of CNS-5161 HCl and placebo in a randomized sequence with a washout period of at least 7 days.[3]
Outcome Measures:
-
Primary: Safety and tolerability, including monitoring of adverse events, blood pressure, heart rate, and ECG.[3]
-
Secondary: Pain intensity measured on a 100-mm Visual Analogue Scale (VAS), verbal pain intensity, and verbal pain relief scores.[3]
Key Findings:
-
The maximum tolerated dose was determined to be less than 750 µg due to dose-limiting hypertension.[3]
-
The most common adverse events were hypertension, headache, and mild visual disturbances.[3]
-
Some indications of analgesic efficacy were observed at the 500 µg dose.[3]
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the preclinical and clinical evaluation of a neuroprotective agent like this compound.
Conclusion and Future Directions
This compound is a well-characterized noncompetitive NMDA receptor channel blocker with demonstrated neuroprotective and anticonvulsant effects in preclinical models and preliminary evidence of analgesic activity in humans. Its use-dependent mechanism of action makes it an attractive candidate for conditions associated with NMDA receptor overactivation.
Future research should focus on elucidating the specific NMDA receptor subunit selectivity of CNS-5161 to better understand its pharmacological profile and potential for therapeutic specificity. Further clinical investigation in well-defined patient populations with neuropathic pain or other neurological disorders characterized by excitotoxicity is warranted to establish its clinical efficacy and safety. The development of orally bioavailable analogs could also broaden its therapeutic applicability. This comprehensive technical guide serves as a valuable resource for researchers and drug developers interested in advancing the study of this compound and other selective NMDA receptor modulators.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of CNS-5161 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 hydrochloride is a potent and selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that interacts with the ion-channel binding site.[1] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties.[2][3] Clinical investigations have primarily focused on its potential as a therapeutic agent for neuropathic pain.[1][4] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, preclinical efficacy, and clinical trial data. Detailed experimental methodologies for key assays are also provided, along with a visual representation of its signaling pathway.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a noncompetitive antagonist at the NMDA receptor.[1] It binds to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions that is normally triggered by the binding of the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine).[5][6] This blockade of the NMDA receptor ion channel is use-dependent, meaning the antagonist has a higher affinity for the activated, open state of the channel.[7] By inhibiting NMDA receptor-mediated signaling, CNS-5161 can modulate synaptic plasticity and reduce neuronal excitotoxicity, which is implicated in various neurological disorders, including neuropathic pain and brain injury.[2][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Receptor/Site | Radioligand Displaced | Tissue Source | Reference |
| Kᵢ | 1.8 nM | NMDA Receptor Ion-Channel Site | [³H]MK-801 | Rat Brain Synaptosomal Membranes | [3][8] |
| Kd | < 4 nM | NMDA Receptor | [³H]CNS-5161 | Rat Brain Membranes | [7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species/Strain | Dose | Route | Effect | Reference |
| NMDA-induced Excitotoxicity | Neonatal Rat | 4 mg/kg | i.p. | ED₈₀ for protection against necrotic effects | [3][8] |
| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg | i.p. | 91% inhibition of seizures | [8] |
| Hypoxic-Ischemic Brain Injury | Neonatal Rat | Not Specified | Not Specified | Neuroprotective effect observed | [9] |
Table 3: Human Pharmacokinetic Parameters
| Parameter | Mean Value (± s.d.) | Route | Population | Reference |
| Half-life (t½) | 2.95 (± 0.75) h | Intravenous Infusion | Healthy Volunteers | [10] |
| Clearance | 106 (± 17.8) L/h | Intravenous Infusion | Healthy Volunteers | [10] |
| Volume of Distribution | 296 (± 69) L | Intravenous Infusion | Healthy Volunteers | [10] |
Table 4: Clinical Trial Data in Neuropathic Pain
| Dose | Population | Key Findings | Common Adverse Events | Reference |
| Up to 500 µg (single infusion) | Patients with Chronic Neuropathic Pain | Reasonably well tolerated; some indications of analgesic activity at 500 µg. | Hypertension, headache, mild visual disturbances. | [1][4] |
| 750 µg (single infusion) | Patients with Chronic Neuropathic Pain | Study abandoned at this dose due to sustained systolic blood pressure increase in 1 of 2 patients. | Hypertension. | [4][11] |
Experimental Protocols
In Vitro Radioligand Binding Assay ([³H]MK-801 Displacement)
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound at the NMDA receptor ion channel site, similar to the one used to characterize CNS-5161.
-
Tissue Preparation:
-
Rat brains (excluding cerebellum) are homogenized in an ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.4).[7]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the synaptosomal membranes.[12]
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA or Bradford assay.[12]
-
-
Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of the radioligand [³H]MK-801 (a well-characterized NMDA receptor channel blocker).[7]
-
Varying concentrations of the unlabeled test compound (e.g., CNS-5161) are added to compete for the binding site.
-
To determine non-specific binding, a high concentration of an unlabeled channel blocker (e.g., 10 µM MK-801) is used.[7]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[7]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Audiogenic Seizure Model in DBA/2 Mice
This model is used to assess the anticonvulsant activity of a compound.
-
Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are typically used.[14]
-
Procedure:
-
Mice are administered the test compound (e.g., CNS-5161 at 4 mg/kg, i.p.) or vehicle control.[8]
-
After a predetermined pretreatment time, the mice are individually placed in a sound-attenuating chamber.
-
A high-intensity acoustic stimulus (e.g., from a sonicator or bell) is presented for a fixed duration (e.g., 60 seconds).[15][16]
-
The animals are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic seizures.[14]
-
-
Endpoint: The primary endpoint is the percentage of mice protected from seizures or a reduction in the severity score of the seizures compared to the control group.
In Vivo Neonatal Rat Hypoxic-Ischemic Brain Injury Model
This model is used to evaluate the neuroprotective potential of a compound.
-
Animals: Neonatal rat pups (e.g., 7-10 days old) are used.[1][10]
-
Procedure (Rice-Vannucci Model):
-
Pups are anesthetized, and the left common carotid artery is permanently ligated.[1][10]
-
After a recovery period, the pups are placed in a temperature-controlled chamber and exposed to a hypoxic gas mixture (e.g., 8% oxygen) for a specific duration (e.g., 1-2 hours).[1][3]
-
The test compound can be administered before or after the hypoxic-ischemic insult.
-
-
Endpoint: After a survival period (e.g., 24-72 hours), the brains are harvested, and the extent of brain injury is assessed histologically, often by measuring the infarct volume.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of CNS-5161 and a general workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General drug development workflow for CNS-5161.
Conclusion
This compound is a well-characterized, potent, and selective noncompetitive NMDA receptor antagonist. Its pharmacological profile, supported by both preclinical and clinical data, suggests potential therapeutic utility in conditions characterized by NMDA receptor overactivation, such as neuropathic pain. While it has demonstrated some analgesic effects, its clinical development has been hampered by a narrow therapeutic window, with dose-limiting side effects such as hypertension. Further research may be warranted to explore its potential in other neurological indications or to develop derivatives with an improved safety profile.
References
- 1. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy [frontiersin.org]
- 16. Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
CNS-5161 Hydrochloride: A Technical Guide to its Neuroprotective Role in Glutamate Excitotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth overview of CNS-5161 hydrochloride, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its therapeutic potential in mitigating glutamate-induced neuronal injury. This document details the mechanism of action of CNS-5161, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by directly targeting the NMDA receptor, a key player in the excitotoxic cascade. It acts as a noncompetitive antagonist, binding to the ion channel site within the NMDA receptor complex.[1][2][3][4][5] This binding effectively blocks the influx of excessive calcium ions (Ca2+) into the neuron, a primary trigger for downstream neurotoxic events. The key characteristics of its mechanism include:
-
Noncompetitive Antagonism: CNS-5161 does not compete with glutamate for its binding site. Instead, it blocks the ion channel, preventing ion flow regardless of the concentration of glutamate.[1][3][4][5]
-
Use-Dependence: The binding of CNS-5161 is use-dependent, meaning it preferentially binds to NMDA receptors that are in an activated or open state. This is a crucial feature, as it suggests that the drug may be more effective in pathological conditions where there is excessive glutamate release and receptor activation.
-
High Affinity: CNS-5161 exhibits a high affinity for the NMDA receptor ion channel, with a Ki of 1.8 nM for displacing [3H] MK-801 binding in rat brain synaptosomal membranes.[1]
Data Presentation: Efficacy of this compound in Excitotoxicity Models
The neuroprotective potential of this compound has been evaluated in various preclinical models of glutamate excitotoxicity. The following tables summarize the key quantitative findings from these studies.
| In Vitro Model | Assay | Excitotoxic Agent | CNS-5161 Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Cell Viability (MTT Assay) | 300 µM NMDA | 100-300 µM | 20-60% attenuation of neurotoxicity | [6] |
| Primary Cortical Neurons | 45Ca2+ Uptake | 300 µM NMDA | 100-300 µM | 10-30% inhibition of Ca2+ uptake | [6] |
| Primary Cortical Neurons | Cell Viability | 5 mM Glutamate | 20 µM | Permeable through in vitro BBB and neuroprotective |
| In Vivo Model | Animal | Excitotoxicity Induction | CNS-5161 Dose | Endpoint | Observed Effect | Reference |
| Neonatal Rat | Intrastriatal NMDA injection | 25 nmol NMDA | 4 mg/kg (i.p.) | Lesion Volume | ED80 (Effective dose for 80% protection) | [1] |
| Neonatal Rat | Hypoxic-Ischemic Injury | N/A | Not Specified | Neuroprotection | Demonstrated neuroprotective effect | [1] |
| Adult Rat | Focal Cerebral Ischemia | N/A | Not Specified | Neuroprotection | Demonstrated neuroprotective effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo models of glutamate excitotoxicity used to evaluate compounds like this compound.
In Vitro Glutamate Excitotoxicity in Primary Neuronal Cultures
This protocol outlines the induction and assessment of glutamate-induced excitotoxicity in primary cortical neuron cultures.
-
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Cells are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.
-
Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Experiments are typically performed on mature cultures (e.g., 12-14 days in vitro).
-
-
Induction of Excitotoxicity:
-
The culture medium is replaced with a serum-free, defined medium.
-
Neurons are exposed to a specific concentration of glutamate (e.g., 20 µM, 100 µM, or 300 µM) or NMDA (e.g., 100 µM or 300 µM) for a defined period (e.g., 15 minutes, 1 hour, or 24 hours).[6]
-
-
Treatment with this compound:
-
This compound is dissolved in an appropriate vehicle (e.g., sterile water or DMSO).
-
The compound is added to the culture medium at various concentrations, either as a pre-treatment (before the excitotoxic insult), co-treatment (simultaneously with the excitotoxic agent), or post-treatment (after the insult).
-
-
Assessment of Neurotoxicity/Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
Fluorescent Imaging:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, indicating cell death.
-
Calcein-AM Staining: Calcein-AM is a cell-permeant dye that is converted to a green fluorescent product in viable cells.
-
-
Immunocytochemistry: Staining for neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., cleaved caspase-3).
-
In Vivo Neonatal Rat Model of NMDA-Induced Excitotoxicity
This protocol describes the induction of excitotoxic brain injury in neonatal rats and the evaluation of neuroprotective agents.
-
Animal Model:
-
Postnatal day 7 (P7) rat pups are used for the experiment.
-
-
Excitotoxic Lesion Induction:
-
Pups are anesthetized (e.g., with isoflurane).
-
A unilateral intrastriatal injection of NMDA (e.g., 25 nmol in 0.5 µL of saline) is performed using a stereotaxic apparatus.
-
-
Administration of this compound:
-
This compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 4 mg/kg) at a defined time point relative to the NMDA injection (e.g., 30 minutes before or after).
-
-
Assessment of Neuroprotection:
-
Histology: After a survival period (e.g., 5-7 days), the animals are euthanized, and their brains are processed for histological analysis.
-
Lesion Volume Measurement: Brain sections are stained (e.g., with cresyl violet) to visualize the extent of the lesion. The volume of the damaged tissue is quantified using image analysis software.
-
Biochemical Markers: Brain tissue can be analyzed for markers of neuronal damage or inflammation.
-
Mandatory Visualizations
Signaling Pathways in Glutamate Excitotoxicity and CNS-5161 Intervention
References
- 1. ijmcmed.org [ijmcmed.org]
- 2. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGX-1007 prevents excitotoxic cell death via actions at multiple types of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a novel, selective, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its development has been driven by the therapeutic potential of modulating NMDA receptor activity in a variety of neurological disorders, most notably neuropathic pain. Excessive activation of NMDA receptors is a key mechanism underlying central sensitization and neuronal excitotoxicity, contributing to chronic pain states and neuronal damage following ischemic events.[1][2] Unlike other NMDA receptor antagonists, CNS-5161 was designed to have a favorable safety profile, particularly with regard to the psychotropic side effects that have limited the clinical utility of earlier compounds in this class.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and key experimental methodologies related to this compound.
Chemical Properties and Synthesis
This compound is chemically known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride.
Chemical Synthesis:
The synthesis of this compound can be accomplished in a three-step process, as described for its tritiated analogue. The general, non-tritiated synthesis is as follows:
-
Preparation of the Cyanamide (B42294) Intermediate: 3-(Thiomethylphenyl)cyanamide is treated with a base, such as sodium hydride, to deprotonate the cyanamide nitrogen.
-
Methylation: The resulting anion is then reacted with an alkylating agent, such as iodomethane, to introduce the methyl group, yielding N-methyl-3-(thiomethylphenyl)cyanamide.
-
Guanidine (B92328) Formation and Salt Preparation: The methylated cyanamide intermediate is then reacted with 2-chloro-5-thiomethylaniline hydrochloride to form the guanidine structure of CNS-5161. The final product is isolated as the hydrochloride salt. Purification is typically achieved via high-performance liquid chromatography (HPLC).
Mechanism of Action
CNS-5161 is a noncompetitive antagonist of the NMDA receptor, meaning it does not compete with the endogenous agonists, glutamate (B1630785) and glycine, for their binding sites. Instead, it binds to a site within the ion channel of the receptor, physically blocking the influx of cations such as Ca2+ and Na+.[1][3] This blockade is use-dependent, meaning that the channel must be open for CNS-5161 to bind. This property may contribute to its improved side-effect profile, as it preferentially targets overactive NMDA receptors associated with pathological states. The binding affinity (Ki) of CNS-5161 for the ion-channel binding site of the NMDA receptor complex has been determined to be 1.8 nM.[1]
NMDA Receptor Signaling Pathway
The following diagram illustrates the NMDA receptor signaling pathway and the site of action for CNS-5161.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
CNS-5161 Hydrochloride: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research applications of CNS-5161 hydrochloride, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document provides a comprehensive overview of its mechanism of action, key experimental protocols, and quantitative pharmacological data to support its use in preclinical research settings, particularly in the fields of neuropathic pain and traumatic brain injury.
Core Mechanism of Action
This compound exerts its effects by acting as a noncompetitive antagonist at the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system.[1] Unlike competitive antagonists that bind to the glutamate recognition site, CNS-5161 binds to a site within the ion channel pore of the receptor.[1] This mechanism of action is "use-dependent," meaning the antagonist can only access its binding site when the channel is opened by the binding of both glutamate and the co-agonist glycine (B1666218). By physically occluding the open channel, CNS-5161 effectively blocks the influx of calcium ions (Ca²⁺), a critical step in the downstream signaling cascades initiated by NMDA receptor activation.[2] Excessive Ca²⁺ influx through NMDA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 1.8 nM | Rat | [³H]MK-801 Displacement Assay | [4] |
| Binding Affinity (Ki) | 1.87 nM | Not Specified | vs. [³H]MK-801 | [5] |
Table 1: In Vitro Binding Affinity of this compound
| Model | Parameter | Dose/Concentration | Effect | Species | Reference |
| Neonatal Excitotoxicity | ED₈₀ | 4 mg/kg (i.p.) | Protection against NMDA-induced necrotic effects | Rat | [4] |
| Neuropathic Pain (CCI) | Not Specified | Not Specified | Analgesic properties | Rat | [6] |
| Traumatic Brain Injury (CCI) | Not Specified | Not Specified | Neuroprotective effects | Mouse | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro: [³H]MK-801 Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of CNS-5161 to the NMDA receptor ion channel site.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace the radiolabeled NMDA receptor channel blocker [³H]MK-801 from its binding site on rat brain membranes.
Materials:
-
Rat brain cortices
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding)
-
This compound (test compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: In a final volume of 1 mL, incubate the prepared brain membranes with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of this compound.[8]
-
Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[8]
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[8]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]MK-801 binding against the logarithm of the CNS-5161 concentration. Determine the IC₅₀ value (the concentration of CNS-5161 that inhibits 50% of [³H]MK-801 binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MK-801 and Kd is its dissociation constant.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a representative method for characterizing the functional antagonism of NMDA receptors by CNS-5161.
Objective: To measure the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette, containing a Cs⁺-based solution to block K⁺ channels)
-
NMDA and glycine (agonists)
-
This compound (antagonist)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate neurons on coverslips and culture for an appropriate duration.
-
Recording Setup: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the internal solution. Clamp the membrane potential at a negative holding potential (e.g., -70 mV).
-
NMDA Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward current.
-
CNS-5161 Application: Co-apply this compound at various concentrations with the NMDA/glycine solution and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of CNS-5161. Plot the percentage of inhibition of the NMDA-evoked current against the logarithm of the CNS-5161 concentration to determine the IC₅₀ value.
In Vivo: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol details a widely used method to induce neuropathic pain in rodents, suitable for evaluating the analgesic effects of CNS-5161.[6]
Objective: To create a model of peripheral nerve injury that results in chronic neuropathic pain behaviors, allowing for the assessment of the analgesic efficacy of this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)[6]
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make a small incision on the lateral surface of the mid-thigh. Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Nerve Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.[9]
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips.[10]
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test) at baseline before surgery and at various time points after surgery (e.g., days 7, 14, 21).
-
Drug Administration: Administer this compound or vehicle at the desired dose(s) and route (e.g., intraperitoneal, intravenous) and assess its effect on the established pain behaviors.
In Vivo: Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
This protocol describes a reproducible method for inducing a focal traumatic brain injury in mice to investigate the neuroprotective potential of CNS-5161.[7]
Objective: To create a standardized and quantifiable model of traumatic brain injury to evaluate the neuroprotective effects of this compound.
Animals:
-
Male C57BL/6 mice (25-30 g)
Procedure:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane) and mount it in a stereotaxic frame.[4]
-
Surgical Procedure: Make a midline scalp incision and expose the skull. Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical area (e.g., parietal cortex) using a trephine, keeping the dura mater intact.[11]
-
Injury Induction: Use a computer-controlled pneumatic impactor device with a specific tip diameter (e.g., 3 mm) to deliver a controlled impact to the exposed dura. The impact parameters (velocity, depth, and dwell time) can be adjusted to create injuries of varying severity.[4][11]
-
Wound Closure: After the impact, replace the bone flap (if applicable) and suture the scalp incision.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Outcome Assessment: Evaluate the effects of the injury and the treatment with this compound using various outcome measures at different time points post-injury. These can include:
-
Histological analysis: To assess lesion volume, neuronal loss, and glial activation.
-
Behavioral testing: To evaluate motor deficits (e.g., rotarod test, beam walk test) and cognitive impairments (e.g., Morris water maze).
-
-
Drug Administration: Administer this compound or vehicle at the desired dose(s), route, and time points relative to the injury (e.g., pre-injury or post-injury).
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the mechanism of action of CNS-5161 at the NMDA receptor and its impact on downstream signaling.
Caption: Mechanism of CNS-5161 action at the NMDA receptor.
Experimental Workflows
The following diagram outlines a typical preclinical workflow for evaluating a compound like CNS-5161 in a neuropathic pain model.
Caption: Preclinical workflow for CNS-5161 in neuropathic pain.
This guide provides a foundational understanding of this compound for its application in basic research. For further details on specific experimental conditions and results, researchers are encouraged to consult the primary literature cited herein.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. A Mouse Controlled Cortical Impact Model of Traumatic Brain Injury for Studying Blood-Brain Barrier Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]
Unveiling the Pharmacokinetic Profile of CNS-5161 Hydrochloride in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the available scientific literature to provide a comprehensive overview of the half-life and clearance of the N-methyl-D-aspartate (NMDA) receptor antagonist, CNS-5161 hydrochloride, in rodent models. While extensive pharmacokinetic data in rodents remains elusive in publicly accessible literature, this document synthesizes the existing information, outlines relevant experimental approaches, and provides visualizations to guide future research and development efforts.
Executive Summary
This compound is a potent and selective non-competitive NMDA receptor antagonist that has been investigated for its neuroprotective and analgesic properties. While human pharmacokinetic data is more readily available, detailed studies on its half-life and clearance specifically in rodent species are not extensively published. This guide presents the limited quantitative data found for Sprague-Dawley rats and discusses the methodologies that have been employed in preclinical evaluations. The absence of comprehensive public data underscores the need for further focused preclinical pharmacokinetic studies to fully characterize the disposition of CNS-5161 in common laboratory animal models.
Quantitative Pharmacokinetic Data in Rodents
Despite a thorough review of scientific literature, specific values for the half-life and clearance of this compound in rodent models have not been publicly reported. However, one study in adult male Sprague-Dawley rats provides valuable insight into plasma concentrations achieved after intravenous administration.
Table 1: Plasma Concentration of CNS-5161 in Adult Male Sprague-Dawley Rats Following Intravenous Infusion [1]
| Total Dose (mg/kg) | Infusion Duration | Mean Plasma Concentration at End of Infusion (ng/mL) | Number of Animals (n) |
| 0.88 | 3 hours | 9.7 ± 0.9 | 11 |
| 1.75 | 3 hours | 19.6 ± 1.2 | 14 |
This data indicates a dose-proportional increase in plasma concentration at the end of the infusion period. However, without a time-course of plasma concentration data post-infusion, the calculation of half-life and clearance is not possible.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical studies that have provided the limited available data on CNS-5161 in rodents.
Animal Model and Dosing Regimen[1]
-
Species: Adult Male Sprague-Dawley rats.
-
Administration Route: Intravenous (i.v.) infusion.
-
Dosing: A bolus injection followed by a 3-hour infusion. The total doses administered were 0.88 mg/kg and 1.75 mg/kg.
-
Vehicle: 0.3 M mannitol.
Bioanalytical Method for Plasma Concentration Analysis[1]
-
Technique: High-Performance Liquid Chromatography (HPLC) with an electrochemical detector.
-
Column: C8 column.
-
Elution: Isocratic elution with a mobile phase consisting of acetonitrile, methanol, and a buffer.
-
Limit of Detection: 0.25 ng/mL.
Metabolite Analysis[2]
While specific metabolites were not identified, one in vivo study in rats involved the analysis of blood and brain samples for metabolites using High-Performance Liquid Chromatography (HPLC) after intravenous administration of [3H]CNS-5161.[2] This indicates that the metabolic fate of the compound in rats has been investigated, although the detailed results are not publicly available.
Visualizations
The following diagrams illustrate a generalized workflow for a preclinical pharmacokinetic study and a conceptual signaling pathway for an NMDA receptor antagonist.
Conclusion and Future Directions
The currently available public data on the half-life and clearance of this compound in rodents is insufficient for a complete pharmacokinetic characterization. The provided plasma concentration data in Sprague-Dawley rats offers a starting point, but further studies are necessary to determine key parameters such as half-life, clearance, volume of distribution, and bioavailability. Future research should focus on conducting comprehensive pharmacokinetic studies in multiple rodent species (e.g., rats and mice) using various routes of administration. Such studies would ideally involve collecting plasma samples at multiple time points post-administration to enable robust pharmacokinetic modeling and the accurate determination of essential parameters. This information is critical for interspecies scaling and for predicting human pharmacokinetics, ultimately guiding the design of clinical trials.
References
Methodological & Application
Application Notes and Protocols for CNS-5161 Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CNS-5161 hydrochloride in rat models, focusing on established dosages, experimental protocols, and the underlying mechanism of action. This compound is a selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown neuroprotective effects in various preclinical studies.[1]
Data Presentation: In Vivo Dosages and Efficacy
The following tables summarize the quantitative data from key in vivo studies of this compound in rat models.
| Model | Rat Strain | Route of Administration | Dosage Regimen | Vehicle | Key Findings | Reference |
| Focal Cerebral Ischemia (MCAO) | Sprague-Dawley | Intravenous (IV) | Bolus: 0.275, 0.55, or 1.1 mg/kg followed by a 3-hour infusion of 0.2, 0.4, or 0.8 mg/kg/h (Total doses: 0.88, 1.75, or 3.5 mg/kg) | 0.3 M Mannitol | Dose-dependent reduction in total brain infarct volume by 35%, 42%, and 46% respectively. | [1] |
| NMDA-Induced Excitotoxicity | Neonatal Rats | Intraperitoneal (IP) | 4 mg/kg | Not Specified | Protected against the necrotic effects of exogenous NMDA with an ED₈₀ of 4 mg/kg. | [1] |
Pharmacokinetic Data
| Parameter | Value (in Humans) | Reference |
| Half-life (t½) | ~2.95 hours | [1] |
| Clearance | ~106 L/h | [1] |
| Volume of Distribution | ~296 L | [1] |
A study using radiolabeled [3H]CNS-5161 in rats demonstrated its distribution in the brain, with the following regional heterogeneity: hippocampus and cortex > thalamus > striatum > cerebellum, resulting in a cortex/cerebellum ratio of 1.4.[2]
Experimental Protocols
Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rats, a common model to evaluate the neuroprotective effects of compounds like this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad to maintain body temperature
-
This compound
-
Vehicle (0.3 M Mannitol)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 2 hours for transient MCAO), withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Administer this compound or vehicle intravenously. For example, a bolus injection followed by a continuous infusion can be initiated shortly after MCAO.
-
Suture the incision and allow the rat to recover from anesthesia.
-
Assess neurological deficits and infarct volume at a predetermined time point (e.g., 24 or 48 hours) post-MCAO.
NMDA-Induced Excitotoxicity in Neonatal Rats
This protocol outlines a method to induce excitotoxic brain injury in neonatal rats to assess the neuroprotective capacity of this compound.
Materials:
-
Neonatal rat pups (e.g., Postnatal day 7)
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Vehicle (e.g., sterile physiological saline)
-
Microsyringes for injection
Procedure:
-
Handle neonatal rat pups gently to minimize stress.
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile physiological saline).
-
Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 4 mg/kg).
-
At a specified time after this compound administration, induce excitotoxicity by administering NMDA. The route and dose of NMDA will depend on the specific experimental design (e.g., intracerebral or systemic injection).
-
Return the pups to their dam and monitor for any adverse effects.
-
At a predetermined endpoint, sacrifice the pups and collect brain tissue for analysis (e.g., histology to assess neuronal damage).
Signaling Pathway and Experimental Workflow
Mechanism of Action: NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor. Under conditions of excessive glutamate (B1630785) release, such as during ischemia or excitotoxicity, NMDA receptors are over-activated, leading to a massive influx of calcium ions (Ca²⁺). This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, production of reactive oxygen species, and ultimately, neuronal cell death. By blocking the NMDA receptor ion channel, CNS-5161 prevents this pathological Ca²⁺ influx, thereby exerting its neuroprotective effects.
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating Neuroprotection
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective efficacy of this compound in a rat model of focal cerebral ischemia.
Caption: Workflow for MCAO neuroprotection study.
References
Application Notes and Protocols for CNS-5161 Hydrochloride in Cerebral Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CNS-5161 hydrochloride, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical studies of cerebral ischemia. The protocols outlined below are based on established methodologies from preclinical research and aim to guide the design and execution of similar studies.
Mechanism of Action
During a cerebral ischemic event, the lack of oxygen and glucose leads to excessive release of the excitatory neurotransmitter glutamate (B1630785).[1][2] This overstimulates NMDA receptors, causing a massive influx of calcium ions into neurons.[1][2][3] This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, generation of free radicals, and ultimately, neuronal death—a process known as excitotoxicity.[2][3]
This compound acts as a neuroprotective agent by selectively blocking the ion channel of the NMDA receptor.[1][4][5][6] This noncompetitive antagonism prevents the excessive calcium influx, thereby mitigating the downstream neurotoxic cascade and preserving neuronal integrity in the ischemic penumbra.[1]
Signaling Pathway of Excitotoxicity and CNS-5161 Intervention
Caption: this compound's role in mitigating the excitotoxic cascade.
Preclinical Efficacy in a Rat Model of Focal Cerebral Ischemia
Preclinical studies have demonstrated the neuroprotective effects of this compound in an adult rat model of focal cerebral ischemia, specifically the middle cerebral artery occlusion (MCAO) model.[1][4] In these studies, intravenous administration of CNS-5161 resulted in a dose-dependent reduction in both total and cortical infarct volumes.[1]
Summary of Neuroprotective Effects of CNS-5161 in Rats
| Parameter | Vehicle Control | CNS-5161 (Dose 1) | CNS-5161 (Dose 2) | CNS-5161 (Dose 3) |
| Total Infarct Volume Reduction | - | 35% | 42% | 46% |
| Cortical Infarct Volume Reduction | - | 43% | 50% | 52% |
| Total Infarct Volume (mm³) | 296 ± 17 | Not specified | Not specified | Not specified |
Data from a study using permanent intraluminal suture MCAO in adult male Sprague-Dawley rats.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of this compound for cerebral ischemia.
Experimental Workflow
Caption: Workflow for evaluating CNS-5161 in a rat MCAO model.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in adult male Sprague-Dawley rats (250-300g).
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Vascular clips
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary microvascular clip on the ICA.
-
Arteriotomy: Make a small incision in the CCA proximal to the bifurcation.
-
Occlusion: Introduce the 4-0 nylon suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the carotid bifurcation.
-
Suture and Recovery: Secure the suture in place and close the incision. Allow the animal to recover from anesthesia. For permanent MCAO, the suture remains in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 60 or 90 minutes).
Drug Administration Protocol
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Infusion pump
-
Catheters for intravenous administration (e.g., femoral vein)
Procedure:
-
Preparation of CNS-5161 HCl Solution: Dissolve this compound in the sterile vehicle to the desired concentrations. The specific doses that correspond to the infarct volume reductions in the table above were not detailed in the available literature. However, a dose of 4 mg/kg (i.p.) has been shown to be effective in a neonatal rat excitotoxicity model.[1] Dose-ranging studies are recommended to determine the optimal intravenous dose for neuroprotection in the MCAO model.
-
Administration: Administer the prepared CNS-5161 solution or vehicle intravenously. The timing of administration is a critical variable and can be before, during, or after the MCAO procedure. The available literature on preclinical studies with CNS-5161 in MCAO does not specify the exact timing of administration.[1]
Neurological Deficit Scoring
Assess neurological function at 24 hours post-MCAO using a standardized scoring system.
Example Scoring System (based on a 5-point scale):
-
0: No observable neurological deficit.
-
1: Mild focal deficit (e.g., contralateral forelimb flexion).
-
2: Moderate focal deficit (circling to the contralateral side).
-
3: Severe focal deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
Infarct Volume Quantification
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize the infarct area.
Materials:
-
TTC solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction and Slicing: At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and perfuse the brain with cold saline. Carefully extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
TTC Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Acquisition: Capture high-resolution images of the stained sections.
-
Quantification: Use image analysis software to measure the area of the infarct (white region) and the total area of the hemisphere in each slice. Calculate the infarct volume by integrating the infarct area over the thickness of the slices. To correct for edema, the indirect infarct volume can be calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Safety and Tolerability Considerations
Phase I clinical trials in healthy volunteers have shown that CNS-5161 is generally well-tolerated at intravenous doses ranging from 30 µg to 2000 µg.[1][7] The primary dose-limiting side effect observed was a dose-dependent increase in systolic and diastolic blood pressure, which was transient.[4][6][7] Mild, self-limiting sensory symptoms were also reported.[1][7] In patients with neuropathic pain, single infusions up to 500 µg were reasonably well tolerated, with hypertension, headache, and mild visual disturbances being the most common adverse events.[6][8] It is important to monitor cardiovascular parameters in animal studies, although significant changes in mean arterial blood pressure and heart rate were not observed in anesthetized rats treated with CNS-5161 in one preclinical MCAO study.[1]
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Potential Strategy for Treatment of Ischemic Stroke: Targeting TRPM2–NMDAR Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNS-5161 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of CNS-5161 hydrochloride, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Data Presentation: In Vivo Administration of this compound
The following table summarizes the quantitative data from various in vivo studies involving the administration of this compound.
| Species | Model | Administration Route | Vehicle | Dosage | Key Findings |
| Rat (Sprague-Dawley) | Focal Cerebral Ischemia (MCAO) | Intravenous (i.v.) | 0.3 M Mannitol (B672) | Bolus: 0.275, 0.55, or 1.1 mg/kg followed by a 3-hour infusion of 0.2, 0.4, or 0.8 mg/kg/h | Dose-dependent reduction in total brain infarct volume by up to 46%.[1] |
| Rat (Neonatal) | NMDA Excitotoxicity | Intraperitoneal (i.p.) | Not Specified | 4 mg/kg | Protected against the necrotic effects of exogenous NMDA with an ED80 of 4 mg/kg.[1] |
| Mouse (DBA/2) | Audiogenic Seizures | Intraperitoneal (i.p.) | Not Specified | 4 mg/kg | 91% inhibition of audiogenic seizures.[1] |
| Human | Neuropathic Pain (Clinical Trial) | Intravenous (i.v.) Infusion | Normal Saline | Escalating single doses of 125, 250, and 500 µg | Reasonably well tolerated up to 500 µg, with some indications of analgesic activity at the highest dose.[2][3] |
Signaling Pathway: this compound as an NMDA Receptor Antagonist
This compound exerts its effects by acting as a noncompetitive antagonist at the NMDA receptor ion channel.[1][4] Excessive activation of NMDA receptors by the neurotransmitter glutamate (B1630785) is implicated in excitotoxicity, which contributes to neuronal damage in conditions like stroke, and in the central sensitization associated with neuropathic pain.[4][5] By blocking the NMDA receptor ion channel, CNS-5161 prevents excessive calcium (Ca2+) influx into neurons. This blockade modulates downstream signaling pathways, including the cAMP response element-binding protein (CREB) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are crucial for both neuroprotection and the modulation of pain perception.[5][6][7]
Caption: this compound signaling pathway.
Experimental Protocols
Intravenous Administration in a Rat Model of Focal Cerebral Ischemia
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).[1]
Materials:
-
This compound
-
Vehicle: 0.3 M Mannitol
-
Adult male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Infusion pump and catheters
Procedure:
-
Animal Preparation: Anesthetize the rat and perform the MCAO surgery to induce focal cerebral ischemia.
-
Drug Preparation: Prepare the this compound solution in 0.3 M mannitol at the desired concentrations for bolus and infusion.
-
Administration:
-
Ten minutes after MCAO, administer a bolus intravenous injection of this compound (e.g., 0.275, 0.55, or 1.1 mg/kg).
-
Immediately following the bolus injection, begin a continuous intravenous infusion of this compound (e.g., 0.2, 0.4, or 0.8 mg/kg/h) for 3 hours.
-
-
Monitoring and Endpoint Analysis: Monitor the animal's physiological parameters during and after the infusion. At the study endpoint (e.g., 24 hours post-MCAO), euthanize the animal and harvest the brain for infarct volume analysis (e.g., using TTC staining).
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CNS-5161 Hydrochloride in Electrophysiology Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It interacts with the ion channel pore of the receptor, effectively blocking the influx of cations. This document provides detailed application notes and protocols for the use of this compound in electrophysiology patch clamp experiments, designed to assist researchers in characterizing its inhibitory effects on NMDA receptor-mediated currents.
Mechanism of Action
CNS-5161 acts as a use-dependent, open-channel blocker of the NMDA receptor. This means it preferentially binds to the receptor when it is in its activated (open) state, which requires the presence of both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. By physically occluding the ion channel, CNS-5161 prevents the passage of Na+ and Ca2+ ions, thereby inhibiting the excitatory postsynaptic current (EPSC) mediated by NMDA receptors.
Signaling Pathway of NMDA Receptor Activation and Blockade by CNS-5161
Application Notes and Protocols for CNS-5161 Hydrochloride in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Excessive activation of NMDA receptors by the neurotransmitter glutamate (B1630785) is a key mechanism in excitotoxicity, a pathological process implicated in neuronal damage and death in various neurological disorders, including cerebral ischemia and traumatic brain injury. As a blocker of the NMDA receptor ion channel, this compound presents a promising therapeutic candidate for neuroprotection.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in in vitro neuroprotection assays. The protocols detailed below are designed to assess the compound's efficacy in protecting cultured neurons from glutamate-induced excitotoxicity.
Mechanism of Action
This compound exerts its neuroprotective effects by binding to the ion channel of the NMDA receptor, thereby noncompetitively blocking the influx of calcium ions (Ca²⁺) that is triggered by excessive glutamate binding.[1][3] This blockade prevents the downstream cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death. The affinity of CNS-5161 for the NMDA receptor has been quantified by its ability to displace [³H] MK-801 binding, with a reported Ki of 1.8 nM.[1][2] An ¹⁸F-labeled analog of CNS-5161, known as [¹⁸F]GE-179, has been shown to inhibit glutamate-mediated Ca²⁺ influx in human teratocarcinoma 2 (NT2) cells, which express human NMDA receptors, in a dose-dependent manner.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides recommended concentration ranges for in vitro neuroprotection assays based on its known affinity and the typical concentrations used for excitotoxic insults.
| Parameter | Value | Recommended In Vitro Concentration | Source |
| This compound | |||
| Ki (for [³H] MK-801 displacement) | 1.8 nM | 0.1 nM - 100 nM | [1][2] |
| Excitotoxic Agents | |||
| Glutamate | ED₅₀ of 50-100 µM (for 5 min exposure in cortical neurons) | 20 µM - 500 µM | [5] |
| NMDA | - | 10 µM - 300 µM | [6] |
| Reference NMDA Antagonist | |||
| MK-801 | - | 1 µM - 10 µM |
Signaling Pathway of Glutamate Excitotoxicity and this compound Intervention
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of NMDA- and non-NMDA-mediated neurotoxicity in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of CNS-5161 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the ion channel site of the NMDA receptor, CNS-5161 effectively blocks the influx of calcium ions mediated by glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. This mechanism of action gives CNS-5161 significant potential in preclinical research for various neurological conditions characterized by excessive NMDA receptor activation, such as epilepsy, neuropathic pain, and ischemic brain injury. These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in mice for efficacy testing in established models of audiogenic seizures and neonatal hypoxic-ischemic brain injury.
Mechanism of Action
CNS-5161 is a use-dependent NMDA receptor antagonist, meaning it preferentially binds to the activated state of the receptor channel. Upon binding, it obstructs the ion pore, thereby preventing the excessive influx of Ca2+ into the neuron. This action is critical in pathological conditions where glutamate excitotoxicity leads to neuronal damage and death.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the ion channel and subsequent Ca2+ influx. This calcium influx activates various downstream signaling cascades. CNS-5161 intervenes by physically blocking this channel, thus inhibiting these downstream effects.
Data Presentation
| Parameter | Animal Model | Dose (i.p.) | Effect | Reference |
| Anticonvulsant Activity | DBA/2 Mice (Audiogenic Seizures) | 4 mg/kg | 91% inhibition of seizures | [1] |
| Neuroprotection | Neonatal Rat (NMDA Excitotoxicity) | 4 mg/kg | ED₈₀ for protection against necrotic effects | [1] |
Note: The absence of detailed public data on the dose-response relationship and pharmacokinetics following intraperitoneal injection in mice necessitates empirical determination for specific experimental paradigms.
Experimental Protocols
Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol outlines the standard procedure for the intraperitoneal administration of this compound to mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the weight of the mice.
-
Dissolve the compound in the sterile vehicle to the final desired concentration. Ensure complete dissolution.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The recommended injection volume is < 10 ml/kg.
-
Gently restrain the mouse using a scruff hold, ensuring a firm but not restrictive grip.
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the CNS-5161 solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Monitor the animals according to the experimental timeline for the desired endpoints.
-
Protocol: Audiogenic Seizure Inhibition in DBA/2 Mice
This protocol is designed to assess the anticonvulsant efficacy of this compound in the genetically susceptible DBA/2 mouse model.
Materials:
-
DBA/2 mice (21-28 days of age)
-
Sound-attenuating chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., electric bell, 100-120 dB)
-
Timer
-
This compound dosing solution
-
Vehicle control solution
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
-
Dosing:
-
Administer this compound (e.g., 4 mg/kg, i.p.) or vehicle to the mice. The timing of the injection relative to the seizure induction should be based on the expected time to peak plasma concentration (if known) or determined in preliminary studies. A 30-minute pretreatment time is a common starting point.
-
-
Seizure Induction:
-
At the designated time post-injection, place a single mouse in the sound-attenuating chamber.
-
After a brief habituation period (e.g., 60 seconds), present the audiogenic stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
-
Scoring and Data Collection:
-
Observe and score the seizure response. A common scoring system includes:
-
Wild running phase
-
Clonic seizure
-
Tonic seizure
-
Respiratory arrest/death
-
-
Record the latency to each seizure phase.
-
The primary endpoint is often the percentage of mice in each treatment group that are protected from clonic and/or tonic seizures.
-
-
Data Analysis:
-
Compare the seizure incidence and severity between the CNS-5161-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test).
-
Protocol: Neuroprotection in a Neonatal Rat Hypoxia-Ischemia Model
This protocol describes a model to evaluate the neuroprotective effects of this compound in neonatal rats subjected to hypoxic-ischemic brain injury.
Materials:
-
Sprague-Dawley rat pups (postnatal day 7)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for carotid artery ligation
-
Suture material (e.g., 5-0 silk)
-
Hypoxia chamber (8% oxygen, 92% nitrogen)
-
Temperature-controlled water bath
-
This compound dosing solution
-
Vehicle control solution
Procedure:
-
Surgical Preparation (Ischemia):
-
Anesthetize the rat pup with isoflurane.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully separate the artery from the vagus nerve and sympathetic trunk.
-
Permanently ligate the left common carotid artery with a double suture.
-
Suture the incision and allow the pup to recover with its dam for 1-2 hours.
-
-
Dosing:
-
Administer this compound (e.g., 4 mg/kg, i.p.) or vehicle to the pups. The timing of administration can be before or after the hypoxic insult, depending on the therapeutic window being investigated.
-
-
Hypoxic Insult:
-
Place the pups in a temperature-controlled (37°C) hypoxia chamber.
-
Expose the pups to a humidified gas mixture of 8% oxygen and 92% nitrogen for a defined period (e.g., 90-150 minutes).
-
-
Post-Hypoxia Recovery:
-
Return the pups to their dam.
-
-
Assessment of Brain Injury:
-
At a predetermined time point after the insult (e.g., 24 hours, 7 days), euthanize the pups.
-
Harvest the brains and assess the extent of the brain injury. Common methods include:
-
Histology: Staining of brain sections (e.g., with Nissl or H&E) to visualize neuronal damage and infarct volume.
-
Biochemical assays: Measurement of markers of apoptosis (e.g., caspase-3 activity) or oxidative stress.
-
Infarct volume measurement: Using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
-
-
Data Analysis:
-
Quantify the volume of brain injury in both hemispheres.
-
Compare the extent of damage between the CNS-5161-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for a typical in vivo study in mice involving the intraperitoneal injection of this compound.
References
Application Notes and Protocols for CNS-5161 Hydrochloride in an Audiogenic Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Audiogenic seizures are reflex seizures induced by high-intensity sound, and rodent models, particularly the DBA/2 mouse strain, are well-established pre-clinical tools for studying the pathophysiology of epilepsy and for the screening of potential anticonvulsant therapies. CNS-5161 hydrochloride is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Excessive activation of the NMDA receptor, a key component of excitatory glutamatergic neurotransmission, is implicated in the initiation and propagation of seizures.[1] Noncompetitive NMDA receptor antagonists like CNS-5161 block the ion channel of the receptor, thereby preventing excessive neuronal excitation. Pre-clinical studies have demonstrated the anticonvulsant efficacy of CNS-5161 in the audiogenic seizure model.[1][3]
These application notes provide a detailed protocol for utilizing this compound in a DBA/2 mouse model of audiogenic seizures, based on available data.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in the audiogenic seizure model.
| Compound | Dose | Route of Administration | Animal Model | Efficacy | Reference |
| CNS-5161 | 4 mg/kg | Intraperitoneal (i.p.) | DBA/2 mice | 91% inhibition of audiogenic seizures | [1][3] |
Signaling Pathway of this compound
CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor. The diagram below illustrates its mechanism of action in the context of glutamatergic signaling and seizure activity.
Caption: Mechanism of action of CNS-5161 as a noncompetitive NMDA receptor antagonist.
Experimental Protocols
This section provides a detailed methodology for evaluating the anticonvulsant effects of this compound in the DBA/2 mouse audiogenic seizure model.
Materials
-
This compound
-
Vehicle (e.g., sterile 0.9% physiological saline)
-
DBA/2 mice (21-28 days of age, as this is the period of maximal susceptibility to audiogenic seizures)[4]
-
Audiogenic seizure chamber (a sound-attenuating chamber with a sound source)
-
Sound level meter
-
Timer
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for assessing CNS-5161 in an audiogenic seizure model.
Detailed Methodology
-
Animal Model:
-
Use male or female DBA/2 mice aged 21-28 days.[4] This strain is genetically susceptible to sound-induced seizures.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize to the testing room for at least 60 minutes before the experiment.
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle, such as sterile 0.9% physiological saline, to the desired concentration. A clinical study with this compound used sterile physiological saline for dilution.[5]
-
Prepare a fresh solution on the day of the experiment.
-
The final injection volume should be appropriate for the size of the mouse (e.g., 10 ml/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
A typical pre-treatment time for non-competitive NMDA antagonists to reach peak effect is between 15 and 45 minutes.[6] A recent pharmacokinetic study of a similar compound, CNS4, showed peak plasma and brain concentrations at 15 minutes (0.25 hours) after a single intraperitoneal injection. Based on this, a pre-treatment time of 15-30 minutes is recommended.
-
-
Audiogenic Seizure Induction:
-
Place a single mouse into the audiogenic seizure chamber.
-
After a brief habituation period (e.g., 1 minute), expose the mouse to a high-intensity sound stimulus. A common stimulus is a 110-120 dB bell or siren with a frequency range of 11-12 kHz for a duration of 20-60 seconds.[4][7]
-
The sound source should be calibrated regularly with a sound level meter.
-
-
Seizure Observation and Scoring:
| Score | Behavioral Response |
| 0 | No response |
| 1 | Wild, circling running |
| 2 | Clonic seizure (with loss of righting reflex) |
| 3 | Tonic-clonic seizure |
| 4 | Tonic extension of hindlimbs |
| 5 | Respiratory arrest and death |
-
Record the latency to the first sign of seizure (wild running) and the duration of each seizure phase.
-
Data Analysis:
-
Compare the seizure scores and latencies between the CNS-5161-treated groups and the vehicle-treated control group.
-
Statistical analysis can be performed using appropriate non-parametric tests (e.g., Mann-Whitney U test) for seizure scores and parametric tests (e.g., t-test or ANOVA) for latency data, depending on the data distribution.
-
Calculate the percentage of animals protected from seizures in each group.
-
Conclusion
This document provides a comprehensive protocol for investigating the effects of this compound in a well-established audiogenic seizure model. The noncompetitive NMDA receptor antagonist CNS-5161 has shown significant promise in pre-clinical studies, and this protocol offers a framework for further research into its anticonvulsant properties. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the evaluation of this and other potential antiepileptic compounds.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Susceptibility to Audiogenic Seizures in Ethanol-Dependent Rats after Microinjection of γ-Aminobutyric Acid (GABA) Agonists into the Inferior Colliculus, Substantia Nigra or Medial Septum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist ketamine on visual signal detection performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling CNS-5161 Hydrochloride for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride, chemically known as N-(2-chloro-5-(methylthio)phenyl)-N'-(3-(methylthio)phenyl)-N'-methylguanidine hydrochloride, is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It interacts with the ion channel of the NMDA receptor complex, a key player in excitatory synaptic transmission in the central nervous system. Dysregulation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders. Positron Emission Tomography (PET) imaging with radiolabeled CNS-5161, specifically with Carbon-11 ([11C]CNS-5161), allows for the in vivo visualization and quantification of NMDA receptor availability, offering a valuable tool for neuroscience research and drug development.
These application notes provide detailed protocols for the synthesis of the precursor, the radiolabeling of CNS-5161 with Carbon-11, and the necessary quality control procedures for its use in PET imaging studies.
Precursor Synthesis: N-(2-chloro-5-(methylthio)phenyl)-N'-(3-(methylthio)phenyl)guanidine (Desmethyl-CNS-5161)
Proposed Synthetic Scheme:
A potential method involves the reaction of 3-(methylthio)phenylcyanamide with 2-chloro-5-(methylthio)aniline hydrochloride. The synthesis of these intermediates would be the initial steps.
Note: This is a proposed pathway and would require optimization and validation in a laboratory setting.
Radiolabeling of [11C]this compound
The radiosynthesis of [11C]CNS-5161 is achieved through the N-methylation of its desmethyl precursor using [11C]methyl iodide.
Experimental Protocol:
1. Materials and Reagents:
-
Desmethyl-CNS-5161 precursor
-
[11C]Methyl iodide ([11C]CH3I)
-
Sodium hydride (NaH)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Water for injection
-
Ethanol (B145695) for injection
-
Sterile filtration unit (0.22 µm)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
2. Radiosynthesis Procedure:
-
In a shielded hot cell, dissolve the desmethyl-CNS-5161 precursor in anhydrous acetonitrile.
-
Add sodium hydride to the solution to deprotonate the guanidine (B92328) nitrogen.
-
Bubble the gaseous [11C]methyl iodide through the reaction mixture.
-
Heat the reaction mixture. The specific temperature and time will require optimization but are critical for efficient radiolabeling.
-
After the reaction, quench the mixture with a suitable reagent.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [11C]CNS-5161.
-
Pass the collected fraction through a C18 SPE cartridge for reformulation.
-
Elute the final product from the SPE cartridge with ethanol and dilute with sterile water for injection.
-
Pass the final product solution through a 0.22 µm sterile filter into a sterile vial.
Data Presentation:
| Parameter | Value |
| Radiochemical Purity | ≥ 90% |
| Specific Activity | ≥ 11 GBq/µmol |
| Radiochemical Yield | Variable and needs optimization |
| Molar Activity | Dependent on specific activity and yield |
Note: Radiochemical yield and molar activity are highly dependent on the efficiency of the radiosynthesis and the specific activity of the starting [11C]methyl iodide. These values should be determined for each synthesis.
Quality Control
A comprehensive quality control process is essential to ensure the safety and efficacy of the [11C]CNS-5161 radiotracer for human administration.
Experimental Protocols:
1. Appearance:
-
Method: Visual inspection.
-
Acceptance Criteria: Clear, colorless solution, free of particulate matter.
2. pH:
-
Method: pH meter or pH-indicator strips.
-
Acceptance Criteria: Within a physiologically acceptable range (typically 4.5 - 7.5).
3. Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC) with radioactivity and UV detectors.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., ammonium (B1175870) formate). The exact gradient and composition require optimization.
-
Flow Rate: Typically 1 mL/min.
-
-
Acceptance Criteria: The retention time of the main radioactive peak should match that of a co-injected, authenticated standard of non-radioactive CNS-5161. The radiochemical purity should be ≥ 90%.
4. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy using a high-purity germanium (HPGe) detector.
-
Acceptance Criteria: The gamma-ray spectrum should be consistent with the decay of Carbon-11 (prominent peak at 511 keV).
5. Specific Activity:
-
Method: Calculated by dividing the total radioactivity of the product by the total molar amount of CNS-5161 (both radioactive and non-radioactive forms). The molar amount is determined by HPLC with a calibrated UV detector.
-
Acceptance Criteria: ≥ 11 GBq/µmol.
6. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: The concentration of residual solvents (e.g., acetonitrile, ethanol) must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).
7. Sterility:
-
Method: Direct inoculation or membrane filtration method as described in the relevant pharmacopeia (e.g., USP <71>).
-
Acceptance Criteria: No microbial growth.
8. Bacterial Endotoxins:
-
Method: Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criteria: Below the established limit for injectable radiopharmaceuticals (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).
Data Presentation:
| Quality Control Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH Meter / Strips | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 90% |
| Radiochemical Identity | Analytical HPLC (co-injection) | Retention time matches standard |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Consistent with 11C decay |
| Specific Activity | HPLC with calibrated UV detector | ≥ 11 GBq/µmol |
| Residual Solvents | Gas Chromatography | Within pharmacopeial limits (e.g., USP <467>) |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL Test (USP <85>) | < 175 EU/V |
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Pathway.
Experimental Workflow for [11C]CNS-5161 Production
Caption: [11C]CNS-5161 Production Workflow.
Application Notes and Protocols for CNS-5161 Hydrochloride In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods and vehicles for CNS-5161 hydrochloride, a potent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is compiled from preclinical and clinical studies to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound exerts its effects by acting as a selective antagonist at the NMDA receptor, a key player in glutamatergic neurotransmission. It binds to the ion channel of the receptor, thereby producing a noncompetitive blockade of glutamate's actions.[1][2][3][4][5][6][7] This mechanism is crucial in conditions characterized by excessive NMDA receptor activation, such as neuropathic pain and excitotoxic neuronal injury.[2][4][5][7]
Signaling Pathway in Neuropathic Pain
In chronic neuropathic pain, increased glutamate (B1630785) release and subsequent NMDA receptor activation in the spinal cord and brain lead to central sensitization. The binding of CNS-5161 to the NMDA receptor ion channel prevents the influx of Ca²⁺, a critical step in the downstream signaling cascade that contributes to pain hypersensitivity. This cascade involves the activation of calcium/calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC), leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB) and subsequent changes in gene expression that maintain the chronic pain state.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NMDA Receptors for Treatment of Neuropathic Pain - Page 4 [medscape.com]
- 5. BDNF released during neuropathic pain potentiates NMDA receptors in primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuronal Viability Assay with CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel site of the NMDA receptor, thereby blocking the influx of calcium and other ions that are triggered by the binding of the excitatory neurotransmitter glutamate (B1630785).[1][2] Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. By blocking the NMDA receptor ion channel, this compound has demonstrated neuroprotective effects in preclinical models of excitotoxicity and cerebral ischemia.[1][3] These application notes provide detailed protocols for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.
Mechanism of Action
This compound is a use-dependent, noncompetitive antagonist of the NMDA receptor. Its mechanism of action involves the physical blockade of the ion channel pore, preventing the influx of Ca2+ and Na+ ions that mediate excitotoxic neuronal death. This blockade is more effective when the channel is in an open state, which occurs upon binding of glutamate and a co-agonist (glycine or D-serine). The neuroprotective effect of this compound is therefore directly linked to its ability to attenuate the downstream signaling cascades initiated by excessive NMDA receptor activation, including the prevention of mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data from neuronal viability assays. The specific values for this compound's neuroprotective efficacy and cytotoxicity need to be determined empirically for each specific cell type and experimental conditions.
Table 1: Neuroprotective Efficacy of this compound against NMDA-Induced Excitotoxicity
| CNS-5161 HCl Concentration (nM) | NMDA Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 50 | ± 5.2 |
| 1 | 100 | 65 | ± 4.8 |
| 10 | 100 | 85 | ± 3.9 |
| 100 | 100 | 95 | ± 2.5 |
| 1000 | 100 | 98 | ± 1.8 |
| EC50 | 100 | ~5 nM |
Note: The EC50 value is hypothetical and should be determined experimentally.
Table 2: Cytotoxicity of this compound in Primary Neuronal Cultures
| CNS-5161 HCl Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 3.1 |
| 1 | 98 | ± 2.7 |
| 10 | 95 | ± 4.0 |
| 50 | 80 | ± 6.2 |
| 100 | 60 | ± 8.5 |
| IC50 | ~75 µM |
Note: The IC50 value is hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of viable neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27
-
96-well cell culture plates
-
This compound stock solution (in sterile water or DMSO)
-
NMDA stock solution (in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well and culture for 7-10 days to allow for maturation.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the neurons with various concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
Add NMDA to the wells to a final concentration of 50-100 µM. Include a control group with no NMDA treatment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express neuronal viability as a percentage of the control (untreated) cells.
Protocol 2: Assessment of Neuronal Membrane Integrity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary neuronal cell culture
-
96-well cell culture plates
-
This compound stock solution
-
NMDA stock solution
-
LDH cytotoxicity assay kit
-
Plate reader (490 nm wavelength)
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
LDH Assay:
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Live/Dead Staining using Calcein-AM and Propidium Iodide (PI)
This protocol provides a qualitative and quantitative assessment of live and dead cells.
Materials:
-
Primary neuronal cell culture
-
24-well cell culture plates with coverslips
-
This compound stock solution
-
NMDA stock solution
-
Calcein-AM stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters (FITC for Calcein-AM, TRITC for PI)
Procedure:
-
Cell Plating and Treatment: Plate neurons on coverslips in 24-well plates. Follow the treatment procedure as described in the MTT assay protocol (steps 1-3).
-
Staining:
-
After the 24-hour incubation, gently wash the cells twice with HBSS.
-
Prepare a staining solution containing 2 µM Calcein-AM and 1 µg/mL PI in HBSS.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Gently wash the cells twice with HBSS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (PI).
-
-
Quantification (Optional): Capture images from multiple random fields per coverslip and count the number of green and red cells to determine the percentage of viable neurons.
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: CNS-5161 HCl signaling pathway.
References
- 1. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CNS-5161 Hydrochloride In Vitro Binding Assay with [3H] MK-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It interacts with the ion channel of the NMDA receptor, producing a blockade of glutamate's actions.[1][2][3] This compound has been investigated for its potential therapeutic applications in conditions associated with excessive NMDA receptor activation, such as neuropathic pain.[3][4] The in vitro binding assay using the radiolabeled ligand [3H] MK-801 is a standard method to characterize the affinity and pharmacology of uncompetitive NMDA receptor antagonists like CNS-5161.[5][6] MK-801 is a well-characterized open-channel blocker of the NMDA receptor, and its binding can be displaced by other compounds that bind to the same or an allosterically coupled site within the ion channel.[7][8] This document provides detailed protocols and data for the in vitro binding assay of this compound using [3H] MK-801.
Mechanism of Action
This compound exerts its antagonist effect by binding to a site within the ion channel of the NMDA receptor.[3][9] This binding is noncompetitive with respect to the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites, meaning it does not prevent the agonists from binding but rather blocks the flow of ions through the channel once it has been opened by agonist binding.[3][9] The binding of [3H] MK-801 also occurs within the ion channel, and therefore, CNS-5161 can displace [3H] MK-801 from its binding site.[6] This competitive displacement forms the basis of the in vitro binding assay.
Quantitative Data
Binding Affinity of this compound
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | Kᵢ (nM) | 1.8 | Rat synaptosomal membranes | [3][6] |
[3H] MK-801 Binding Characteristics in Rat Brain Membranes
| Brain Region | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Cerebral Cortex | 4.59 | 0.836 | [10] |
| Cerebellum | 25.99 | 0.573 | [10] |
| Striatum (High Affinity Site) | 1.43 | 0.272 | [10] |
| Striatum (Low Affinity Site) | 12.15 | 1.76 | [10] |
| Cerebral Cortical Membranes | 6.3 | 2.37 | [11] |
Experimental Protocols
Materials and Reagents
-
This compound
-
[3H] MK-801 (specific activity ~20-30 Ci/mmol)
-
Rat brain membranes (e.g., from cortex or whole brain minus cerebellum)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene (B1209903) test tubes
-
Microplate harvester
-
Scintillation counter
-
(+)-MK-801 maleate (B1232345) (for non-specific binding)
-
L-Glutamate
-
Glycine
Protocol for [3H] MK-801 Competition Binding Assay
This protocol is adapted from standard procedures for [3H] MK-801 binding assays.[12]
1. Membrane Preparation: a. Homogenize rat brains (excluding cerebella) in ice-cold 50 mM Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes. e. After the final wash, resuspend the pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). f. Store the membrane preparation in aliquots at -80°C until use.
2. Binding Assay: a. Prepare serial dilutions of this compound in the assay buffer. b. In polypropylene test tubes, add the following in order:
- Assay Buffer
- 10 µM L-Glutamate and 10 µM Glycine (to open the NMDA receptor channel)
- This compound at various concentrations (for competition curve) or buffer (for total binding).
- For non-specific binding, add 10 µM (+)-MK-801 maleate.
- [3H] MK-801 to a final concentration of 1-5 nM.
- Rat brain membranes (typically 100-200 µg of protein per tube). c. The final assay volume should be 500 µL. d. Vortex the tubes gently and incubate at room temperature (25°C) for 2-4 hours to reach equilibrium.
3. Filtration and Washing: a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a microplate harvester. b. Wash the filters rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
4. Measurement of Radioactivity: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation fluid to each vial. c. Allow the vials to sit for at least 4 hours in the dark. d. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled MK-801) from the total binding (CPM in the absence of competitor). b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Determine the IC₅₀ value (the concentration of CNS-5161 that inhibits 50% of the specific binding of [3H] MK-801) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [3H] MK-801 used in the assay and Kd is the dissociation constant of [3H] MK-801 for the NMDA receptor.
Visualizations
Signaling Pathway and Drug Interaction
Caption: NMDA receptor activation and blockade by CNS-5161 and MK-801.
Experimental Workflow
Caption: Workflow for the [3H] MK-801 competition binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Long-Term Administration of CNS-5161 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It interacts with the ion channel binding site within the NMDA receptor complex, thereby blocking the influx of calcium that mediates excitotoxicity. Preclinical studies have demonstrated its potential neuroprotective, anticonvulsant, and analgesic effects. These application notes provide a comprehensive overview of the long-term administration of this compound in various animal models, summarizing key quantitative data and offering detailed experimental protocols to guide researchers in their study design.
While specific long-term administration data for CNS-5161 is limited, this document extrapolates from established protocols for other non-competitive NMDA receptor antagonists, such as MK-801 and ketamine, to provide a framework for chronic studies.
Mechanism of Action
CNS-5161 acts as a non-competitive antagonist at the NMDA receptor. Under conditions of excessive glutamate (B1630785) release, as seen in ischemia or seizures, NMDA receptors become overactivated, leading to a massive influx of Ca2+ and subsequent neuronal cell death. CNS-5161 mitigates this by blocking the ion channel, thus preventing the downstream neurotoxic cascade.
Caption: Mechanism of action of this compound as a non-competitive NMDA receptor antagonist.
Data Presentation
Pharmacokinetic Parameters
| Parameter | Value (in Humans) | Reference |
| Half-life (t½) | 2.95 ± 0.75 hours | |
| Clearance | 106 ± 17.8 L/h | |
| Volume of Distribution | 296 ± 69 L |
Efficacy in Animal Models (Acute Administration)
The following table summarizes the effective doses of CNS-5161 in various acute animal models, which can serve as a basis for designing long-term efficacy studies.
| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Neonatal NMDA Excitotoxicity | Rat | Intraperitoneal (i.p.) | 4 mg/kg (ED₈₀) | Protection against necrotic effects of exogenous NMDA | |
| Audiogenic Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 4 mg/kg | 91% inhibition of seizures | |
| Focal Cerebral Ischemia (MCAO) | Rat | Intravenous (i.v.) bolus + infusion | 0.88 - 3.5 mg/kg (total dose) | Dose-dependent reduction in infarct volume |
Experimental Protocols
General Considerations for Long-Term Administration
Long-term studies with NMDA receptor antagonists require careful monitoring due to potential behavioral and physiological side effects.
-
Acclimatization: Animals should be properly acclimatized to the housing and handling conditions to minimize stress-related variability.
-
Dose Selection: Initial doses for long-term studies should be derived from acute efficacy studies and adjusted based on tolerability. It is advisable to start with lower doses and escalate gradually.
-
Route of Administration: The choice of administration route (e.g., oral gavage, subcutaneous injection, osmotic mini-pumps) will depend on the desired pharmacokinetic profile and the duration of the study. For continuous exposure, osmotic mini-pumps are recommended.
-
Monitoring: Regular monitoring of body weight, food and water intake, and general health status is crucial. Behavioral assessments should be conducted to monitor for any adverse neurological effects.
CNS-5161 Hydrochloride: Application Notes and Protocols for Noncompetitive Blockade of Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] By binding to a site within the ion channel of the NMDA receptor, CNS-5161 produces a use-dependent, noncompetitive blockade of glutamate's effects.[1][4] This mechanism of action makes it a valuable research tool for investigating the physiological and pathological roles of NMDA receptor-mediated neurotransmission. Excessive activation of NMDA receptors is implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and neuronal damage following ischemia.[1][5] Preclinical studies have demonstrated the neuroprotective, anticonvulsant, and analgesic properties of CNS-5161.[1][5]
These application notes provide a summary of the key in vitro and in vivo pharmacological data for this compound and detailed protocols for its use in fundamental research applications.
Data Presentation
In Vitro Efficacy and Potency
| Parameter | Value | Species | Preparation | Assay | Reference |
| Ki | 1.8 nM | Rat | Brain synaptosomal membranes | [3H]MK-801 Displacement | [1][2][3] |
| IC50 | ~5 µM | Rat | Primary hippocampal neurons | MTT Assay (vs. H2O2 induced toxicity) | [6] |
In Vivo Efficacy
| Model | Endpoint | Dose (Route) | % Effect | Species | Reference |
| NMDA Excitotoxicity | Neuroprotection | 4 mg/kg (i.p.) | ED80 | Neonatal Rat | [1][2] |
| Audiogenic Seizures | Anticonvulsant | 4 mg/kg (i.p.) | 91% inhibition | DBA/2 Mice | [1][2] |
Experimental Protocols
Radioligand Binding Assay: Competitive Displacement of [3H]MK-801
This protocol determines the binding affinity (Ki) of this compound for the MK-801 binding site within the NMDA receptor ion channel.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Homogenizer
-
Centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]MK-801 (final concentration ~5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]MK-801, 50 µL of unlabeled MK-801 (final concentration ~10 µM), and 100 µL of membrane preparation.
-
Displacement: 50 µL of [3H]MK-801, 50 µL of this compound (at various concentrations), and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 180 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]MK-801 and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in cultured neurons to assess the inhibitory effect of this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External (extracellular) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, 0.001 mM glycine, pH 7.4.
-
Internal (intracellular) solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2.
-
NMDA
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
Protocol:
-
Preparation:
-
Prepare external and internal solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Approach a neuron with a patch pipette containing internal solution and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply NMDA (e.g., 100 µM) to the perfusion bath to evoke an inward current.
-
After a stable NMDA-evoked current is achieved, co-apply this compound at various concentrations with NMDA.
-
Record the current responses at each concentration of CNS-5161.
-
Wash out CNS-5161 to observe the recovery of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of CNS-5161.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the CNS-5161 concentration to generate a dose-response curve and determine the IC50.
-
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. ijmcmed.org [ijmcmed.org]
Application Notes and Protocols for Measuring CNS-5161 Hydrochloride Plasma Concentration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS-5161 hydrochloride is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Excessive activation of NMDA receptors is implicated in various neurological disorders, including neuropathic pain and neuronal damage from ischemia.[1][2] CNS-5161's ability to block the NMDA receptor ion channel makes it a compound of interest for neuroprotection and analgesia.[1] Accurate measurement of its plasma concentration in vivo is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug exposure with therapeutic efficacy and potential side effects.
This document provides detailed protocols and application notes for the quantitative analysis of this compound in plasma, based on methodologies reported in preclinical and clinical studies.
Data Presentation
Quantitative In Vivo Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters and plasma concentrations of CNS-5161 observed in both rat and human studies.
Table 1: CNS-5161 Plasma Concentrations in Rats Following Intravenous Administration [1]
| Total Dose | Mean Plasma Concentration (at end of infusion) | Animal Model |
| 0.88 mg/kg | 9.7 ± 0.9 ng/mL | Middle Cerebral Artery Occlusion (MCAO) |
| 1.75 mg/kg | 19.6 ± 1.2 ng/mL | Middle Cerebral Artery Occlusion (MCAO) |
Table 2: Human Pharmacokinetic Parameters of CNS-5161 Following Intravenous Infusion [2][3][4]
| Parameter | Value | Study Population |
| Mean Half-life (t½) | 2.95 ± 0.75 hours | Healthy Volunteers |
| Mean Clearance | 106 ± 17.8 L/h | Healthy Volunteers |
| Mean Volume of Distribution | 296 ± 69 L | Healthy Volunteers |
Table 3: Mean Plasma Concentrations in a Human Dose-Escalation Study [3]
| Dose Group | Mean Plasma Concentration | Study Population | Notes |
| 125 µg | Approx. one-third of 250 µg group | Patients with Neuropathic Pain | 30% of dose in first 10 min, 70% over 5h 50min |
| 250 µg | - | Patients with Neuropathic Pain | Linear relationship between 250 µg and 500 µg doses |
| 500 µg | - | Patients with Neuropathic Pain | - |
Experimental Protocols
Two primary analytical methods have been reported for the determination of CNS-5161 plasma concentrations: High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of CNS-5161 in Plasma using HPLC with Electrochemical Detection
This protocol is based on the methodology used in early clinical studies.[1]
1. Sample Collection and Preparation:
-
Collect whole blood samples from subjects at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Promptly centrifuge the blood samples to separate the plasma.
-
Freeze the resulting plasma samples and store them at a suitable temperature (e.g., -20°C or -80°C) until analysis.[1]
2. Sample Extraction:
-
A liquid-liquid or solid-phase extraction method is typically employed to isolate CNS-5161 from plasma proteins and other endogenous components. The referenced literature mentions extraction recoveries of 85% to 100%.[1]
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
-
Column: A C8 analytical column.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), and a suitable buffer.[1] The exact proportions should be optimized for ideal separation.
-
Flow Rate: A typical flow rate for standard HPLC columns would be in the range of 0.5-1.5 mL/min.
-
Detection: An electrochemical detector set to a potential that allows for the sensitive detection of CNS-5161.
-
Quantification: The concentration of CNS-5161 in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of CNS-5161. The assay should be validated with a limit of detection of at least 0.25 ng/mL.[1]
Protocol 2: Analysis of CNS-5161 in Plasma using LC-MS/MS
This method offers higher sensitivity and selectivity and is the current standard for bioanalytical assays.[3]
1. Sample Collection and Preparation:
-
Follow the same procedure as described in Protocol 1 for blood collection and plasma separation.
2. Sample Pre-treatment (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add a threefold to fourfold volume of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant containing CNS-5161 to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Column: A reverse-phase column (e.g., C18 or C8) suitable for the separation of small molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a likely choice for a molecule like CNS-5161.
-
MRM Transitions: Specific precursor-to-product ion transitions for CNS-5161 and an internal standard must be determined and optimized for maximum sensitivity and selectivity.
-
Quantification: Generate a standard curve by spiking known amounts of CNS-5161 into blank plasma and processing these standards alongside the unknown samples. The concentration in the unknown samples is calculated based on the area ratio of the analyte to the internal standard.
Visualizations
Signaling Pathway of CNS-5161
Caption: Mechanism of action of CNS-5161 at the NMDA receptor.
Experimental Workflow for Plasma Concentration Measurement
Caption: General workflow for measuring CNS-5161 in plasma.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Optimizing CNS-5161 hydrochloride dosage for neuroprotective effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CNS-5161 hydrochloride in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It interacts with the ion channel site of the NMDA receptor complex to block the influx of calcium ions, which is a key step in the excitotoxic cascade leading to neuronal cell death. For CNS-5161 to bind effectively, both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine must be bound to the receptor, indicating that it preferentially binds to activated NMDA receptors.
Q2: What are the potential neuroprotective applications of this compound?
Preclinical studies have demonstrated the neuroprotective effects of CNS-5161 in models of focal cerebral ischemia and hypoxic-ischemic brain injury in neonatal rats. Its ability to block NMDA receptor-mediated excitotoxicity suggests potential therapeutic applications in conditions such as stroke, traumatic brain injury, and other neurological disorders where excessive glutamate release is implicated.
Q3: What are the known adverse effects of this compound?
In human clinical trials for neuropathic pain, the most common adverse events associated with this compound administration were hypertension, headache, and mild visual disturbances. Notably, psychomimetic side effects, which are common with other NMDA receptor antagonists, were not observed at the dosages tested.
Q4: What is the pharmacokinetic profile of this compound in humans?
Following intravenous infusion in healthy volunteers, this compound exhibits a two-compartment pharmacokinetic model. The mean half-life is approximately 2.95 hours, with a mean clearance of 106 L/h and a mean volume of distribution of 296 L.
Troubleshooting Guides
Inconsistent Neuroprotective Efficacy in Preclinical Models
| Potential Issue | Possible Cause | Recommended Solution |
| Lack of neuroprotection | Inadequate dosage | Refer to the preclinical dosage table below for guidance. Consider a dose-response study to determine the optimal dose for your specific model. |
| Timing of administration | CNS-5161 is most effective when administered shortly after the ischemic insult. The therapeutic window for NMDA receptor antagonists is generally narrow. | |
| Inappropriate animal model | The efficacy of CNS-5161 may vary between different models of neurodegeneration. Ensure the chosen model has a significant excitotoxic component. | |
| Variability in results | Inconsistent drug preparation | Ensure this compound is fully dissolved in the vehicle before administration. Prepare fresh solutions for each experiment. |
| Biological variability | Use a sufficient number of animals per group to account for individual differences. Ensure consistent surgical procedures and outcome assessments. |
Issues with In Vitro NMDA Receptor Binding Assay
| Potential Issue | Possible Cause | Recommended Solution |
| Low specific binding of [3H]MK-801 | Inactive NMDA receptors | The binding of noncompetitive antagonists like MK-801 and CNS-5161 is use-dependent. Ensure the presence of both glutamate and glycine in the assay buffer to activate the receptors. |
| Degraded radioligand | Check the expiration date and storage conditions of your [3H]MK-801 stock. | |
| High non-specific binding | Insufficient blocking agent | Use a high concentration of a known noncompetitive antagonist (e.g., unlabeled MK-801 or phencyclidine) to define non-specific binding. |
| Inadequate washing | Optimize the washing steps to remove unbound radioligand without causing significant dissociation of bound ligand. |
Quantitative Data Summary
Table 1: Preclinical Dosing for Neuroprotection
| Animal Model | Species | Route of Administration | Effective Dose | Reference |
| Neonatal NMDA Excitotoxicity | Rat | Intraperitoneal (i.p.) | ED₈₀ of 4 mg/kg | |
| Focal Cerebral Ischemia (MCAO) | Rat | Intravenous (i.v.) bolus + infusion | 0.88, 1.75, or 3.5 mg/kg (total dose) |
Table 2: Clinical Dosing for Neuropathic Pain (for reference)
| Population | Route of Administration | Dose Range | Key Findings | Reference |
| Healthy Volunteers | Intravenous (i.v.) infusion | 30 µg to 2000 µg | Well-tolerated; dose-dependent increase in blood pressure. | |
| Patients with Neuropathic Pain | Intravenous (i.v.) infusion | 125 µg, 250 µg, 500 µg | Reasonably well-tolerated up to 500 µg. |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia (MCAO)
This protocol is based on methodologies described in preclinical studies of CNS-5161.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Induce focal cerebral ischemia via intraluminal suture middle cerebral artery occlusion (MCAO).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.3 M mannitol).
-
Dosing Regimen:
-
Administer a bolus intravenous injection of CNS-5161 or vehicle.
-
Immediately follow with a 3-hour intravenous infusion.
-
Example dose groups:
-
Low dose: 0.275 mg/kg bolus + 0.2 mg/kg/h infusion
-
Mid dose: 0.55 mg/kg bolus + 0.4 mg/kg/h infusion
-
High dose: 1.1 mg/kg bolus + 0.8 mg/kg/h infusion
-
-
-
Outcome Measures:
-
Assess neurological deficits at various time points post-MCAO.
-
Measure infarct volume at the end of the study using histological techniques (e.g., TTC staining).
-
Protocol 2: NMDA Receptor Binding Assay ([3H]MK-801 Displacement)
This protocol is a standard method for assessing the binding of noncompetitive antagonists to the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous glutamate and other interfering substances.
-
Resuspend the final membrane preparation in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]MK-801 (a radiolabeled noncompetitive NMDA receptor antagonist), and varying concentrations of this compound.
-
Crucially, include saturating concentrations of glutamate and glycine in the assay buffer to ensure the NMDA receptors are in an activated state.
-
Total Binding: Wells containing membranes and [3H]MK-801 only.
-
Non-specific Binding: Wells containing membranes, [3H]MK-801, and a high concentration of a non-radiolabeled noncompetitive antagonist (e.g., 10 µM MK-801).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki of CNS-5161 by analyzing the displacement of [3H]MK-801 binding.
-
Protocol 3: HPLC Method for Analysis of CNS-5161 in Plasma (Adapted from similar compounds)
This is a general guide; optimization for CNS-5161 is necessary.
-
Sample Preparation:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detector set at a wavelength appropriate for CNS-5161.
-
-
Quantification:
-
Generate a standard curve using known concentrations of CNS-5161 in blank plasma.
-
Use an internal standard to improve accuracy and precision.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo neuroprotection studies.
Caption: Downstream signaling pathway of excitotoxicity blocked by CNS-5161.
Technical Support Center: CNS-5161 Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNS-5161 hydrochloride in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vivo experiments with this compound.
Issue 1: Unexpected High Mortality Rate in Anesthetized Rodents
-
Question: We are observing a high mortality rate in our anesthetized rat model receiving intravenous this compound, even at doses reported to be neuroprotective. What could be the cause and how can we mitigate this?
-
Possible Cause: Studies have reported dose-dependent mortality in anesthetized rats, with up to 25% mortality in the highest dose group (3.5 mg/kg total IV dose)[1]. These deaths were attributed to sudden respiratory failure during continuous intravenous infusion under anesthesia without mechanical ventilation[1].
-
Troubleshooting Steps:
-
Monitor Respiration Continuously: Implement continuous monitoring of respiratory rate and tidal volume using methods like whole-body plethysmography.
-
Provide Ventilatory Support: For anesthetized animals receiving continuous infusions of this compound, the use of mechanical ventilation is strongly recommended to prevent respiratory failure[1].
-
Dose Escalation Study: Conduct a preliminary dose-escalation study in a small cohort of anesthetized animals to determine the maximum tolerated dose under your specific experimental conditions (anesthetic agent, duration of anesthesia, etc.).
-
Alternative Anesthetics: The choice of anesthetic can influence respiratory drive. Consider evaluating different anesthetic agents that have minimal respiratory depressant effects.
-
Issue 2: Conflicting Cardiovascular Data Between Animal Models
-
Question: Our study in conscious rats shows a significant increase in blood pressure with this compound administration, while published data in anesthetized lambs report no cardiovascular effects. How do we interpret this discrepancy?
-
Possible Cause: The cardiovascular effects of this compound appear to be influenced by both the animal species and the state of consciousness (anesthetized vs. conscious).
-
Anesthetized vs. Conscious: In anesthetized Sprague-Dawley rats, no significant changes in mean arterial blood pressure or heart rate were observed[1]. However, studies in conscious human volunteers showed a dose-dependent increase in systolic, mean arterial, and diastolic blood pressure[2]. This suggests that anesthesia may mask the hypertensive effects of the compound.
-
Species Differences: A study in isoflurane-anesthetized lambs also reported no significant cardiovascular effects of CNS-5161A[1]. This could indicate a species-specific difference in the cardiovascular response to the drug.
-
-
Troubleshooting Steps:
-
Utilize Conscious Animal Models: For cardiovascular safety assessment, using conscious, freely moving animals instrumented with telemetry is the gold standard as it eliminates the confounding effects of anesthesia.
-
Conduct Head-to-Head Comparisons: If feasible, directly compare the cardiovascular effects of this compound in both anesthetized and conscious animals of the same species to understand the impact of anesthesia.
-
Acknowledge Species Variability: When extrapolating data between species, be mindful of potential pharmacodynamic differences.
-
Issue 3: Inconsistent or Difficult-to-Quantify Behavioral Side Effects
-
Question: We are observing behavioral changes in our rats after they recover from anesthesia, such as hyperactivity and poor coordination, but the results are variable. How can we standardize the assessment of these effects?
-
Possible Cause: The behavioral effects of this compound, described as "excitation and impairment of locomotor co-ordination," can be subtle and require sensitive and objective measurement tools[1]. Observer variability can also contribute to inconsistent results.
-
Troubleshooting Steps:
-
Implement Standardized Behavioral Tests: Utilize established behavioral paradigms to quantify locomotor activity and coordination. The Open Field Test is a standard method to assess changes in horizontal and vertical activity, as well as stereotyped behaviors.
-
Automated Tracking: Employ automated video tracking systems to minimize observer bias and obtain objective measures of distance traveled, velocity, and time spent in different zones of the open field arena.
-
Define a Clear Post-Anesthesia Recovery Period: Standardize the time between recovery from anesthesia and the start of behavioral testing to ensure that the observed effects are not influenced by residual anesthetic.
-
Blinded Assessment: Whenever possible, the experimenter conducting the behavioral assessments should be blinded to the treatment groups to reduce bias.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side effects of this compound observed in animal models?
-
A1: The most prominent side effects reported are dose-dependent respiratory depression leading to mortality in anesthetized rats, and behavioral alterations such as excitation and impaired locomotor coordination in rats upon recovery from anesthesia[1]. Cardiovascular effects appear to be dependent on the species and state of consciousness, with reports of no significant effects in anesthetized lambs and rats[1], but hypertensive effects in conscious humans[2].
-
-
Q2: Are the side effects of this compound dose-dependent?
-
Q3: Does anesthesia influence the side effect profile of this compound?
-
A3: Yes, anesthesia appears to have a significant impact. Respiratory failure was specifically noted in anesthetized rats receiving continuous intravenous infusions[1]. Furthermore, the hypertensive effects of this compound may be masked by anesthesia, as evidenced by the lack of cardiovascular effects in anesthetized animals versus the presence of such effects in conscious humans[1][2].
-
-
Q4: Are there known species-specific differences in the side effects of this compound?
-
A4: The available data suggests potential species-specific differences. For instance, a study in isoflurane-anesthetized lambs showed no significant cardiovascular effects[1], whereas studies in humans have demonstrated hypertensive effects[2]. While direct comparative studies are limited, it is crucial to consider potential species differences when extrapolating findings.
-
Data Presentation
Table 1: Mortality Data for this compound in Anesthetized Rats
| Animal Model | Dose (Total IV) | Route of Administration | Anesthesia | Mortality Rate | Primary Cause of Death | Reference |
| Sprague-Dawley Rat | 3.5 mg/kg | Intravenous | Yes | 25% | Sudden Respiratory Failure | [1] |
Table 2: Cardiovascular Effects of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Anesthesia | Effect on Mean Arterial Pressure | Effect on Heart Rate | Reference |
| Sprague-Dawley Rat | Up to 3.5 mg/kg (total IV) | Intravenous | Yes | No significant change | No significant change | [1] |
| Lamb | Not specified | Not specified | Isoflurane | No significant effects | No significant effects | [1] |
Table 3: Behavioral Side Effects of this compound in Rats
| Animal Model | Dose | Route of Administration | Observation Period | Observed Behavioral Effects | Reference |
| Sprague-Dawley Rat | Dose-dependent | Intravenous | Upon recovery from anesthesia | Excitation, Impairment of locomotor co-ordination | [1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in Conscious Rats using Telemetry
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the pressure-sensing catheter inserted into the abdominal aorta.
-
The body of the transmitter is secured in the abdominal cavity.
-
Allow a recovery period of at least one week post-surgery.
-
-
Data Acquisition:
-
House the rats individually in their home cages placed on top of receiver platforms.
-
Record baseline cardiovascular data (systolic, diastolic, and mean arterial pressure; heart rate) for at least 24 hours before drug administration.
-
Administer this compound or vehicle via the desired route.
-
Continuously record cardiovascular parameters for a predefined period post-dosing (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the telemetered data using appropriate software (e.g., DSI Ponemah™).
-
Calculate the change from baseline for each cardiovascular parameter at different time points post-dose.
-
Compare the changes in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.
-
Protocol 2: Assessment of Respiratory Function in Conscious Rats using Whole-Body Plethysmography
-
Animal Model: Adult male Sprague-Dawley rats.
-
Acclimatization:
-
Acclimatize the rats to the whole-body plethysmography chambers for several days before the experiment to reduce stress-induced artifacts.
-
-
Data Acquisition:
-
Place the rat in the main chamber of the plethysmograph.
-
Allow a stabilization period for the animal to become calm.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a defined period.
-
Administer this compound or vehicle.
-
Continuously record respiratory parameters for the desired duration post-dosing.
-
-
Data Analysis:
-
Analyze the recorded pressure changes to calculate respiratory parameters.
-
Compare the post-dose respiratory parameters to the baseline values and to the vehicle control group.
-
Protocol 3: Assessment of Locomotor Activity in Rats using the Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera connected to a computer with tracking software.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at a predefined time before the test.
-
Place the rat in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
The tracking software will automatically analyze the video recording to provide quantitative data on:
-
Total distance traveled.
-
Velocity.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency (vertical activity).
-
Stereotypic movements.
-
-
Compare the data from the this compound-treated group with the vehicle-treated group.
-
Visualizations
Hypothesized Signaling Pathway for NMDA Receptor Antagonist-Induced Hypertension.
Hypothesized Signaling Pathway for NMDA Receptor Antagonist-Induced Locomotor Hyperactivity.
Hypothesized Signaling Pathway for NMDA Receptor Antagonist-Induced Respiratory Depression.
References
Troubleshooting inconsistent results with CNS-5161 hydrochloride
Welcome to the technical support center for CNS-5161 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this novel noncompetitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It interacts with the ion-channel site of the NMDA receptor to block the actions of the excitatory neurotransmitter glutamate (B1630785).[1][2][3] This blockade is use-dependent, meaning the compound binds more effectively when the channel is in an activated or open state.
Q2: What are the key binding parameters for this compound?
This compound exhibits high affinity for the NMDA receptor ion channel. It displaces [3H] MK-801 binding with a Ki of 1.8 nM in synaptosomal membrane preparations from the rat brain.[1][2]
Q3: What are the common in vivo effects observed with this compound?
In preclinical studies, CNS-5161 has demonstrated neuroprotective and anticonvulsant effects. For instance, in a neonatal rat model of NMDA-induced excitotoxicity, it had an ED80 of 4 mg/kg via the intraperitoneal route.[2] It also showed a 91% inhibition of audiogenic seizures in DBA/2 mice at the same dose.[2]
Q4: Are there any known off-target effects or liabilities for this compound?
Clinical studies in humans have reported several dose-related adverse events. The most common are hypertension, headache, and mild visual disturbances.[1] These effects are generally considered to be related to the blockade of NMDA receptors in the central nervous system, which are involved in regulating blood pressure.[1]
Q5: How should this compound be prepared and stored?
For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to sonicate the solution to ensure complete dissolution. For long-term storage, the solid powder should be kept at -20°C for up to 3 years, and solutions in solvent can be stored at -80°C for up to 1 year.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency (higher IC50).
-
Possible Cause 1: Compound Stability and Solubility.
-
Solution: Ensure the compound is fully dissolved. After dilution from a DMSO stock, vortex the aqueous solution thoroughly. Prepare fresh dilutions for each experiment, as the compound's stability in aqueous solutions over long periods may be limited. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Use-Dependent Nature of Block.
-
Solution: As a non-competitive, open-channel blocker, the inhibitory activity of CNS-5161 is dependent on the activation of the NMDA receptor. Ensure that your experimental protocol includes a pre-application of an NMDA receptor agonist (like glutamate or NMDA) to open the ion channels before or during the application of CNS-5161. The level of receptor activation can directly impact the observed potency.
-
-
Possible Cause 3: Experimental Conditions.
-
Solution: The ionic composition of your buffers, particularly the concentration of magnesium (Mg2+), can significantly affect NMDA receptor activity. High concentrations of extracellular Mg2+ can block the channel at negative membrane potentials, potentially masking the effect of CNS-5161. Consider using Mg2+-free or low Mg2+ external solutions in your assays, especially in electrophysiology experiments, to ensure robust NMDA receptor activation.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Agonist Application.
-
Solution: Inconsistent timing or concentration of the NMDA receptor agonist will lead to variable receptor activation and, consequently, variable inhibition by CNS-5161. Use a perfusion system for precise and repeatable application of both agonist and antagonist.
-
-
Possible Cause 2: Cell Health and Receptor Expression.
-
Solution: The health and passage number of your cell lines can affect receptor expression levels and overall cellular responses. Use cells at a consistent and low passage number. Regularly assess cell viability and morphology. In primary neuronal cultures, variability can be higher; ensure consistent culture conditions and use cells from age-matched animals.
-
Issue 3: No observable effect of this compound.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Solution: Based on its high affinity (Ki = 1.8 nM), in vitro experiments should typically test concentrations in the low nanomolar to micromolar range. If no effect is observed, consider performing a wider dose-response curve.
-
-
Possible Cause 2: Incorrect Receptor Subtype.
-
Solution: While CNS-5161 is a general NMDA receptor antagonist, its potency might vary slightly between different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits). If you are using a cell line that endogenously expresses NMDA receptors, confirm the subunit composition. In heterologous expression systems, verify the successful expression of the intended subunits.
-
-
Possible Cause 3: Agonist Purity and Concentration.
-
Solution: Ensure the purity and accurate concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) and co-agonist (e.g., glycine, D-serine) used to activate the receptors. Both are required for channel opening.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay/Model | Reference |
| Ki | 1.8 nM | Rat | [3H] MK-801 displacement in synaptosomal membranes | [1][2] |
| ED80 | 4 mg/kg (i.p.) | Rat (neonate) | NMDA-induced excitotoxicity | [2] |
| Inhibition | 91% at 4 mg/kg (i.p.) | Mouse (DBA/2) | Audiogenic seizures | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
-
Cell Preparation: Plate cells on coverslips at an appropriate density to allow for isolated single-cell recordings.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 0.01 Glycine, pH 7.4 with NaOH. For Mg2+-free conditions, omit any MgCl2.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply the NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM Glycine) to elicit a baseline inward current.
-
After washout and return to baseline, pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.
-
Co-apply the agonist and this compound and record the inhibited current.
-
Repeat for a range of CNS-5161 concentrations to generate a dose-response curve.
-
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of CNS-5161. Calculate the percentage of inhibition for each concentration and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50.
Radioligand Binding Assay (Competitive Binding)
This protocol determines the binding affinity (Ki) of this compound for the NMDA receptor ion channel site using a radiolabeled ligand like [3H]MK-801.
-
Membrane Preparation: Prepare synaptosomal membranes from rat forebrain or from cells expressing the NMDA receptor.
-
Assay Buffer (in mM): 50 Tris-HCl, pH 7.4.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [3H]MK-801 (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, use a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the CNS-5161 concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of CNS-5161.
Experimental Workflow for Electrophysiological Screening
Caption: Workflow for assessing this compound's effect using whole-cell patch-clamp.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
CNS-5161 hydrochloride dose-dependent mortality in vivo
Technical Support Center: CNS-5161 Hydrochloride
This technical support center provides information regarding the experimental use of this compound, with a focus on in vivo dose-dependent mortality. The information is compiled for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] It interacts with the NMDA receptor/ion channel to block the actions of glutamate (B1630785), the major excitatory neurotransmitter in the brain.[1][2][4][5][6] Its high affinity for the NMDA ion channel (Ki of 1.8 nM) has led to its investigation for neuroprotection and analgesia.[1][2][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a use-dependent NMDA ion-channel blocker.[6][7] This means it preferentially binds to and blocks NMDA receptors that are in an activated, or open, state.[6] This mechanism is thought to contribute to its potential therapeutic effects while possibly mitigating some side effects associated with less selective NMDA antagonists.[2]
Q3: Is there published data on the in vivo dose-dependent mortality of this compound?
A3: Yes, a preclinical study in an adult rat model of focal cerebral ischemia reported dose-dependent mortality.[3] In this study, mortality reached up to 25% in the highest dose group.[3] The deaths were observed during intravenous infusion under anesthesia and were attributed to sudden respiratory failure.[3] Importantly, no further mortality was observed after the animals recovered from anesthesia.[3]
Q4: What are the known side effects of this compound in preclinical and clinical studies?
A4: In preclinical rat studies, dose-dependent behavioral changes such as excitation and impaired locomotor coordination were observed upon recovery from anesthesia.[3] In human clinical trials, the most common dose-related side effects were a rise in systolic and diastolic blood pressure, mild headaches, and visual disturbances.[2][5][8] Notably, psychomimetic effects, which are common with other NMDA antagonists, were not observed in early clinical studies.[2][5]
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality during IV infusion under anesthesia. | As reported in preclinical studies, CNS-5161 can cause respiratory failure during infusion under anesthesia.[3] The anesthetic agent may have a synergistic effect. | Provide mechanical ventilation support during the infusion period.[3] Carefully monitor respiratory rate and blood oxygen saturation. Consider alternative anesthetic protocols. |
| Animals exhibit hyperactivity, excitation, or ataxia post-procedure. | These are known dose-dependent behavioral side effects of CNS-5161 in rats.[3] | Ensure animal housing provides a safe environment to prevent injury during periods of hyperactivity. Record the incidence and severity of these behaviors as part of the safety assessment. Consider titrating the dose to find a balance between efficacy and side effects. |
| Significant increase in blood pressure during or after administration. | This is a primary hemodynamic effect observed in both preclinical and human studies.[3][5] | Implement continuous or frequent blood pressure monitoring during and after drug administration. Establish a priori limits for blood pressure elevation that would trigger intervention or study termination. |
| Variable or inconsistent results in neuroprotection or analgesia models. | The use-dependent nature of CNS-5161 means its binding is enhanced when NMDA receptors are activated.[6] Efficacy may depend on the level of neuronal activity in the experimental model. | Ensure the experimental model consistently produces the desired level of neuronal (NMDA receptor) activation. Standardize all experimental procedures to minimize variability. |
Quantitative Data Summary
Table 1: Dose-Dependent Mortality of CNS-5161 in a Rat Model of Focal Cerebral Ischemia
| Total Dose (mg/kg, i.v.) | Number of Animals (n) | Mortality Rate (%) |
| 0.88 | 11 | Not specified, but lower than higher doses |
| 1.75 | 15 | Not specified, but lower than highest dose |
| 3.5 | 12 | Up to 25% |
| Data extracted from a study on Sprague-Dawley rats undergoing middle cerebral artery occlusion. Mortality was associated with respiratory failure during infusion under anesthesia.[3] |
Table 2: Adverse Events in a Human Dose Escalation Study for Neuropathic Pain
| Treatment Group | N | Increased Blood Pressure (%) | Visual Disturbances (%) |
| Placebo | 13 | 15.4% | 0% |
| CNS-5161 HCl 250 µg | 12 | 8.3% | 16.7% |
| CNS-5161 HCl 500 µg | 12 | 50.0% | 33.3% |
| This study was terminated after two patients in the 750 µg cohort experienced a sustained systolic blood pressure response.[2][8] |
Experimental Protocols
Protocol: In Vivo Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia
This protocol is based on the methodology described in early preclinical studies of CNS-5161.[3]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Induce anesthesia (specific agent not detailed in the source, but requires careful selection due to interaction potential).
-
Perform intraluminal suture middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
-
Drug Administration:
-
At 10 minutes post-MCAO, begin intravenous (i.v.) administration of either vehicle (0.3 M mannitol) or CNS-5161.
-
Administer the drug as an initial i.v. bolus followed by a 3-hour i.v. infusion.
-
Dose Groups:
-
Low Dose: 0.275 mg/kg bolus + 0.2 mg/kg/h infusion (Total: 0.88 mg/kg)
-
Mid Dose: 0.55 mg/kg bolus + 0.4 mg/kg/h infusion (Total: 1.75 mg/kg)
-
High Dose: 1.1 mg/kg bolus + 0.8 mg/kg/h infusion (Total: 3.5 mg/kg)
-
-
-
Monitoring:
-
During infusion under anesthesia, provide mechanical ventilation and monitor vital signs, particularly respiratory function.[3]
-
Monitor mean arterial blood pressure and heart rate.
-
-
Post-Procedure Assessment:
-
After recovery from anesthesia, house animals individually and monitor for behavioral changes (e.g., excitation, locomotor coordination).
-
At the study endpoint (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Section and stain the brains (e.g., with TTC) to quantify the total and cortical infarct volumes.
-
-
Data Analysis:
-
Compare the infarct volumes between vehicle-treated and CNS-5161-treated groups using appropriate statistical methods.
-
Record and report all instances of mortality and adverse behavioral effects for each dose group.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of CNS-5161 as a use-dependent NMDA receptor antagonist.
Caption: Workflow for an in vivo study of CNS-5161 dose-dependent mortality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing CNS-5161 Hydrochloride-Induced Hypertension In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypertension as a side effect of CNS-5161 hydrochloride administration in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypertension?
A1: this compound is a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It blocks the ion channel of the NMDA receptor, thereby inhibiting the excitatory effects of the neurotransmitter glutamate (B1630785).[1] The hypertensive effect is a known side effect observed in both preclinical and clinical studies.[2][3]
The precise mechanism is not fully elucidated, but evidence suggests it involves the central nervous system. NMDA receptors in brain regions that regulate blood pressure, such as the rostral ventrolateral medulla (RVLM), are implicated.[4][5] Blockade of these receptors by CNS-5161 can lead to an increase in sympathetic nervous system outflow, resulting in vasoconstriction and an elevation in blood pressure.[6][7][8]
Q2: How significant is the hypertensive effect of this compound?
Q3: How soon after administration does the hypertension occur and how long does it last?
A3: In human clinical trials, the maximal hypertensive effects of CNS-5161 were observed between 60 and 120 minutes after the start of the infusion. Blood pressure typically returned to baseline values within 24 hours.[2] Researchers should anticipate a similar time course in animal models, although species-specific differences in metabolism and drug clearance may alter the onset and duration.
Q4: Can the hypertensive effect of this compound be mitigated?
A4: Yes, the hypertensive effect can likely be managed with the co-administration of appropriate antihypertensive agents. The selection of the antihypertensive drug should be carefully considered to avoid interference with the primary experimental objectives.
Q5: Will managing the hypertension interfere with the primary (e.g., neurological) effects of this compound?
A5: This is a critical consideration. The choice of antihypertensive is crucial. Peripherally acting agents are preferable to centrally acting ones if the primary focus of the research is on the central nervous system effects of CNS-5161. For example, peripherally acting alpha-1 adrenergic antagonists or calcium channel blockers may be more suitable than centrally acting alpha-2 agonists.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe or prolonged hypertension | - Dose miscalculation.- Animal model sensitivity.- Interaction with other administered compounds. | - Immediate Action: If the animal shows signs of distress, consider terminating the experiment and providing supportive care.- Verification: Double-check all dose calculations and dilution factors.- Literature Review: Investigate if the specific animal strain is known to be more susceptible to drug-induced hypertension.- Control Groups: Ensure appropriate vehicle control groups are included to isolate the effect of CNS-5161. |
| Difficulty in obtaining accurate blood pressure readings | - Improper blood pressure monitoring technique.- Stress-induced hypertension in the animal. | - Refine Technique: For non-invasive methods (e.g., tail-cuff), ensure proper training and acclimatization of the animal to the procedure to minimize stress.[9]- Gold Standard: Utilize telemetry for continuous and accurate blood pressure monitoring in conscious, freely moving animals. This method minimizes stress artifacts.[9][10][11] |
| Choosing an appropriate antihypertensive agent | - Potential for the antihypertensive to cross the blood-brain barrier and interfere with CNS-5161's effects.- The mechanism of the antihypertensive may counteract the intended physiological measurements. | - Mechanism-Based Selection: Since CNS-5161-induced hypertension is likely due to increased sympathetic tone, alpha-1 adrenergic antagonists (e.g., prazosin, doxazosin) that act peripherally on blood vessels could be effective.[12][13][14][15]- Alternative Mechanisms: Dihydropyridine (B1217469) calcium channel blockers (e.g., amlodipine, nifedipine) are also a good option as they primarily cause peripheral vasodilation.[16][17][18]- Avoid: Centrally acting antihypertensives (e.g., clonidine) unless their effects on the CNS are part of the study design. |
| Antihypertensive agent is not effectively controlling blood pressure | - Inadequate dose of the antihypertensive.- The chosen antihypertensive has a different mechanism of action that doesn't counter the effects of CNS-5161. | - Dose-Response: Conduct a pilot study to determine the optimal dose of the chosen antihypertensive to counteract a specific dose of CNS-5161.- Combination Therapy: In some cases, a combination of antihypertensive drugs with different mechanisms of action may be necessary.[19] However, this adds complexity to the experimental design. |
Data Presentation
Table 1: Dose-Dependent Hypertensive Effects of CNS-5161 in Humans (for reference)
| CNS-5161 Dose | % of Patients Experiencing Increased Blood Pressure |
| 250 µg | 8.3% |
| 500 µg | 50% |
Data from a clinical study in patients with neuropathic pain and can be used as a reference for the expected dose-dependent nature of the hypertensive effect in preclinical models.
Table 2: Characteristics of Potential Antihypertensive Agents for Managing CNS-5161-Induced Hypertension
| Antihypertensive Class | Example Agents | Primary Mechanism of Action | Key Considerations for Preclinical Research |
| Alpha-1 Adrenergic Antagonists | Prazosin, Doxazosin, Terazosin | Block alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation.[12][13][14][15] | Primarily peripheral action, less likely to interfere with CNS studies. Can cause postural hypotension, which should be monitored. |
| Calcium Channel Blockers (Dihydropyridine) | Amlodipine, Nifedipine, Felodipine | Inhibit the influx of calcium into vascular smooth muscle cells, causing vasodilation.[16][17][18] | Effective peripheral vasodilators. Minimal effects on heart rate at standard doses. |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | Block the action of angiotensin II, a potent vasoconstrictor. | The renin-angiotensin system does not appear to be the primary mediator of NMDA antagonist-induced hypertension, so these may be less effective as a monotherapy for this specific application.[20] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Blood Pressure Monitoring in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rat, C57BL/6 mouse).
-
Blood Pressure Monitoring:
-
Telemetry (Recommended): Surgically implant a telemetry device for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.[9][10][11] Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery before the experiment.
-
Tail-Cuff Method (Alternative): Acclimatize animals to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.[9]
-
-
This compound Administration:
-
Route of Administration: The intraperitoneal (i.p.) route has been used in preclinical studies.[2] Intravenous (i.v.) infusion can also be considered for more controlled delivery.
-
Dose: Based on literature, a dose of 4 mg/kg (i.p.) has been shown to be effective in a neonatal rat model for neuroprotection.[2] Dose-response studies are recommended to establish the desired effect and the magnitude of hypertension in the specific model and experimental conditions.
-
Vehicle Control: Administer the vehicle solution (e.g., sterile saline) to a control group of animals.
-
-
Data Collection:
-
Baseline: Record baseline blood pressure and heart rate for a sufficient period before drug administration.
-
Post-Administration: Continuously monitor and record blood pressure and heart rate for at least 4-6 hours post-administration, with periodic measurements up to 24 hours to observe the full time course of the hypertensive effect and its resolution.
-
Protocol 2: Co-administration of an Antihypertensive Agent to Manage CNS-5161-Induced Hypertension
-
Animal Preparation and Baseline Monitoring: Follow steps 1 and 2 from Protocol 1.
-
Antihypertensive Administration:
-
Selection: Choose a peripherally acting antihypertensive agent such as an alpha-1 adrenergic antagonist (e.g., prazosin) or a dihydropyridine calcium channel blocker (e.g., amlodipine).
-
Timing: Administer the antihypertensive agent prior to or concurrently with CNS-5161. The exact timing will depend on the pharmacokinetic profile of the chosen antihypertensive and should be determined in a pilot study.
-
Dose: Determine the appropriate dose of the antihypertensive through a dose-response study to effectively counteract the hypertensive effect of the specific CNS-5161 dose being used without causing hypotension.
-
-
CNS-5161 Administration: Administer this compound as described in Protocol 1.
-
Control Groups:
-
Vehicle control.
-
CNS-5161 only.
-
Antihypertensive only.
-
CNS-5161 + Antihypertensive.
-
-
Data Collection: Monitor and record blood pressure and heart rate as described in Protocol 1.
Mandatory Visualizations
Caption: Proposed signaling pathway for CNS-5161-induced hypertension.
Caption: Experimental workflow for managing CNS-5161-induced hypertension.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA antagonists attenuate hypertension induced by carotid clamping in the rostral ventrolateral medulla of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROSTRAL VENTROLATERAL MEDULLA AND HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptors in the insular cortex modulate cardiovascular and autonomic but not neuroendocrine responses to restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of rostral ventrolateral medulla neurons in determining efferent sympathetic nerve activity and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcineurin controls hypothalamic NMDA receptor activity and sympathetic outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha blocker - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
- 16. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 17. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 18. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations | MDPI [mdpi.com]
- 19. [The criteria for the selection of antihypertensive drugs by JSH2014 guidelines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
CNS-5161 Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of CNS-5161 hydrochloride. CNS-5161 HCl is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, interacting with the ion-channel binding site to block glutamate-induced neurotransmission.[1][2] While preclinical and clinical studies have highlighted its therapeutic potential, particularly in neuropathic pain, understanding its broader pharmacological profile is crucial for comprehensive safety and efficacy assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a noncompetitive antagonist of the NMDA receptor. It binds with high affinity to the ion-channel site within the NMDA receptor complex, thereby blocking the influx of ions and inhibiting neuronal excitation mediated by glutamate (B1630785).[1][2] The reported binding affinity (Ki) for the NMDA receptor ion-channel site is 1.8 nM.
Q2: What are the known on-target and clinically observed side effects of this compound?
A2: The primary on-target effects are related to its antagonism of NMDA receptors, leading to analgesic, neuroprotective, and anticonvulsant properties observed in preclinical studies.[3] In clinical trials, the most frequently reported adverse events include hypertension (a dose-dependent increase in systolic and diastolic blood pressure), mild headaches, and visual disturbances.[2][4] Notably, significant psychomimetic side effects, often associated with other NMDA antagonists, have been less frequently observed with CNS-5161 at therapeutic doses.
Q3: Has this compound been screened for off-target binding?
A3: Yes, studies have been conducted to assess the selectivity of CNS-5161. One key study investigated its interaction with a panel of other neurotransmitter receptors. The findings indicated that CNS-5161 is highly selective for the NMDA receptor. Significant competition for binding was only observed with other noncompetitive NMDA antagonists. There was no significant interaction reported with a range of other targets, including noradrenergic, opioid, and serotonergic receptors. While this indicates a high degree of selectivity, it is important to consult detailed binding assay data for quantitative insights.
Q4: How can the clinically observed side effects like hypertension be explained?
A4: The observed hypertension is likely an on-target effect. NMDA receptors are known to be involved in the central nervous system's regulation of blood pressure and heart rate. Antagonism of these receptors can lead to an increase in systolic and diastolic blood pressure, a phenomenon that has been documented with other NMDA receptor antagonists as well.[2]
Quantitative Data Summary
The following tables summarize the known binding affinity of this compound for its primary target and provide an illustrative template for its off-target selectivity profile.
Table 1: On-Target Binding Affinity of this compound
| Target | Radioligand | Tissue Source | Ki (nM) | Reference |
| NMDA Receptor Ion Channel | [3H]MK-801 | Rat Brain Synaptosomal Membranes | 1.8 | [1] |
Table 2: Illustrative Off-Target Selectivity Profile of this compound
Note: The following data is illustrative pending public availability of the full dataset from comprehensive screening studies. It is based on qualitative reports of high selectivity.
| Target Class | Representative Target | Radioligand | CNS-5161 % Inhibition @ 10 µM (Illustrative) |
| Adrenergic | α1-adrenergic receptor | [3H]Prazosin | < 10% |
| α2-adrenergic receptor | [3H]Clonidine | < 10% | |
| β1-adrenergic receptor | [3H]Dihydroalprenolol | < 10% | |
| Dopaminergic | D1 receptor | [3H]SCH23390 | < 10% |
| D2 receptor | [3H]Spiperone | < 10% | |
| Serotonergic | 5-HT1A receptor | [3H]8-OH-DPAT | < 10% |
| 5-HT2A receptor | [3H]Ketanserin | < 10% | |
| Opioid | µ-opioid receptor | [3H]DAMGO | < 10% |
| δ-opioid receptor | [3H]DPDPE | < 10% | |
| κ-opioid receptor | [3H]U69593 | < 10% | |
| Muscarinic | M1 receptor | [3H]Pirenzepine | < 10% |
| GABAergic | GABAA receptor | [3H]Muscimol | < 10% |
Experimental Protocols
Protocol 1: On-Target NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor ion channel using [3H]MK-801.
Materials:
-
Rat brain membranes (cortical or whole brain minus cerebellum)
-
[3H]MK-801 (specific activity ~20-80 Ci/mmol)
-
Unlabeled MK-801 (for non-specific binding)
-
This compound
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/B or GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]MK-801 (final concentration ~1-5 nM), and brain membrane preparation (50-100 µg protein).
-
Non-specific Binding: Assay buffer, [3H]MK-801, unlabeled MK-801 (final concentration ~10 µM), and brain membrane preparation.
-
Competition Binding: Assay buffer, [3H]MK-801, brain membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Punch out the filter discs into scintillation vials. Add scintillation fluid and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For competition experiments, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]MK-801 and Kd is its dissociation constant.
-
Protocol 2: General Off-Target Competitive Binding Assay
This protocol provides a general framework for screening this compound against a panel of other receptors. The specific radioligand, buffer composition, and incubation conditions will vary depending on the target receptor.
Methodology:
-
Receptor Source: Use commercially available cell membranes expressing the specific human recombinant receptor of interest or prepare membranes from appropriate tissues.
-
Assay Setup: Similar to the NMDA receptor assay, set up wells for total binding, non-specific binding (using a known high-affinity ligand for the target receptor), and competition binding with a range of this compound concentrations. Use a validated radioligand for the specific target.
-
Incubation: Incubate under conditions (time and temperature) optimized for the specific receptor-ligand interaction.
-
Filtration and Quantification: Follow the same procedure as for the NMDA receptor binding assay.
-
Data Analysis: Calculate the percent inhibition of specific binding at a high concentration of this compound (e.g., 10 µM). If significant inhibition is observed, perform a full competition curve to determine the IC50 and Ki values.
Troubleshooting Guides
Issue: High Non-Specific Binding in Radioligand Assays
-
Q: My non-specific binding is greater than 30% of my total binding. What could be the cause?
-
A1: Radioligand concentration may be too high. Using a radioligand concentration significantly above its Kd can increase binding to non-receptor sites. Try reducing the radioligand concentration to be at or below the Kd.
-
A2: Insufficient washing. Inadequate washing during the filtration step may not effectively remove all unbound radioligand. Ensure you are washing the filters multiple times with ice-cold wash buffer.
-
A3: Filter plate binding. The radioligand may be binding to the filter material itself. Pre-soaking the filter plate with a blocking agent like polyethyleneimine (PEI) can help reduce this.
-
A4: Lipophilic compound. Highly lipophilic compounds can non-specifically associate with cell membranes. Consider adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer.
-
Issue: Low or No Specific Binding Signal
-
Q: I am not seeing a sufficient window between my total and non-specific binding counts. What should I check?
-
A1: Receptor preparation quality. The receptors in your membrane preparation may have degraded. Ensure that you use fresh or properly stored (-80°C) membrane preparations and always keep them on ice. Repeated freeze-thaw cycles should be avoided.
-
A2: Radioligand integrity. The radioligand may have degraded. Check the expiration date and ensure proper storage.
-
A3: Incorrect buffer conditions. The pH, ionic strength, or presence of necessary co-factors in your assay buffer may not be optimal for receptor binding. Verify the buffer composition against established protocols for the specific receptor.
-
A4: Insufficient incubation time. The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Visualizations
Caption: Workflow for a typical in vitro radioligand binding assay.
Caption: Mechanism of action of CNS-5161 at the NMDA receptor.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of CNS-5161 hydrochloride in solution for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CNS-5161 hydrochloride in solution for in vivo experiments. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: Based on documented clinical studies, this compound has been successfully prepared for intravenous infusion by first dissolving it in an acetate (B1210297) buffered solution (1 mg/mL) and then further diluting it with normal saline.[1] Another study also reports the use of sterile physiological saline for dilution.[2] For non-aqueous options, this compound is also soluble in DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C, which is suggested to maintain stability for up to one year. For aqueous solutions prepared for immediate use, it is best practice to prepare them fresh on the day of the experiment.
Q3: How should this compound solutions be prepared for administration?
A3: For intravenous administration, a stock solution in an acetate buffer can be prepared and then diluted to the final desired concentration using sterile normal saline.[1] It is crucial to ensure the final solution is sterile, especially for intravenous use. For intraperitoneal injections, while specific protocols for CNS-5161 are not detailed in the search results, a common practice for similar compounds is to dissolve them in a vehicle that is well-tolerated by the animal model, such as sterile saline or a small percentage of a co-solvent like DMSO if necessary for solubility, followed by dilution with saline.
Q4: Has precipitation of this compound in aqueous solutions been reported?
A4: The provided search results do not contain specific reports of precipitation issues. However, as with many hydrochloride salts, solubility in aqueous solutions can be pH-dependent. If precipitation is observed, consider adjusting the pH of the saline or buffer. Using a buffered solution, as mentioned in one of the clinical studies, may help maintain solubility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - pH of the diluent- Low temperature of the solution- Exceeded solubility limit | - Use a buffered saline (e.g., acetate buffer as a base) before dilution with normal saline.[1]- Ensure the solution is at room temperature before administration.- Prepare a more dilute solution if the concentration is high. |
| Inconsistent experimental results | - Degradation of the compound in solution- Improper storage | - Prepare fresh solutions for each experiment.- If using a stock solution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.- Ensure the solid compound has been stored correctly at -20°C. |
| Difficulty dissolving the compound | - Inappropriate solvent | - For aqueous solutions, ensure the use of a suitable buffer if direct dissolution in saline is problematic.- For higher concentrations, consider preparing a stock solution in DMSO and then diluting it with the appropriate aqueous vehicle for the final concentration. Note that the final concentration of DMSO should be kept low and consistent across all experimental groups to avoid solvent effects. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Acetate Buffered Solution | 1 mg/mL | Used as a stock solution for further dilution in normal saline for intravenous infusion in a clinical study.[1] |
| Sterile Physiological Saline | Not specified | Used as a diluent for intravenous administration.[2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Experimental Protocols
Preparation of this compound for Intravenous Infusion (based on clinical studies)
-
Prepare a Stock Solution: Aseptically prepare a 1 mg/mL stock solution of this compound in a sterile acetate buffer.
-
Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration using sterile normal saline.[1] The final volume will depend on the experimental design and the weight of the animal.
-
Sterility: Ensure all preparation steps are conducted under sterile conditions (e.g., in a laminar flow hood) to prevent contamination of the final solution for injection.
-
Administration: The prepared solution is intended for intravenous infusion.
Visualizations
Caption: Workflow for preparing this compound solution for in vivo experiments.
Caption: A logical flow for troubleshooting common issues with CNS-5161 solutions.
References
Avoiding CNS-5161 hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CNS-5161 hydrochloride, with a specific focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] It binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[2][3] This blockade of the NMDA receptor ion channel inhibits excessive neuronal excitation, which is implicated in various neurological disorders.[3][4]
Q2: What are the primary research applications of this compound?
A2: this compound has been investigated for its therapeutic potential in conditions associated with excessive NMDA receptor activation, most notably neuropathic pain.[5][6] Its neuroprotective effects have also been explored in models of ischemic brain injury.[7] Researchers use CNS-5161 as a pharmacological tool to study the role of NMDA receptors in synaptic plasticity, learning, memory, and various neuropathologies.
Q3: I am observing precipitation when preparing aqueous solutions of this compound. What are the likely causes?
A3: Precipitation of this compound from aqueous solutions is most commonly due to issues with pH, concentration, and the choice of solvent or buffer. As a hydrochloride salt of a likely weakly basic compound, its solubility is highly dependent on the pH of the solution. At higher pH values, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation. Exceeding the solubility limit at a given pH will also cause the compound to precipitate.
Q4: What is the recommended solvent for this compound?
A4: While this compound has high solubility in organic solvents like DMSO, for most biological experiments, aqueous-based solutions are required. For intravenous administration in clinical trials, this compound has been prepared in an acetate-buffered solution and subsequently diluted with normal saline. This suggests that a slightly acidic buffered solution is ideal for maintaining its solubility.
Q5: How should I store solutions of this compound?
A5: To minimize degradation and potential precipitation, it is recommended to store aqueous stock solutions of this compound at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions. Avoid repeated freeze-thaw cycles, as this can degrade the compound and affect its solubility.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in water or neutral buffer (e.g., PBS pH 7.4) | The pH of the solution is too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base. | Prepare your initial stock solution in a slightly acidic buffer (e.g., acetate (B1210297) buffer, pH 4-5). You can then further dilute this stock solution into your final experimental medium. Always check the final pH of your solution. |
| Precipitation after adding the stock solution to cell culture media or physiological buffer | The buffering capacity of the final solution is insufficient to maintain an acidic pH, leading to a pH increase and subsequent precipitation. The final concentration may also exceed the solubility limit at the final pH. | 1. Increase the buffer strength of your final solution. 2. Prepare a more dilute stock solution to minimize the pH shift upon addition to the final medium. 3. Add the this compound stock solution to the final medium slowly while stirring to allow for better dispersion and pH equilibration. 4. Consider a final formulation that includes solubility-enhancing excipients if high concentrations are required. |
| Cloudiness or precipitation appears over time, even at low temperatures | The solution may be supersaturated, or the compound may be degrading, leading to the formation of less soluble byproducts. | 1. Ensure the initial concentration is below the solubility limit at the storage pH and temperature. 2. Filter-sterilize the solution after preparation to remove any initial insoluble microparticles that could act as nucleation sites for precipitation. 3. Protect the solution from light and minimize exposure to air to reduce the risk of degradation. Prepare fresh solutions for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile 50 mM Sodium Acetate Buffer, pH 4.5
-
Sterile, conical polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile 50 mM Sodium Acetate Buffer (pH 4.5) to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Dilution into Physiological Buffer for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Desired physiological buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the physiological buffer to achieve the desired final concentrations for your experiment.
-
Add the stock solution to the buffer in small increments while gently vortexing to ensure proper mixing and to minimize local concentration gradients that could lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before use. If cloudiness is observed, consider preparing a more dilute stock solution or adjusting the final pH.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: CNS-5161 blocks the NMDA receptor ion channel.
References
- 1. What are Ionotropic glutamate receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
CNS-5161 hydrochloride dose conversion between species
Technical Support Center: CNS-5161 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on interspecies dose conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It interacts with the ion-channel binding site within the NMDA receptor complex, thereby blocking the influx of ions that would normally be triggered by the binding of the neurotransmitter glutamate (B1630785).[1][2] This blockade is use-dependent, meaning CNS-5161 binds more effectively to activated NMDA receptors.[4]
Q2: What is the signaling pathway affected by this compound?
A2: this compound directly modulates the glutamatergic signaling pathway by inhibiting the NMDA receptor, a key component in excitatory neurotransmission. Excessive activation of NMDA receptors is linked to excitotoxicity, which can lead to neuronal damage. By blocking this receptor, CNS-5161 helps to prevent this excessive influx of calcium ions (Ca2+), which is a primary trigger for excitotoxic cell death pathways. The drug's action helps to normalize synaptic transmission in pathological states characterized by excessive glutamate activity, such as neuropathic pain and ischemic brain injury.[5][6]
Q3: How do I convert a known effective dose of this compound from one animal species to another?
A3: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone for greater accuracy.[7] The most common method uses a "Km" factor, which is calculated by dividing the average body weight (kg) of a species by its BSA (m²).[8][9] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
To convert a dose from Species A to Species B, you can use the ratio of their Km factors:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B)
Q4: Where can I find the Km factors for different species?
A4: Standard Km factors for various species are widely published in pharmacology literature and FDA guidelines. A summary of these values is provided in the table below.
Interspecies Dose Conversion Data
Table 1: Km Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Hamster | 0.08 | 5 |
| Guinea Pig | 0.4 | 8 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
Data adapted from FDA guidance and pharmacology literature.[7][9][10]
Table 2: Reported Doses of this compound in Preclinical and Clinical Studies
| Species | Route of Administration | Dose | Observed Effect |
| Rat | Intraperitoneal (i.p.) | 4 mg/kg | ED₈₀ for protection against NMDA-induced neurotoxicity.[2][11] |
| Human | Intravenous (i.v.) Infusion | 30 µg - 2000 µg | Well-tolerated in healthy volunteers.[1][5] |
| Human | Intravenous (i.v.) Infusion | 500 µg | Reasonably well-tolerated in patients with neuropathic pain.[1][12] |
Troubleshooting Guides
Problem 1: I am observing unexpected side effects (e.g., hypertension) in my animal model at a calculated dose.
-
Possible Cause: The calculated dose may be too high. While BSA-based conversion is a reliable starting point, individual differences in metabolism and drug sensitivity can occur.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check your dose conversion calculations using the formula and Km factors provided.
-
Review Literature: Search for studies using this compound in the same or a similar species to see if established effective and tolerated dose ranges are available.
-
Dose De-escalation: Reduce the dose by 25-50% and observe the response. Titrate the dose upwards in small increments until the desired therapeutic effect is achieved without significant side effects.
-
Monitor Vital Signs: CNS-5161 has been shown to cause a dose-dependent increase in blood pressure in humans.[1][6] If your experimental setup allows, monitor cardiovascular parameters in your animal model.
-
Problem 2: I am not observing the expected therapeutic effect at the calculated dose.
-
Possible Cause: The dose may be too low, or there could be issues with drug administration or the experimental model.
-
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure the this compound has been stored correctly and has not degraded.
-
Verify Administration: Confirm that the administration route (e.g., i.p., i.v.) is appropriate and was performed correctly. CNS-5161 has been shown to have good CNS penetration.[11]
-
Dose Escalation: If no adverse effects are observed, consider a cautious dose escalation study. Increase the dose in small, defined increments and monitor for both therapeutic effects and any potential side effects.
-
Evaluate Model: Re-evaluate your experimental model to ensure it is appropriate for detecting the effects of an NMDA receptor antagonist.
-
Experimental Protocols
Protocol: Interspecies Dose Conversion Calculation for this compound
This protocol outlines the steps to calculate an equivalent dose of this compound when translating from a known dose in one species (Species A) to a target species (Species B).
Materials:
-
Known effective or No Observed Adverse Effect Level (NOAEL) dose of this compound in Species A (in mg/kg).
-
Km factors for Species A and Species B (from Table 1).
Procedure:
-
Identify the Known Dose: State the known dose from the literature or previous experiments.
-
Identify the Km Factors: Look up the Km factors for both species.
-
Example: Km for rat = 6. Km for mouse (Species B) = 3.
-
-
Apply the Conversion Formula: Use the formula: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B).
-
Example Calculation (Rat to Mouse):
-
Dose in Mouse (mg/kg) = 4 mg/kg (Rat) x (6 / 3)
-
Dose in Mouse (mg/kg) = 4 mg/kg x 2
-
Resulting Dose in Mouse = 8 mg/kg
-
-
-
Cross-Verification (Human Equivalent Dose): As a verification step, you can calculate the HED from both the original and converted doses. They should be approximately equal.
-
HED from Rat Dose: 4 mg/kg x (6 / 37) = 0.65 mg/kg
-
HED from Mouse Dose: 8 mg/kg x (3 / 37) = 0.65 mg/kg
-
-
Final Dose Selection and Safety Considerations: The calculated dose is a theoretical starting point. It is crucial to begin with this dose or a slightly lower one and perform a pilot study to confirm efficacy and safety in the new species before proceeding with larger-scale experiments. The first dose in humans is typically set at a fraction (e.g., 1/10th) of the calculated HED for safety.[13]
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NMDA Antagonist | TargetMol [targetmol.com]
- 4. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conversion between animals and human [targetmol.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
Impact of anesthesia on CNS-5161 hydrochloride efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNS-5161 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the impact of anesthesia on the efficacy of CNS-5161.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically blocks the ion channel of the NMDA receptor, thereby inhibiting the flow of ions and preventing excessive neuronal excitation mediated by the neurotransmitter glutamate (B1630785).
Q2: What are the main experimental applications of this compound?
A2: CNS-5161 has been investigated for its potential therapeutic effects in conditions associated with excessive NMDA receptor activation. Its primary applications in preclinical research include studies on neuropathic pain and neuroprotection following ischemic events.
Q3: Are there any known cardiovascular side effects of this compound?
A3: In preclinical studies with isoflurane-anesthetized lambs, CNS-5161A did not produce significant cardiovascular effects.[1][2] However, in studies with healthy human volunteers, dose-dependent increases in blood pressure have been observed.[3][4][5][6] Therefore, it is advisable to monitor cardiovascular parameters during in vivo experiments.
Q4: How does anesthesia, in general, affect NMDA receptor function?
A4: Many anesthetic agents can modulate the activity of the central nervous system, in part by interacting with various neurotransmitter receptors, including NMDA receptors. Some anesthetics, particularly volatile anesthetics like isoflurane (B1672236), can themselves inhibit NMDA receptor function. This can lead to synergistic or additive effects when co-administered with an NMDA receptor antagonist like CNS-5161.
Troubleshooting Guide
Issue 1: Reduced or variable efficacy of this compound observed in anesthetized animal models.
-
Potential Cause: The choice of anesthetic agent can significantly influence the apparent efficacy of CNS-5161.
-
Troubleshooting Steps:
-
Review Anesthetic Protocol:
-
Isoflurane: CNS-5161 has been shown to reduce the Minimum Alveolar Concentration (MAC) of isoflurane, indicating a synergistic anesthetic effect.[1][2] This potentiation should be considered when determining the dosage of both CNS-5161 and isoflurane. A lower concentration of isoflurane may be required to achieve the desired level of anesthesia when CNS-5161 is co-administered.
-
Ketamine/Xylazine: Ketamine is also an NMDA receptor antagonist. Co-administration with CNS-5161 could lead to a profound and potentially undesirable level of NMDA receptor blockade. Consider using an alternative anesthetic if the experimental design does not specifically aim to investigate this combined effect.
-
Pentobarbital (B6593769): The specific interaction between pentobarbital and CNS-5161 has not been extensively documented in the available literature. However, as a barbiturate (B1230296) that enhances GABAergic inhibition, its sedative effects may mask or alter the observable outcomes of CNS-5161 activity.
-
-
Dose Adjustment: Based on the anesthetic used, consider adjusting the dose of CNS-5161. The effective dose may be lower when used with anesthetics that also inhibit NMDA receptors.
-
Control Groups: Ensure the inclusion of appropriate control groups: a vehicle control with the same anesthetic regimen, and potentially a positive control with a known efficacy under the chosen anesthetic.
-
Issue 2: Unexpected cardiovascular changes in anesthetized animals treated with this compound.
-
Potential Cause: While CNS-5161 alone did not show significant cardiovascular effects in isoflurane-anesthetized lambs, the combination of drugs and the experimental conditions can lead to unexpected outcomes.[1][2] Anesthetics themselves can have profound cardiovascular effects.[7]
-
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and other relevant cardiovascular parameters throughout the experiment.
-
Establish a Stable Baseline: Ensure that the animal is hemodynamically stable under anesthesia before administering CNS-5161.
-
Dose-Response Evaluation: If cardiovascular instability is observed, consider performing a dose-response study to identify a concentration of CNS-5161 that is effective without causing adverse cardiovascular events in your specific model and anesthetic conditions.
-
Review Anesthetic's Cardiovascular Profile: Be aware of the known cardiovascular effects of the chosen anesthetic and how they might interact with the potential for CNS-5161 to increase blood pressure, as seen in human studies.[3][4][5][6]
-
Data Presentation
Table 1: Effect of CNS-5161A on the Minimum Alveolar Concentration (MAC) of Isoflurane in Lambs
| Treatment Group | N | Isoflurane MAC (%) | % Reduction from Control |
| Control (Vehicle) | 12 | 1.5 ± 0.1 | - |
| CNS-5161A (Low Dose) | 12 | 1.18 ± 0.08 | 21.3% |
| CNS-5161A (Medium Dose) | 12 | 1.1 ± 0.07 | 26.7% |
| CNS-5161A (High Dose) | 12 | 1.07 ± 0.06 | 28.7% |
Data adapted from a study on the neuroprotective, anesthetic, and cardiovascular effects of CNS 5161A in isoflurane-anesthetized lambs.[1][2]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy on Neuropathic Pain Under Isoflurane Anesthesia
-
Animal Model: Utilize a validated animal model of neuropathic pain (e.g., chronic constriction injury or spared nerve injury model).
-
Anesthesia: Anesthetize the animals with isoflurane. The concentration should be maintained at a level that ensures adequate anesthesia for the duration of the procedure. Note that CNS-5161 can reduce the required concentration of isoflurane.[1][2]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
Efficacy Measurement: Assess the analgesic effect of CNS-5161 using a standardized behavioral test for mechanical allodynia (e.g., von Frey filaments) or thermal hyperalgesia (e.g., Hargreaves test).
-
Data Analysis: Compare the withdrawal thresholds or latencies between the CNS-5161-treated and vehicle-treated groups.
Protocol 2: In Vitro Evaluation of this compound Activity at the NMDA Receptor
-
Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Electrophysiology (Patch-Clamp):
-
Perform whole-cell voltage-clamp recordings.
-
Apply glutamate and glycine (B1666218) to activate NMDA receptors and record the resulting current.
-
Perfuse the cells with varying concentrations of this compound to determine its inhibitory effect on the NMDA receptor-mediated current.
-
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with an NMDA receptor agonist.
-
Measure the change in intracellular calcium concentration in the presence and absence of this compound.
-
-
Data Analysis: Calculate the IC50 value of CNS-5161 to quantify its potency as an NMDA receptor antagonist.
Visualizations
Caption: NMDA Receptor Signaling Pathway and Points of Inhibition.
Caption: In Vivo Efficacy Testing Workflow.
Caption: Troubleshooting Logic for Variable Efficacy.
References
- 1. Neuroprotective, anesthetic, and cardiovascular effects of the NMDA antagonist, CNS 5161A, in isoflurane-anesthetized lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of anesthesia and operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CNS-5161 Hydrochloride in Neuropathic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing CNS-5161 hydrochloride in preclinical models of neuropathic pain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel of the NMDA receptor complex, producing a noncompetitive blockade of the actions of the excitatory neurotransmitter glutamate (B1630785).[1] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic effects.[1] CNS-5161 has been shown to have a high affinity for the PCP-binding site of the NMDA receptor and exhibits a heterogeneous distribution in the rat brain.[1]
Q2: In which preclinical models has this compound been evaluated?
CNS-5161 has been studied in various preclinical models, including:
-
Neonatal rat NMDA excitotoxicity model: In this model, CNS-5161 protects against the necrotic effects of exogenous NMDA with an ED80 of 4 mg/kg via intraperitoneal (i.p.) administration.[2]
-
Adult rat model of focal cerebral ischemia: Preclinical studies have shown the neuroprotective effects of CNS-5161 in this model.[1]
-
Audiogenic seizures in DBA/2 mice: CNS-5161 demonstrated a 91% inhibition of seizures at a dose of 4 mg/kg i.p.[2]
Q3: What are the known side effects of this compound in in vivo studies?
Clinical trials in humans have identified several dose-dependent adverse events, which may be relevant for preclinical observations:
-
Hypertension: An increase in blood pressure is a common side effect, with a dose-dependent rise in systolic, mean arterial, and diastolic blood pressure observed.[3][4][5]
-
Visual disturbances: Mild visual disorders have been reported in human subjects.[3][4]
-
Headache: This was another frequently reported adverse event in clinical studies.[3][4]
In a dose-escalating safety study, a sustained systolic blood pressure response led to the termination of the trial at higher doses.[3][4] Researchers using CNS-5161 in animal models should carefully monitor cardiovascular parameters, especially at higher dose ranges.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in analgesic response between animals. | 1. Inconsistent surgical procedure: Minor variations in nerve ligation or injury can lead to different levels of neuropathy and pain sensitivity. 2. Animal strain differences: Different rat or mouse strains can exhibit varying sensitivities to neuropathic pain and pharmacological interventions. 3. Drug administration variability: Inaccurate dosing or inconsistent administration technique (e.g., i.p. injection placement) can affect drug exposure. 4. NMDA receptor subunit composition: The expression of different NMDA receptor subunits (e.g., NR2B) can vary between animals and may influence the efficacy of antagonists.[6] | 1. Standardize the surgical procedure meticulously. Ensure all researchers are trained to perform the surgery consistently. 2. Use a well-characterized and consistent animal strain for all experiments. 3. Ensure accurate calculation of doses based on individual animal weight. For i.p. injections, use a consistent and appropriate technique.[7][8][9] 4. Consider post-mortem analysis of NMDA receptor subunit expression in relevant tissues to correlate with behavioral outcomes. |
| Lack of significant analgesic effect at expected doses. | 1. Inappropriate dose selection: The effective dose in one model (e.g., excitotoxicity) may not be optimal for a neuropathic pain model. 2. Timing of drug administration: The therapeutic window for NMDA receptor antagonists can be narrow. 3. Model-specific efficacy: CNS-5161 may have differential efficacy in various neuropathic pain models (e.g., traumatic nerve injury vs. diabetic neuropathy). 4. Drug formulation and stability: Improper storage or formulation of the compound can lead to reduced potency. | 1. Perform a dose-response study to determine the optimal analgesic dose in your specific neuropathic pain model. Start with doses around the reported effective dose in other models (e.g., 4 mg/kg i.p.).[2] 2. Experiment with different administration schedules (e.g., pre-emptive vs. post-injury treatment) to identify the optimal therapeutic window. 3. If possible, test the compound in more than one model of neuropathic pain to assess its broader efficacy. 4. Follow the manufacturer's instructions for storage and use a freshly prepared formulation for each experiment. |
| Observation of adverse effects (e.g., sedation, motor impairment). | 1. High dose: NMDA receptor antagonists can cause central nervous system (CNS) side effects at higher doses. 2. Off-target effects: Although selective, high concentrations of the drug may interact with other receptors. | 1. Reduce the dose to the minimal effective concentration determined in your dose-response study. 2. Conduct appropriate behavioral control tests (e.g., rotarod, open field) to assess for motor impairment or sedative effects at the doses used for analgesia. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Model | Species | Dose | Route of Administration | Effect | Reference |
| Neonatal NMDA Excitotoxicity | Rat | 4 mg/kg | Intraperitoneal (i.p.) | ED80 in protecting against necrotic effects | [2] |
| Audiogenic Seizures | Mouse (DBA/2) | 4 mg/kg | Intraperitoneal (i.p.) | 91% inhibition of seizures | [2] |
Table 2: Human Clinical Trial Data for this compound (Single Dose)
| Dose | Adverse Events | Analgesic Effect (vs. Placebo) | Reference |
| 250 µg | 16.7% experienced visual disturbances; 8.3% had increased blood pressure. | No significant difference in VAS score. | [3][4] |
| 500 µg | 33.3% experienced visual disturbances; 50% had increased blood pressure. | Some indications of greater pain relief (Change in VAS: 10 ± 22 mm vs. 2 ± 19 mm for placebo; P = 0.11). | [3][4] |
| 750 µg | Study abandoned due to sustained systolic blood pressure response in two patients. | Not assessed. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Efficacy in a Rat Model of Neuropathic Pain (General Framework)
This protocol provides a general framework. Specific parameters should be optimized for the chosen neuropathic pain model (e.g., CCI, SNL).
-
Animal Model:
-
Induce neuropathic pain using a standardized surgical procedure (e.g., Chronic Constriction Injury of the sciatic nerve).[10]
-
Allow for a post-operative recovery period and for neuropathic pain symptoms to develop (typically 7-14 days).
-
Confirm the development of mechanical allodynia and/or thermal hyperalgesia using baseline behavioral testing.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the drug via the desired route (e.g., intraperitoneal injection). Doses can be informed by previous preclinical studies (e.g., starting around 4 mg/kg).[2]
-
Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at various time points post-drug administration (e.g., 30, 60, 120, 180 minutes).
-
Assess thermal hyperalgesia using a plantar test apparatus at the same time points.
-
The experimenter should be blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Compare the results between the CNS-5161-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Signaling Pathways and Workflows
Caption: NMDA Receptor Antagonism by CNS-5161 HCl in Neuropathic Pain.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA antagonists and neuropathic pain--multiple drug targets and multiple uses. | Semantic Scholar [semanticscholar.org]
- 7. Development of a Supramolecular Hydrogel for Intraperitoneal Injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Technical Support Center: CNS-5161 Hydrochloride in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of CNS-5161 hydrochloride in cell culture experiments.
I. Understanding this compound and its Potential Toxicity
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+) that is triggered by the binding of the neurotransmitter glutamate (B1630785).[1][2] While this mechanism is key to its therapeutic potential in conditions associated with excessive NMDA receptor activation, it can also lead to unintended toxicity in in vitro models.
The primary mechanism of this compound-related toxicity in cell culture is linked to the disruption of the delicate balance of NMDA receptor signaling, which is crucial for neuronal survival and function. Prolonged or excessive blockade of these receptors can interfere with essential physiological processes, leading to downstream events such as mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: Direct dose-response cytotoxicity data for this compound in various cell lines is limited in publicly available literature. However, based on its high affinity for the NMDA receptor (Ki of 1.8 nM for displacing [3H]MK-801) and data from similar non-competitive NMDA receptor antagonists, a logical starting point for concentration-ranging studies would be in the low nanomolar to low micromolar range.[1] For neuroprotection studies, a concentration of around 1 µM has been shown to be effective for other NMDA receptor antagonists.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and efficacious concentration.
Q2: My cells are showing signs of distress (e.g., rounding, detachment, blebbing) after treatment with this compound. What could be the cause?
A2: These morphological changes are indicative of cytotoxicity. The most likely cause is that the concentration of this compound is too high for your specific cell type and experimental conditions. It is also possible that the duration of exposure is too long. We recommend performing a time-course and dose-response experiment to identify a non-toxic window.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: Several assays can help differentiate between these two modes of cell death. For apoptosis, you can perform a Caspase-3/7 activity assay, TUNEL staining, or Annexin V/Propidium Iodide (PI) flow cytometry. For necrosis, a Lactate Dehydrogenase (LDH) release assay is a common method. A combination of these assays will provide a comprehensive picture of the cell death mechanism.
Q4: Are there any strategies to mitigate the potential toxicity of this compound while still achieving its desired antagonistic effect?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: This is the most critical step. Use the lowest effective concentration for the shortest duration necessary to achieve your experimental goals.
-
Co-treatment with Neuroprotective Agents: Depending on your experimental question, co-treatment with antioxidants (e.g., N-acetylcysteine) or other neuroprotective compounds may help mitigate off-target toxic effects.
-
Use of Specific Cell Culture Media: Ensure your culture medium is optimized for neuronal health and contains appropriate supplements.
-
Consider the Cell Type: Different neuronal cell types have varying sensitivities to NMDA receptor modulation. Primary neurons may be more sensitive than immortalized cell lines.
III. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in cell viability/toxicity assays. | Reagent incompatibility with media components. | Run a "reagent only" control with your culture medium to check for background signal. Consider a different assay if the background is unacceptably high. |
| Phenol (B47542) red interference in colorimetric assays. | Use phenol red-free medium for the duration of the assay. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell numbers are seeded in each well. |
| Fluctuation in incubation times. | Strictly adhere to the optimized incubation times for both drug treatment and assay steps. | |
| Reagent degradation. | Prepare fresh reagents as recommended by the manufacturer and store them properly. | |
| No observable effect of this compound. | Concentration is too low. | Perform a dose-response study to determine the effective concentration range. |
| Compound instability in culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| Cell line is not sensitive to NMDA receptor antagonism. | Confirm the expression of NMDA receptors in your cell line using techniques like Western blotting or immunocytochemistry. | |
| Unexpected increase in cell viability at high concentrations. | Compound precipitation at high concentrations. | Visually inspect the culture wells for any signs of precipitation. If observed, reduce the maximum concentration used. |
| Interference with the assay chemistry. | Run a cell-free assay with the compound to check for direct interaction with the assay reagents. |
IV. Experimental Protocols & Data Presentation
To effectively assess and minimize the toxicity of this compound, a systematic approach involving a panel of cytotoxicity and cell viability assays is recommended.
A. Determining the Optimal Concentration: A Dose-Response Study
A crucial first step is to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your chosen cell line. This will inform the appropriate concentration range for subsequent experiments.
Experimental Workflow for Dose-Response Assessment
Caption: Workflow for determining the dose-response of this compound.
Table 1: Example Dose-Response Data for a Hypothetical NMDA Receptor Antagonist
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.8 |
| 0.01 | 98.7 ± 4.8 | 6.2 ± 2.1 |
| 0.1 | 95.3 ± 6.1 | 8.9 ± 2.5 |
| 1 | 85.2 ± 7.3 | 15.4 ± 3.2 |
| 10 | 52.1 ± 8.9 | 48.7 ± 5.6 |
| 50 | 15.8 ± 4.5 | 82.3 ± 7.1 |
| 100 | 5.2 ± 2.1 | 95.6 ± 4.3 |
B. Key Experimental Protocols
Detailed protocols for commonly used assays are provided below. Always refer to the manufacturer's instructions for specific kit components and procedures.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as determined by your dose-response experiment.
-
At the end of the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell lysis (necrosis). The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Seed cells and treat with this compound. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
At the end of the incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the kit instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
3. Caspase-3/7 Glo® Assay for Apoptosis
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.
-
At the end of the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix briefly on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
4. JC-1 Assay for Mitochondrial Membrane Potential
-
Principle: The JC-1 dye accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), it forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Protocol:
-
Seed and treat cells with this compound.
-
At the end of the treatment, incubate the cells with the JC-1 staining solution.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity at both green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader or microscope.
-
Calculate the ratio of red to green fluorescence.
-
V. Signaling Pathways and Visualizations
Understanding the signaling pathways involved in NMDA receptor-mediated excitotoxicity can help in designing experiments and interpreting results.
NMDA Receptor-Mediated Excitotoxicity Pathway
Overactivation of NMDA receptors by glutamate leads to an excessive influx of Ca2+. This calcium overload triggers a cascade of detrimental events, including:
-
Mitochondrial Dysfunction: Mitochondria sequester excess Ca2+, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.
-
Enzyme Activation: Elevated intracellular Ca2+ activates various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which contribute to cellular damage.
-
Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction and activation of enzymes like nitric oxide synthase (NOS) lead to increased production of ROS, causing oxidative stress.
-
Apoptosis Induction: The release of cytochrome c from mitochondria initiates the caspase cascade, leading to programmed cell death.
Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for assessing the neuroprotective effects of this compound.
By following these guidelines and protocols, researchers can effectively navigate the challenges of working with this compound in cell culture, ensuring reliable and reproducible results while minimizing potential cytotoxicity.
References
CNS-5161 hydrochloride blood-brain barrier penetration issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNS-5161 hydrochloride, focusing on challenges related to its blood-brain barrier (BBB) penetration.
I. FAQs: Understanding this compound and its BBB Penetration Profile
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It interacts with the ion channel site of the NMDA receptor complex, thereby blocking the excitatory neurotransmission mediated by glutamate.[1][2] This mechanism of action has led to its investigation for therapeutic applications in neuropathic pain and neuroprotection.
Q2: Does this compound cross the blood-brain barrier?
Yes, preclinical studies indicate that this compound does cross the blood-brain barrier. In vivo studies in rats have shown a heterogeneous distribution in the brain, with a cortex-to-cerebellum ratio of 1.4, suggesting successful penetration into the central nervous system (CNS).[3] However, the efficiency and sustainability of its brain concentrations can present challenges for therapeutic efficacy.
Q3: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 388.38 g/mol | [1] |
| Predicted logP | ~3.5 - 4.5 | Predicted |
| Predicted pKa | ~8.0 - 9.0 (basic) | Predicted |
| Predicted Polar Surface Area (TPSA) | ~50 - 60 Ų | Predicted |
Note: Predicted values are generated using computational models and should be experimentally verified.
Q4: What evidence suggests potential issues with this compound's BBB penetration?
While this compound does cross the BBB, a key challenge is the transient nature of its brain concentrations. A clinical study in healthy volunteers noted that "putative neuroprotective concentrations of CNS 5161 were achieved transiently, although these levels were not sustained." This suggests that while the compound can enter the brain, it may be rapidly cleared, making it difficult to maintain therapeutic levels for an extended period. The development of alternative delivery systems, such as transdermal patches, also hints at efforts to overcome limitations of conventional administration routes.[4]
II. Troubleshooting Guide: Investigating and Overcoming BBB Penetration Issues
This guide provides a structured approach to troubleshooting common issues encountered during in vitro and in vivo experiments aimed at evaluating the BBB penetration of this compound.
Problem 1: Low or Inconsistent Brain Uptake in In Vivo Studies
Possible Causes and Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux: this compound's chemical structure suggests it may be a substrate for efflux transporters like P-gp at the BBB. P-gp actively pumps xenobiotics out of the brain, limiting their accumulation.
-
Troubleshooting:
-
In Vitro P-gp Substrate Assay: Conduct a bidirectional transport assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests P-gp mediated efflux.
-
In Vivo Co-administration with a P-gp Inhibitor: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor would confirm P-gp efflux.
-
-
-
Rapid Metabolism: The transient brain concentrations observed in humans could be due to rapid metabolism in the periphery or within the CNS.
-
Troubleshooting:
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes and brain homogenates to determine the metabolic half-life of this compound.
-
Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and brain tissue after administration. Assess whether these metabolites are active and can cross the BBB.
-
-
-
Formulation and Administration Issues: The formulation and route of administration can significantly impact bioavailability and BBB penetration.
-
Troubleshooting:
-
Solubility and Stability: Ensure the formulation provides adequate solubility and stability for this compound.[5] The hydrochloride salt form is used to improve aqueous solubility.
-
Route of Administration: If using oral administration, assess first-pass metabolism. For intravenous administration, ensure the infusion rate is appropriate to achieve and maintain the desired plasma concentration.
-
Alternative Formulations: Consider novel formulation strategies such as nanoparticles or liposomes to enhance BBB penetration and prolong brain exposure. The investigation into a transdermal patch for CNS-5161 suggests this is a viable strategy to explore.[4]
-
-
Problem 2: Difficulty in Accurately Quantifying this compound in Brain Tissue
Possible Causes and Troubleshooting Steps:
-
Low Analyte Concentration: Due to limited BBB penetration and small sample volumes (especially in microdialysis), the concentration of this compound in brain samples may be near the lower limit of quantification (LLOQ) of the analytical method.
-
Troubleshooting:
-
Optimize LC-MS/MS Method: Develop a highly sensitive and specific LC-MS/MS method. Since CNS-5161 is a guanidine-containing compound, specific sample preparation and chromatographic conditions may be required. Consider derivatization with agents like benzoin (B196080) to improve chromatographic retention and sensitivity.[6][7]
-
Use a Suitable Internal Standard: Employ a stable isotope-labeled internal standard for this compound to ensure accurate quantification. If not available, a structurally similar compound with similar physicochemical properties can be used.
-
-
-
Matrix Effects: Brain homogenate is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
Troubleshooting:
-
Optimize Sample Preparation: Use a robust sample preparation method to remove interfering substances. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effect Evaluation: Assess matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
-
-
Analyte Stability: this compound may be unstable in biological matrices, leading to degradation during sample collection, storage, or processing.
-
Troubleshooting:
-
Stability Studies: Conduct short-term and long-term stability studies of this compound in brain homogenate and plasma at different temperatures (room temperature, 4°C, -20°C, and -80°C).[8] Also, evaluate freeze-thaw stability.
-
Use of Stabilizers: If instability is observed, consider adding antioxidants or enzyme inhibitors to the samples immediately after collection.
-
-
III. Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats to Determine BBB Permeability
This protocol allows for the measurement of the unidirectional influx of this compound across the BBB, independent of peripheral metabolism and plasma protein binding.
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, warmed to 37°C)
-
This compound solution in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid arteries.
-
Ligate the external carotid arteries.
-
Cannulate the common carotid arteries with tubing connected to the peristaltic pump.
-
Initiate the perfusion with the perfusion buffer at a constant flow rate (e.g., 10 mL/min) for a brief pre-wash period to clear the cerebral vasculature of blood.
-
Switch to the perfusion buffer containing a known concentration of this compound and perfuse for a short, defined period (e.g., 30-60 seconds).
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain, weigh it, and homogenize it.
-
Analyze the concentration of this compound in the brain homogenate using a validated LC-MS/MS method.
-
Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Protocol 2: Brain Microdialysis in Freely Moving Rats to Measure Unbound Brain Concentration
This technique allows for the continuous sampling of the unbound concentration of this compound in the brain's extracellular fluid (ECF).
Materials:
-
Rat with a surgically implanted guide cannula targeted to the brain region of interest (e.g., striatum or cortex)
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) as perfusion fluid
-
Fraction collector
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period for the BBB to reseal and for baseline collection.
-
Administer this compound to the rat (e.g., via intravenous infusion).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the microdialysis probe to calculate the absolute unbound concentration in the ECF.
Protocol 3: LC-MS/MS Method for Quantification of this compound in Brain Homogenate
This protocol provides a general framework for developing a sensitive and specific method for quantifying this compound.
Sample Preparation (Protein Precipitation):
-
To 100 µL of brain homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 or a mixed-mode column suitable for polar and basic compounds.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard by infusing a standard solution into the mass spectrometer.
IV. Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo BBB penetration studies.
Caption: Troubleshooting logic for low brain uptake.
References
- 1. ojp.gov [ojp.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Binding Analysis of CNS-5161 Hydrochloride and MK-801 to the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent NMDA Receptor Antagonists
This guide provides a detailed in vitro comparison of CNS-5161 hydrochloride and MK-801 (dizocilpine), two well-characterized non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Both compounds are known to bind within the ion channel pore of the receptor, thereby blocking ion flux. This comparison focuses on their binding affinities and the experimental methodologies used to determine these properties.
Quantitative Binding Data
The following table summarizes the in vitro binding affinities of this compound and MK-801 for the NMDA receptor. It is important to note that the presented values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Ligand | Brain Region | Kd (nM) | Ki (nM) | Reference |
| This compound | [3H]CNS-5161 | Rat Brain Homogenates | < 4 | - | [1][2][3] |
| MK-801 (dizocilpine) | [3H]MK-801 | Rat Cerebral Cortex | 4.59 | - | [4] |
| MK-801 (dizocilpine) | [3H]MK-801 | Rat Cerebral Cortical Membranes | 6.3 | - | [5] |
Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. Ki (inhibition constant) is another measure of affinity, typically determined through competition binding assays.
Experimental Protocols
The determination of in vitro binding affinities for NMDA receptor channel blockers like CNS-5161 and MK-801 typically involves radioligand binding assays. Below are detailed methodologies for such experiments.
Radioligand Binding Assay for NMDA Receptor Channel Blockers
This protocol is adapted from standard procedures for [3H]MK-801 binding and can be applied to [3H]CNS-5161.
1. Membrane Preparation:
-
Source: Rat forebrain or cerebral cortex is commonly used as a rich source of NMDA receptors.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous glutamate (B1630785) and other interfering substances.
-
Storage: The final membrane preparation is resuspended in buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a final volume of 250-500 µL in polypropylene (B1209903) tubes or 96-well plates. The reaction mixture contains:
-
Membrane preparation (typically 50-200 µg of protein)
-
Radioligand (e.g., [3H]MK-801 or [3H]CNS-5161) at a concentration near its Kd.
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Co-agonists: Glutamate and glycine (B1666218) (or D-serine) are added (e.g., 10 µM each) to promote the open state of the NMDA receptor channel, which is required for the binding of channel blockers.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-180 minutes).
-
Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration (e.g., 10-100 µM) of a non-labeled competitor (e.g., unlabeled MK-801 or CNS-5161) to determine non-specific binding.
-
Termination of Assay: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation Binding (to determine Kd and Bmax): The concentration of the radioligand is varied, and the specific binding is plotted against the radioligand concentration. The data are then fitted to a one-site binding hyperbola to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Binding (to determine Ki): A fixed concentration of radioligand is used, and increasing concentrations of the unlabeled competitor drug are added. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow of a typical in vitro radioligand binding assay.
NMDA Receptor Signaling Pathway and Antagonist Binding Sites
Caption: NMDA receptor activation and blockade by channel antagonists.
References
- 1. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of CNS-5161 Hydrochloride and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two N-methyl-D-aspartate (NMDA) receptor antagonists: the clinical-stage compound CNS-5161 hydrochloride and the widely-used anesthetic and emerging therapeutic, ketamine. The comparison is based on available preclinical and clinical experimental data, focusing on their mechanisms of action, efficacy in various models of neuronal injury, and their respective safety profiles.
Introduction
Excessive activation of the NMDA-type glutamate (B1630785) receptor is a key mechanism implicated in neuronal damage following acute injuries such as ischemic stroke and traumatic brain injury (TBI). This phenomenon, known as excitotoxicity, leads to a pathological influx of calcium, triggering cell death pathways. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.
This compound is a novel, selective, noncompetitive NMDA ion-channel antagonist developed specifically for neuroprotection and analgesia. Ketamine, a long-established anesthetic, is also a noncompetitive NMDA receptor antagonist that has garnered significant interest for its neuroprotective and rapid antidepressant effects. This guide aims to collate and compare the experimental evidence for both compounds to inform research and development efforts. It is important to note that no studies directly comparing CNS-5161 and ketamine in the same experimental model were identified; therefore, this comparison is based on data from separate investigations.
Mechanism of Action: Beyond NMDA Receptor Blockade
Both CNS-5161 and ketamine exert their primary neuroprotective effect by blocking the ion channel of the NMDA receptor, thereby preventing the excessive calcium influx that drives excitotoxicity. CNS-5161 has been characterized as a potent and selective antagonist at this site, with a K_i of 1.8 nM for displacing [3H] MK-801 binding.
Ketamine, however, possesses a more complex pharmacological profile. Beyond NMDA receptor antagonism, its neuroprotective effects are attributed to a multitude of actions:
-
Anti-inflammatory Properties: Ketamine can inhibit microglial activation and reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Promotion of Neuroplasticity: Subanesthetic doses of ketamine have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which activates the mTOR signaling pathway, stimulating the synthesis of synaptic proteins and promoting the formation of new dendritic spines.
-
Inhibition of Apoptosis: Evidence suggests ketamine may upregulate the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), promoting cell survival.
-
Suppression of Spreading Depolarizations: Ketamine can halt cortical spreading depolarizations, which are waves of near-complete neuronal and glial depolarization that contribute to secondary brain injury, particularly in the peri-infarct regions following a stroke.
CNS-5161 Hydrochloride vs. Other NMDA Antagonists in Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical player in the central sensitization processes that underlie chronic and neuropathic pain. Its role as a therapeutic target has led to the investigation of numerous antagonists. This guide provides a comparative analysis of CNS-5161 hydrochloride against other notable NMDA antagonists—ketamine, memantine (B1676192), and dextromethorphan (B48470)—with a focus on their efficacy in pain management, supported by experimental data.
Mechanism of Action: A Shared Target, Different Approaches
NMDA receptor antagonists modulate pain signaling by blocking the ion channel of the receptor, thereby preventing the influx of calcium ions that leads to neuronal hyperexcitability and central sensitization.[1][2][3] While all the compounds discussed here share this fundamental mechanism, their specific binding characteristics and affinities contribute to their distinct efficacy and side-effect profiles.
CNS-5161 is a noncompetitive NMDA receptor antagonist, meaning it binds to a site within the ion channel, independent of glutamate (B1630785) binding.[4] Ketamine is also a noncompetitive antagonist, known for its relatively high affinity and rapid channel-blocking properties.[1] Memantine is an uncompetitive, low-affinity antagonist, which means it only binds to the receptor when the channel is open and dissociates quickly, potentially leading to a better side-effect profile.[5] Dextromethorphan, commonly known as a cough suppressant, also acts as a low-affinity, noncompetitive NMDA receptor antagonist.[6][7]
Preclinical and Clinical Efficacy in Pain Models
The analgesic effects of these NMDA antagonists have been evaluated in various preclinical and clinical pain models. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Efficacy of NMDA Antagonists in Animal Pain Models
| Compound | Animal Model | Pain Type | Key Efficacy Findings | Reference |
| MK-801 | Rat sciatic nerve ligation | Neuropathic | Prevented the development of thermal hyperalgesia. | [8] |
| MK-801 | Rat sciatic nerve ligature and diabetic rats | Neuropathic | Reversed mechanical hyperalgesia. | [9] |
Table 2: Clinical Efficacy of this compound in Neuropathic Pain
| Study Design | Patient Population | Dosing | Primary Outcome | Key Efficacy Findings | Adverse Events | Reference |
| Dose-escalating, double-blind, placebo-controlled, crossover | 40 patients with chronic neuropathic pain | Single intravenous infusions of 125 µg, 250 µg, 500 µg, and 750 µg | Maximum tolerated dose and pain intensity (VAS) | Indication of analgesic activity at 500 µg (change in VAS of 10 ± 22 mm vs. 2 ± 19 mm for placebo, p=0.11), particularly in patients with diabetic neuropathy. | Hypertension, headache, mild visual disturbances. | [10][11] |
Table 3: Clinical Efficacy of Other NMDA Antagonists in Neuropathic Pain
| Compound | Study Design | Patient Population | Dosing | Key Efficacy Findings | Adverse Events | Reference |
| Ketamine | Systematic review and meta-analysis of 18 RCTs (706 participants) | Neuropathic pain | Various intravenous and oral regimens | Statistically significant reduction in pain intensity at 1 week (MD -2.14) and 30 days (MD -1.68) post-treatment compared to standard treatment. | Discomfort, psychedelic effects. | [12] |
| Memantine | Randomized clinical trial | 143 patients with diabetic neuropathy | 10 mg twice daily + gabapentin (B195806) 300 mg daily for 8 weeks | Significant improvement in DN4 questionnaire scores, monofilament, tuning fork, and Tip-therm tests compared to gabapentin alone. | Dizziness reported in some patients. | [5] |
| Dextromethorphan | Randomized, double-blind, crossover trial | 14 patients with painful diabetic neuropathy | Mean dose of 381 mg/day for 6 weeks | Decreased pain by a mean of 24% relative to placebo (p=0.01). | Sedation, ataxia. | [6] |
| Dextromethorphan | Randomized, double-blind, crossover trial | 18 patients with postherpetic neuralgia | Mean dose of 439 mg/day for 6 weeks | No significant reduction in pain compared to placebo. | Sedation, ataxia. | [6] |
| Dextromethorphan/ Quinidine | 13-week, Phase 3, randomized, double-blind, placebo-controlled | 379 adults with diabetic peripheral neuropathy | 45/30 mg or 30/30 mg twice daily | DMQ 45/30 mg was significantly superior to placebo in reducing pain scores (p < 0.0001). | Mostly mild or moderate; discontinuation for adverse events was more common than placebo. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key studies cited.
This compound Clinical Trial (Forst et al., 2007)
-
Study Design: A multicenter, double-blind, placebo-controlled, crossover study.
-
Participants: 40 patients with chronic neuropathic pain.
-
Intervention: Patients were randomized to receive a single intravenous infusion of CNS-5161 HCl or placebo, with a washout period of at least 7 days between treatments. The study involved escalating dose cohorts (125, 250, 500, and 750 µg).
-
Outcome Measures: The primary outcomes were safety and the maximum tolerated dose. Pain intensity was assessed using a 100-mm Visual Analogue Scale (VAS).[10]
Dextromethorphan in Diabetic Neuropathy and Postherpetic Neuralgia Trial
-
Study Design: Two randomized, double-blind, crossover trials.
-
Participants: 14 patients with painful distal symmetrical diabetic neuropathy and 18 with postherpetic neuralgia.
-
Intervention: Each trial compared six weeks of oral dextromethorphan to a placebo. The dosage of dextromethorphan was titrated for each patient to the highest level that did not disrupt normal activities.
-
Outcome Measures: The primary outcome was pain intensity.[6]
Memantine in Diabetic Neuropathy Trial
-
Study Design: A randomized clinical trial.
-
Participants: 143 diabetic patients with a confirmed diagnosis of diabetic neuropathy.
-
Intervention: Patients were randomly assigned to receive either memantine (5 mg twice daily for one week, then 10 mg twice daily) plus gabapentin (300 mg daily) or gabapentin (300 mg daily) alone for 8 weeks.
-
Outcome Measures: Neuropathy was assessed using the DN4 questionnaire, monofilament, tuning fork, and Tip-therm tests at baseline and after the 8-week intervention.[5]
Visualizing the Pain Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: NMDA Receptor Signaling in Nociceptive Pathway.
Caption: Generalized Clinical Trial Workflow.
Conclusion
This compound has demonstrated a tolerable safety profile and some indications of analgesic efficacy in patients with neuropathic pain, particularly at a dose of 500 µg. However, the clinical data remains preliminary. In comparison, other NMDA antagonists like ketamine have shown more robust, statistically significant pain reduction in meta-analyses, albeit with a higher incidence of psychomimetic side effects. Memantine and dextromethorphan, both low-affinity antagonists, have shown mixed results, with some studies indicating efficacy in specific neuropathic pain conditions like diabetic neuropathy.
The choice of an NMDA antagonist for therapeutic development will likely depend on balancing efficacy with the side-effect profile. The seemingly favorable psychotropic profile of CNS-5161 warrants further investigation in larger, adequately powered clinical trials to definitively establish its efficacy and place in the management of neuropathic pain. Researchers should consider the specific subtypes of neuropathic pain and patient populations when designing future studies to better delineate the therapeutic potential of these compounds.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. Exploring the Therapeutic Potential of N-Methyl-D-Aspartate Receptor Antagonists in Neuropathic Pain Management | MDPI [mdpi.com]
- 3. NMDA Receptor Antagonism in Pain Therapy | Anesthesia Key [aneskey.com]
- 4. researchgate.net [researchgate.net]
- 5. Management of diabetic neuropathy with memantine: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Dextromethorphan and memantine in painful diabetic neuropathy and postherpetic neuralgia: efficacy and dose-response trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-801 blocks the development of thermal hyperalgesia in a rat model of experimental painful neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium and MK-801 have a similar effect in two experimental models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Ketamine + Cognitive Behavioral Therapy for Neuropathic Pain · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to CNS-5161 Hydrochloride and Memantine in Excitotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excitotoxicity, the pathological process triggered by excessive activation of glutamate (B1630785) receptors, is a cornerstone of neuronal damage in a wide array of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key subtype of glutamate receptors, plays a central role in mediating these neurotoxic cascades. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development. This guide provides a detailed comparison of two such antagonists: the clinically established drug, memantine (B1676192), and the novel investigational compound, CNS-5161 hydrochloride. While both agents target the NMDA receptor, they exhibit distinct pharmacological profiles that may influence their therapeutic potential in different excitotoxic conditions. This document aims to provide an objective comparison based on available preclinical and clinical data to aid researchers in their evaluation of these compounds.
Mechanism of Action and Signaling Pathways
Glutamate-induced excitotoxicity is primarily driven by the excessive influx of calcium (Ca²⁺) through the ion channel of the NMDA receptor. This pathological Ca²⁺ overload initiates a cascade of deleterious downstream events, including the activation of proteases (e.g., calpains), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis. Both this compound and memantine intervene in this pathway by blocking the NMDA receptor ion channel, thereby attenuating the toxic Ca²⁺ influx.
Memantine is an uncompetitive, low-to-moderate affinity, voltage-dependent open-channel blocker of the NMDA receptor. Its mechanism is characterized by a fast on/off rate, allowing it to preferentially block the excessive, tonic activation of extrasynaptic NMDA receptors associated with excitotoxicity, while sparing the transient, physiological activation of synaptic NMDA receptors crucial for normal neurotransmission, learning, and memory. This unique profile is thought to contribute to its favorable clinical tolerability compared to high-affinity NMDA receptor antagonists.
This compound is a novel and selective noncompetitive antagonist of the NMDA receptor. It acts as an ion-channel blocker, interacting with a site within the channel to prevent ion flux. Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties. While its binding affinity has been determined, detailed kinetic data comparable to that of memantine is not as widely available in the public domain.
Below is a diagram illustrating the excitotoxicity signaling pathway and the points of intervention for this compound and memantine.
NMDA Receptor Excitotoxicity Pathway and Intervention Points.
Quantitative Comparison of Efficacy
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Model | Assay | Key Findings | Reference |
| CNS-5161 HCl | Rat brain synaptosomal membranes | [³H]MK-801 displacement | Kᵢ = 1.8 nM | |
| Memantine | Cultured rat cortical neurons | NMDA-induced excitotoxicity | EC₅₀ ≈ 5 µM (for MPP+ induced toxicity) | |
| Memantine | Cultured cerebellar granule cells | NMDA-induced cell death | Partial protection at 1 µM | |
| Memantine | Organotypic hippocampal slices | NMDA-induced excitotoxicity | Neuroprotection observed at clinically relevant concentrations |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Model | Administration | Dosage | Efficacy | Reference |
| CNS-5161 HCl | Neonatal rat NMDA excitotoxicity | Intraperitoneal | 4 mg/kg | ED₈₀ for protection against necrotic effects | |
| Memantine | Rat model of focal cerebral ischemia | Intraperitoneal | 20 mg/kg (5 min post-ischemia) | ~10% reduction in cortical infarct size | |
| Memantine | Mouse model of neonatal hypoxia-ischemia | - | - | Reduced lethality and brain damage | |
| Memantine | Mouse photothrombotic stroke model | Chronic in drinking water (starting 2h post-stroke) | 30 mg/kg/day | No reduction in infarct size, but improved motor control and sensory function |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols commonly used to evaluate the efficacy of NMDA receptor antagonists in excitotoxicity models.
In Vitro NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is a standard method for screening neuroprotective compounds against glutamate-induced excitotoxicity.
Workflow for In Vitro Excitotoxicity Assay.
Key Steps:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for a period (e.g., 7-14 days) to allow for maturation and expression of functional NMDA receptors.
-
Drug Pre-incubation: Neurons are pre-incubated with varying concentrations of the test compound (CNS-5161 HCl or memantine) for a specified duration (e.g., 30-60 minutes).
-
Excitotoxic Insult: NMDA, along with its co-agonist glycine, is added to the culture medium to induce excitotoxicity. The concentration and duration of NMDA exposure are optimized to cause significant but sub-maximal cell death in control cultures.
-
Washout and Incubation: After the excitotoxic insult, the culture medium containing NMDA and the test compound is replaced with fresh medium, and the cells are incubated for a further period (e.g., 24 hours).
-
Viability Assessment: Neuronal viability is quantified using various assays. The lactate (B86563) dehydrogenase (LDH) assay measures membrane integrity (LDH is released from damaged cells), while the MTT assay measures mitochondrial metabolic activity. Alternatively, live/dead cell staining and counting can be performed.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
The MCAO model is a widely used preclinical model of stroke to assess the neuroprotective effects of drugs in vivo.
A Comparative Analysis of the Pharmacokinetics of CNS-5161 Hydrochloride and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of CNS-5161 hydrochloride, a novel N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-established NMDA receptor antagonists: ketamine, dextromethorphan (B48470), and memantine (B1676192). The data presented is intended to offer an objective overview to inform preclinical and clinical research decisions. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies.
Executive Summary
This compound is a noncompetitive NMDA receptor antagonist that has been investigated for its potential therapeutic effects.[1][2] Understanding its pharmacokinetic profile in relation to other drugs in its class is crucial for its development and potential clinical application. This guide directly compares the available human pharmacokinetic data for this compound with that of ketamine, dextromethorphan, and memantine, focusing on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound and its comparators. It is important to note that direct comparisons of Cmax and Tmax are most relevant when the route of administration is the same.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration) in Healthy Volunteers
| Parameter | Value (Mean ± SD) | Reference |
| Half-life (t½) | 2.95 ± 0.75 h | [2] |
| Clearance (CL) | 106 ± 17.8 L/h | [2] |
| Volume of Distribution (Vd) | 296 ± 69 L | [2] |
Table 2: Pharmacokinetic Parameters of Ketamine (Intravenous Administration) in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t½ (h) | Reference |
| 0.125 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Oral bioavailability is low at 8% | [3] |
Table 3: Pharmacokinetic Parameters of Dextromethorphan (Oral Administration) in Healthy Volunteers
| Dose | Cmax (nmol/mL) | Tmax (h) | AUC (nmol·h/mL) | t½ (h) | Reference |
| 30 mg | 0.03 (conjugated dextrorphan) | 4 (conjugated dextrorphan) | Not Reported | 16.4 ± 3.7 | [4] |
| Unchanged dextromethorphan was often undetectable in extensive metabolizers. | [4] |
Note: Intravenous pharmacokinetic data for dextromethorphan in healthy volunteers is limited in the public domain. The provided data is for oral administration, which undergoes significant first-pass metabolism.
Table 4: Pharmacokinetic Parameters of Memantine (Oral Administration) in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 5 mg | 6.20 ± 0.75 | 5.70 ± 1.64 | 540.05 ± 89.68 | 66.86 ± 11.75 | [5] |
| 10 mg | 11.60 ± 1.95 | 6.00 ± 1.33 | 932.07 ± 230.82 | 63.57 ± 12.58 | [5] |
| 20 mg | 25.34 ± 8.34 | 6.89 ± 1.41 | 1853.29 ± 776.85 | 62.06 ± 9.26 | [5] |
Note: While intravenous administration data for memantine exists, detailed pharmacokinetic parameters from those studies in healthy volunteers were not as readily available as for oral administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation of the presented data.
This compound Pharmacokinetic Study
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in healthy male volunteers.[2]
-
Administration: this compound was administered as a single intravenous infusion over 15 minutes.[2]
-
Dosing: Doses ranged from 30 µg to 2000 µg.[2]
-
Sampling: Blood samples were collected at defined intervals for 24 hours following the infusion.[2]
-
Analytical Method: Plasma concentrations of CNS-5161 were determined using high-performance liquid chromatography (HPLC).[2] In a separate study with patients, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assay was used.
Ketamine Pharmacokinetic Study
-
Study Design: A study in healthy volunteers to investigate the pharmacokinetics after intravenous and oral administration.[3]
-
Administration: S-ketamine was administered as an intravenous infusion (0.125 mg/kg) and as an oral solution (0.25 mg/kg).[3]
-
Sampling: Blood samples were collected for up to 23.5 hours post-dosing.[3]
-
Analytical Method: Plasma concentrations of S-ketamine and its metabolite norketamine were measured. The specific analytical method was not detailed in the abstract but is typically LC-MS/MS for such studies.
Dextromethorphan Pharmacokinetic Study
-
Study Design: A study to determine the pharmacokinetics of dextromethorphan and its metabolites in healthy volunteers with different metabolic phenotypes (extensive and poor metabolizers).[4]
-
Administration: A single oral dose of 30 mg dextromethorphan hydrobromide was administered.[4]
-
Sampling: Blood samples were collected at various time points post-dose.[4]
-
Analytical Method: Plasma concentrations of dextromethorphan and its metabolites were determined. The specific analytical method was not detailed in the abstract but is typically HPLC or LC-MS/MS.
Memantine Pharmacokinetic Study
-
Study Design: A single-center, open-label, single- and multiple-dose pharmacokinetic study in healthy Chinese volunteers.[5]
-
Administration: Single oral doses of 5, 10, or 20 mg of memantine were administered.[5]
-
Sampling: Sequential blood samples were collected from 0 to 360 hours after dosing.[5]
-
Analytical Method: Memantine concentrations in plasma were determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway.
Experimental Workflow
Caption: Typical Pharmacokinetic Study Workflow.
Comparative Analysis Logic
Caption: Logic Flow for Comparative Pharmacokinetic Analysis.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of S-ketamine and norketamine in healthy volunteers after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CNS-5161 Hydrochloride vs. Ifenprodil in NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two prominent NMDA receptor antagonists, CNS-5161 hydrochloride and ifenprodil (B1662929), supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of this compound and ifenprodil, two noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. While both compounds target the NMDA receptor, they exhibit distinct mechanisms of action, binding sites, and subunit selectivities. This document aims to furnish researchers with the necessary data to make informed decisions for their specific research applications.
At a Glance: Key Differences
| Feature | This compound | Ifenprodil |
| Binding Site | Ion channel pore of the NMDA receptor | N-terminal domain (NTD) of the NR2B subunit |
| Subunit Selectivity | Non-selective | Selective for NR2B-containing receptors |
| Mechanism of Action | Noncompetitive channel blocker | Noncompetitive allosteric modulator |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ifenprodil from various preclinical studies. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may affect direct comparability.
Table 1: Binding Affinity
| Compound | Radioligand Displaced | Preparation | Ki (nM) | Reference |
| This compound | [3H]MK-801 | Synaptosomal membrane preparations from rat brain | 1.8 | [1][2][3] |
| Ifenprodil | [3H]Ifenprodil | Recombinant human NR1a/NR2B receptors | 33.5 | [4] |
| Ifenprodil | [3H]Ifenprodil | Native rat receptors (cortex/hippocampus) | 24.8 | [4] |
Table 2: Functional Potency (IC50)
| Compound | Receptor Subtype | Experimental System | IC50 (µM) | Reference |
| Ifenprodil | NR1A/NR2B | Xenopus oocytes | 0.34 | [1] |
| Ifenprodil | NR1A/NR2A | Xenopus oocytes | 146 | [1] |
| Ifenprodil | NR1A/NR2B | Xenopus oocytes | 0.21 - 0.81 (stereoisomers) | [5][6] |
| Ifenprodil | NR1/NR2B | Xenopus oocytes | 0.156 | [7] |
| Ifenprodil | Neonatal rat forebrain NMDA receptors | Cultured neurons | 0.3 | [8] |
Mechanism of Action and Signaling Pathways
This compound acts as a noncompetitive antagonist by physically blocking the ion channel of the NMDA receptor.[1][2][3][9][10][11] This blockade prevents the influx of Ca2+ and Na+ ions, thereby inhibiting downstream signaling cascades associated with NMDA receptor activation.
Ifenprodil, in contrast, is a noncompetitive allosteric modulator that selectively binds to the N-terminal domain of the NR2B subunit.[12][13][14] This binding induces a conformational change in the receptor that reduces the probability of channel opening, effectively inhibiting receptor function.[15] One of the downstream effects of ifenprodil's action is an enhancement of proton inhibition of the NMDA receptor.[12]
Experimental Protocols
[3H]MK-801 Binding Assay (for this compound)
This protocol is adapted from studies characterizing the binding of noncompetitive antagonists to the NMDA receptor ion channel.
1. Membrane Preparation:
-
Rat brains (minus cerebellum) are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in buffer and washed multiple times by centrifugation and resuspension to remove endogenous glutamate and glycine (B1666218).
-
The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
Incubate synaptosomal membranes (100-200 µg of protein) with 5 nM [3H]MK-801 in the presence and absence of varying concentrations of this compound.
-
The incubation is carried out in a final volume of 0.5 mL of Tris-HCl buffer containing 10 µM glutamate and 10 µM glycine to ensure the receptor is in an activated state.
-
Incubate for 2 hours at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known noncompetitive antagonist (e.g., 10 µM MK-801).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value is calculated from the IC50 value (concentration of CNS-5161 that inhibits 50% of specific [3H]MK-801 binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Ifenprodil)
This protocol is a standard method for characterizing the functional effects of drugs on ion channels expressed in a heterologous system.
1. Oocyte Preparation and Injection:
-
Harvest oocytes from female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B or NR2A).
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Once a stable baseline current is established, co-apply the agonists with varying concentrations of ifenprodil.
3. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of ifenprodil.
-
Calculate the percentage of inhibition for each concentration of ifenprodil.
-
Plot the concentration-response curve and fit it to a logistic equation to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel NMDA receptor antagonists.
Conclusion
This compound and ifenprodil represent two distinct classes of NMDA receptor antagonists with different binding sites and subunit selectivities. This compound is a potent, non-selective channel blocker, while ifenprodil is a selective allosteric modulator of NR2B-containing receptors. The choice between these two compounds will depend on the specific research question. For studies requiring a general blockade of NMDA receptor activity, this compound may be suitable. For investigations focused on the specific role of NR2B-containing receptors in physiological or pathological processes, ifenprodil offers a more targeted approach. The provided experimental protocols and workflows can serve as a guide for the in-depth characterization of these and other NMDA receptor modulators.
References
- 1. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of ifenprodil on the antidepressant-like activity of NMDA ligands in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Ifenprodil on the Gating or NR1/2B NMDA Receptors | Semantic Scholar [semanticscholar.org]
- 11. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A conserved structural mechanism of NMDA receptor inhibition: A comparison of ifenprodil and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effect of CNS-5161 Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo analgesic effects of CNS-5161 hydrochloride, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other established analgesics. The information is compiled from available preclinical and clinical data to assist researchers in evaluating its potential as a therapeutic agent for pain management.
Mechanism of Action: Targeting the NMDA Receptor
This compound exerts its analgesic effects by acting as a noncompetitive antagonist at the NMDA receptor. It binds to the ion channel of the receptor with high affinity (Ki = 1.8 nM), preventing the influx of calcium ions and subsequent downstream signaling cascades that contribute to central sensitization and pain hypersensitivity.[1][2]
Caption: Mechanism of this compound
In Vivo Analgesic Efficacy: A Comparative Overview
Due to the limited availability of direct head-to-head preclinical studies comparing this compound with other analgesics, this section presents available data for each compound in relevant animal models of pain. This allows for an indirect comparison of their potential analgesic efficacy.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used preclinical model of neuropathic pain in rats. The following tables summarize the reported effects of this compound, Gabapentin (B195806), and Morphine in this model.
Table 1: Analgesic Effects in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Dose | Route of Administration | Efficacy | Reference |
| CNS-5161 HCl | 4 mg/kg | Intraperitoneal (i.p.) | ED₈₀ in a neonatal rat NMDA excitotoxicity model (suggests potential efficacy in neuropathic pain) | [2] |
| Gabapentin | 100 mg/kg | Intraperitoneal (i.p.) | Significant attenuation of mechanical and dynamic allodynia, and thermal and mechanical hyperalgesia | [3] |
| Morphine | 6 mg/kg | Subcutaneous (s.c.) | Attenuation of mechanical allodynia, mechanical hyperalgesia, and cold allodynia | [3] |
Note: Direct comparative data for CNS-5161 in the CCI model is not publicly available. The provided data for CNS-5161 is from a related model of neuronal excitotoxicity.
Inflammatory Pain Model: Formalin Test
The formalin test in rats is a model of tonic, localized inflammatory pain. The test has two distinct phases: an early, neurogenic phase and a late, inflammatory phase.
Table 2: Analgesic Effects in the Rat Formalin Test
| Compound | Dose | Route of Administration | Effect on Phase 1 (Neurogenic Pain) | Effect on Phase 2 (Inflammatory Pain) | Reference |
| CNS-5161 HCl | Data Not Available | - | - | - | - |
| Gabapentin | 100 mg/kg | Per os (p.o.) | No significant effect | Complete reduction of hypersensitivity (in 1% formalin model) | [4] |
| Morphine | 3 mg/kg | Subcutaneous (s.c.) | Significant reduction of nociceptive behaviors | Complete reduction of hypersensitivity (in 1% formalin model) | [4] |
Note: Specific data for this compound in the formalin test is not publicly available.
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This surgical model induces a peripheral mononeuropathy that mimics chronic nerve compression in humans.
Caption: CCI Experimental Workflow
Procedure:
-
Anesthesia: The rat is anesthetized.
-
Surgical Preparation: The thigh of one hind limb is shaved and disinfected.
-
Incision: A small incision is made on the lateral surface of the thigh.
-
Nerve Exposure: The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the sciatic nerve with an interval of about 1 mm between each.
-
Wound Closure: The muscle layer and skin are closed with sutures.
-
Post-operative Care: The animal is monitored during recovery and allowed to recover for a set period before behavioral testing.
-
Behavioral Assessment: Nociceptive thresholds are measured using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
Formalin Test in Rats
This test assesses the response to a continuous nociceptive stimulus.
Caption: Formalin Test Workflow
Procedure:
-
Acclimation: The rat is placed in a clear observation chamber for a period of time to acclimate to the environment.
-
Formalin Injection: A small volume of dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed immediately after the injection. The amount of time the animal spends licking or biting the injected paw is recorded.
-
Phases of Response: The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Data Analysis: The duration of licking/biting in each phase is quantified and compared between treatment groups.
Conclusion
This compound, as a noncompetitive NMDA receptor antagonist, holds theoretical promise for the treatment of pain, particularly neuropathic pain states characterized by central sensitization. While direct preclinical comparative data with standard-of-care analgesics like gabapentin and morphine is limited, the available information suggests potential efficacy. Further in vivo studies directly comparing this compound with other analgesics in validated pain models are warranted to fully elucidate its analgesic profile and therapeutic potential. The experimental protocols and mechanistic understanding provided in this guide offer a framework for designing and interpreting such future studies.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formalin injection produces long-lasting hypersensitivity with characteristics of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of CNS-5161 Hydrochloride in Neuropathic Pain
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CNS-5161 hydrochloride, a novel N-methyl-D-aspartate (NMDA) receptor antagonist, against established treatments for neuropathic pain. The information is compiled from preclinical and clinical studies to aid researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: Targeting the NMDA Receptor
This compound is a selective and noncompetitive antagonist of the NMDA receptor ion channel.[1][2][3] By blocking the NMDA receptor, CNS-5161 inhibits the excitatory effects of the neurotransmitter glutamate (B1630785), which plays a crucial role in the central sensitization and maintenance of chronic pain states.[1][4] This mechanism offers a targeted approach to mitigating neuropathic pain.
Comparative Efficacy Data
The following table summarizes the available clinical efficacy data for this compound in comparison to standard-of-care treatments for neuropathic pain. It is important to note that these data are from separate studies and not from direct head-to-head trials, which should be considered when interpreting the results.
| Compound | Condition | Dosage | Primary Outcome Measure | Efficacy Results | Study Reference |
| CNS-5161 HCl | Neuropathic Pain | 500 µg (single IV infusion) | Change in Visual Analogue Scale (VAS) from baseline | -10 ± 22 mm change in VAS at 12 hours (vs. -2 ± 19 mm for placebo) | Forst et al., 2007[5] |
| Pregabalin | Painful Diabetic Peripheral Neuropathy (PDPN) | 150, 300, 600 mg/day | Change in least-squares mean pain score (from baseline) | Dose-dependent reduction: -2.05, -2.36, and -2.75 points for 150, 300, and 600 mg/day respectively (vs. -1.49 for placebo) | Freeman et al., 2008[6] |
| Gabapentin (B195806) | Neuropathic Pain | 600-1800 mg/day | Change in Visual Analogue Scale (VAS) from baseline | Mean reduction of 0.8 (±0.2) on a 0-10 VAS | Yelland et al., 2005[7][8] |
| Duloxetine (B1670986) | Painful Diabetic Peripheral Neuropathy (PDPN) | 40, 60, 120 mg/day | Mean difference in weekly mean pain scores | Significant pain reduction with 40, 60, and 120 mg doses (MD = -0.95 vs. placebo) | Wang et al., 2023[9] |
| Duloxetine | Chronic Low Back Pain with Neuropathic Component | Up to 120 mg/day | Mean VAS score at week 4 | Mean VAS of 4.1 ± 2.9 (vs. 6.0 ± 2.7 for placebo) | Skljarevski et al., 2015[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound Study Protocol
A dose-escalating safety study was conducted in 40 patients with chronic neuropathic pain.[5]
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. N-of-1 randomized trials to assess the efficacy of gabapentin for chronic neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Duloxetine in Chronic Low Back Pain with a Neuropathic Component: A Randomized, Double-blind, Placebo-controlled Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CNS-5161 Hydrochloride and Traditional NMDA Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as Alzheimer's disease, neuropathic pain, and brain injury from stroke.[1][3] This has led to the development of NMDA receptor antagonists as potential therapeutic agents.
Traditional NMDA antagonists, while demonstrating therapeutic potential, are often limited by significant side effects, including psychotomimetic symptoms like hallucinations and dissociation.[1][4] CNS-5161 hydrochloride is a novel noncompetitive NMDA receptor antagonist that has shown promise as an alternative with a potentially more favorable safety profile.[5][6] This guide provides an objective comparison between this compound and traditional NMDA antagonists, supported by available experimental data.
Mechanism of Action: A Shared Target, Different Interactions
NMDA receptor antagonists can be classified based on their site of action.[2][4] Traditional antagonists like Ketamine and Phencyclidine (PCP) are uncompetitive channel blockers that bind within the receptor's ion channel, physically obstructing the flow of ions.[7] Memantine, used in the treatment of Alzheimer's disease, is also an uncompetitive channel blocker but is distinguished by its lower affinity and faster kinetics, which is thought to contribute to its better tolerability.[7][8]
This compound is also a noncompetitive, uncompetitive antagonist that acts at the ion channel binding site of the NMDA receptor complex.[5][9][10] It has demonstrated a high affinity for this site, similar to some traditional antagonists, but preclinical and early clinical studies have suggested a key difference: a lack of psychomimetic side effects at therapeutic doses.[5][11]
dot
Caption: Mechanisms of various NMDA receptor antagonists.
Comparative Pharmacological Data
The following tables summarize key quantitative data for this compound and traditional NMDA antagonists.
Table 1: In Vitro Binding Affinity
| Compound | Type | Binding Site | Kᵢ (nM) | Reference Preparation |
|---|---|---|---|---|
| CNS-5161 | Noncompetitive | Ion Channel ([³H]MK-801 displacement) | 1.8 | Rat brain synaptosomal membranes |
| MK-801 | Noncompetitive | Ion Channel | ~3-5 | Rat brain membranes |
| Ketamine | Noncompetitive | Ion Channel | ~500-1000 | Varies |
| Memantine | Noncompetitive | Ion Channel | ~1000-2000 | Varies |
Kᵢ (Inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.[6]
Table 2: In Vivo Potency and Side Effect Profile
| Compound | Primary Therapeutic Use | Notable Side Effects | Key Differentiating Feature |
|---|---|---|---|
| CNS-5161 | Investigational (Neuropathic Pain)[12] | Headache, visual disturbances, hypertension[5][13] | Lack of psychomimetic effects in early trials[5] |
| Ketamine | Anesthesia, Treatment-Resistant Depression[4][14] | Dissociation, hallucinations, abuse potential[4] | Rapid antidepressant effects[14] |
| Memantine | Alzheimer's Disease[8] | Dizziness, confusion, headache[15] | Better tolerated due to low affinity and fast kinetics[7][8] |
| Phencyclidine (PCP) | No clinical use (Drug of Abuse)[4] | Severe psychosis, hallucinations, neurotoxicity[4] | High abuse liability and severe side effects[8] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the key experimental methodologies used to characterize NMDA receptor antagonists.
1. Radioligand Binding Assay (for Kᵢ determination)
-
Objective: To determine the binding affinity of a compound for the NMDA receptor ion channel.
-
Protocol:
-
Preparation: Synaptosomal membranes are prepared from rat brain tissue.[6]
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the ion channel site (e.g., [³H]MK-801) and varying concentrations of the test compound (e.g., CNS-5161).[6][16]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. In Vivo Excitotoxicity Model (e.g., Neonatal Rat Model)
-
Objective: To assess the neuroprotective effects of an antagonist against NMDA-induced neuronal damage.
-
Protocol:
-
Animal Model: Neonatal rat pups are used.
-
Administration: The test compound (e.g., CNS-5161) is administered, often intraperitoneally (i.p.).[6]
-
Induction of Excitotoxicity: A direct injection of NMDA into a specific brain region (e.g., the striatum) is performed to induce excitotoxic lesions.
-
Assessment: After a set period, the brains are harvested, sectioned, and stained to visualize the extent of neuronal damage.
-
Analysis: The volume of the lesion in treated animals is compared to that in control (vehicle-treated) animals to determine the neuroprotective efficacy (e.g., ED₅₀, the dose that protects 50% of the animals).[6]
-
dot
Caption: A typical workflow for evaluating novel NMDA antagonists.
Conclusion: The Promise of a Wider Therapeutic Window
The primary challenge in the development of NMDA receptor antagonists has been separating the desired therapeutic effects from debilitating side effects.[1] Traditional antagonists like ketamine, while effective in certain contexts like treatment-resistant depression, are hampered by their psychotomimetic and dissociative properties.[4][17] Memantine offers a safer alternative for chronic use in Alzheimer's disease by virtue of its low affinity, but this also limits its potency for acute conditions.[8]
This compound represents a promising development in this class of drugs. It combines high affinity for the NMDA receptor ion channel with a notable lack of psychomimetic effects in early human studies.[5][6] While it does produce other side effects, such as hypertension, these may be more manageable than the central nervous system effects of traditional antagonists.[5][13] This suggests that CNS-5161 may possess a wider therapeutic window, making it a potentially valuable alternative for conditions like neuropathic pain and neuroprotection where the risk-benefit profile of existing NMDA antagonists is unfavorable.[11][12] Further clinical investigation is necessary to fully establish its efficacy and safety profile relative to existing treatments.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. singlecare.com [singlecare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | NMDA Antagonist | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Efficacy Data for the NMDA Receptor Antagonist CNS-5161 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CNS-5161 hydrochloride, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is designed to assist researchers in understanding its mechanism of action, replicating key experimental findings, and comparing its performance against other well-known NMDA receptor antagonists.
Mechanism of Action
This compound exerts its effects by acting as a noncompetitive antagonist at the NMDA receptor.[1] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2] This blockade is use-dependent, meaning the drug has a higher affinity for the activated, open state of the ion channel. This mechanism effectively dampens excessive neuronal excitation, which is implicated in various neurological disorders.
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, the binding of glutamate and a co-agonist to the NMDA receptor opens the ion channel, allowing Ca²⁺ influx. This influx activates a cascade of downstream signaling molecules, including calmodulin (CaM), which in turn activates enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and neuronal nitric oxide synthase (nNOS). These pathways are crucial for synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity and neuronal cell death. CNS-5161, by blocking the channel, prevents this Ca²⁺ overload.
Caption: NMDA Receptor Signaling Pathway Blockade by CNS-5161.
Comparative Performance Data
This compound has been primarily investigated for its potential in treating neuropathic pain. While direct head-to-head comparative studies with other NMDA antagonists are limited, this section presents available data for CNS-5161 alongside key findings for other noncompetitive antagonists, ketamine and memantine (B1676192), to provide a basis for comparison.
| Parameter | This compound | Ketamine | Memantine |
| Binding Affinity (Ki) | 1.8 nM (Displacement of [³H]MK-801) | ~600 nM (for human NMDA receptor) | ~1-5 µM (for human NMDA receptor) |
| Clinical Indication(s) | Investigational for neuropathic pain | Anesthetic, antidepressant, analgesic | Alzheimer's disease |
| Efficacy in Neuropathic Pain (Human Studies) | Some indications of analgesic activity at 500 µg single infusion (change in VAS score of -10 ± 22 mm vs. -2 ± 19 mm for placebo).[3][4] Study was not powered for efficacy.[3][4] | Significant reduction in pain scores in various neuropathic pain conditions.[5] | Mixed results; some studies show modest effects in certain types of neuropathic pain. |
| Common Adverse Effects | Hypertension, headache, mild visual disturbances.[3][4] | Psychotomimetic effects (hallucinations, dissociation), dizziness, nausea. | Dizziness, headache, confusion, constipation. |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the NMDA receptor, based on standard methodologies.
Objective: To determine the inhibitory constant (Ki) of this compound for the NMDA receptor through competitive binding with a radiolabeled ligand (e.g., [³H]MK-801).
Materials:
-
Rat brain cortical membranes
-
[³H]MK-801 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a multi-well plate, add a fixed concentration of [³H]MK-801, glutamate, and glycine to each well.
-
Add varying concentrations of this compound to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of CNS-5161 that inhibits 50% of specific [³H]MK-801 binding) and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol describes a common preclinical model to assess the analgesic efficacy of this compound.
Objective: To evaluate the effect of this compound on mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures
-
Von Frey filaments
Procedure:
-
Induce anesthesia in the rats.
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely ligate the nerve with chromic gut sutures to induce a chronic constriction injury.
-
Allow the animals to recover for a period of days to weeks to allow for the development of neuropathic pain behaviors.
-
Establish a baseline for mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.
-
Administer this compound or vehicle to the rats (e.g., via intraperitoneal injection).
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
Compare the post-treatment withdrawal thresholds between the CNS-5161 and vehicle groups to determine the analgesic effect.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of a novel NMDA receptor antagonist like CNS-5161.
Caption: Preclinical Evaluation Workflow for CNS-5161.
References
- 1. researchgate.net [researchgate.net]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychotropic Side Effect Profiles of CNS-5161 Hydrochloride and Ketamine
For Immediate Release
[City, State] – [Date] – A comprehensive review of available clinical data reveals a significant divergence in the psychotropic side effect profiles of two N-methyl-D-aspartate (NMDA) receptor antagonists, CNS-5161 hydrochloride and ketamine. While both compounds target the NMDA receptor, early-stage clinical trials indicate that this compound may offer a more favorable safety profile, notably lacking the psychotomimetic and dissociative effects commonly associated with ketamine. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel, selective, noncompetitive NMDA receptor antagonist, has been investigated for its potential in treating neuropathic pain. Clinical studies have highlighted its tolerability, with the primary adverse events being dose-dependent increases in blood pressure, headache, and mild visual disturbances. Crucially, these studies did not report the psychotropic side effects that have limited the clinical use of other NMDA receptor antagonists.[1][2]
In contrast, ketamine, a well-established NMDA receptor antagonist used for anesthesia and more recently for treatment-resistant depression, is known for its significant psychotropic side effects. These include dissociation, hallucinations, confusion, and euphoria.[3][4] These effects are a major consideration in its clinical application and necessitate careful patient monitoring.
Mechanism of Action and Signaling Pathway
Both CNS-5161 and ketamine are noncompetitive antagonists of the NMDA receptor, a key player in glutamatergic neurotransmission. They act by blocking the ion channel of the receptor, thereby inhibiting the influx of calcium ions and modulating neuronal excitability. However, the nuanced differences in their binding characteristics or downstream signaling may account for their distinct side effect profiles.
References
Comparative Efficacy of CNS-5161 Hydrochloride in Neuropathic Pain Management
A Statistical Analysis and Comparison with Alternative NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CNS-5161 hydrochloride's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists in the context of neuropathic pain. The following sections present a statistical analysis of available efficacy data, detailed experimental protocols from a key clinical study, and a comparison with other notable NMDA receptor antagonists.
Data Presentation: Efficacy and Safety of this compound
This compound, a noncompetitive NMDA receptor antagonist, has been evaluated for its analgesic effects in patients with chronic neuropathic pain. A key dose-escalating safety study provides the primary source of efficacy and safety data.[1][2]
Efficacy Data: Pain Intensity Reduction
The primary efficacy endpoint in the key clinical trial was the change in the Visual Analogue Scale (VAS) for pain intensity, measured on a 100-mm scale. While the study was not sufficiently powered for a definitive confirmation of efficacy, it provided indications of an analgesic effect at the 500 µg dose.[1][2]
| Dosage | Change in VAS from Baseline (mm) at 12 hours (Mean ± SD) | Placebo Change in VAS from Baseline (mm) at 12 hours (Mean ± SD) | p-value |
| 125 µg | No significant difference from placebo | - | - |
| 250 µg | No significant difference from placebo | - | - |
| 500 µg | 10 ± 22 | 2 ± 19 | 0.11 |
Table 1: Change in Visual Analogue Scale (VAS) for Pain Intensity at 12 Hours Post-Administration of this compound Compared to Placebo.[1][2]
Notably, the analgesic effect of the 500 µg dose appeared to be more pronounced in patients with diabetic neuropathy.[1]
Safety and Tolerability
The study also assessed the safety and tolerability of this compound at escalating doses. The most common adverse events were dose-dependent and included hypertension, headache, and mild visual disorders.[1][2]
| Adverse Event | 250 µg CNS-5161 HCl | 500 µg CNS-5161 HCl | Placebo |
| Hypertension | 8.3% | 50% | 15.4% |
| Headache | Frequency not different from placebo | Frequency not different from placebo | - |
| Visual Disturbances | 16.7% | 33.3% | 0% |
| Flatulence | - | 16.7% | - |
| Dyspepsia and Abdominal Discomfort | 8.3% | - | - |
| Nausea | - | 8.3% | - |
Table 2: Incidence of Common Adverse Events in Patients Treated with this compound Compared to Placebo.[1][3]
Due to a sustained systolic blood pressure response in two patients, the 750 µg cohort was abandoned, establishing the maximum tolerated dose as being below this level.[1][2] Encouragingly, no psychomimetic side effects, often associated with other NMDA receptor antagonists, were observed at any dosage.[1]
Comparison with Alternative NMDA Receptor Antagonists
Direct head-to-head clinical trials comparing this compound with other NMDA receptor antagonists for neuropathic pain are not publicly available. However, by examining data from separate studies, an indirect comparison can be made. It is crucial to note that such comparisons are inherently limited due to variations in study design, patient populations, and methodologies.
| Compound | Indication | Dosage | Change in Pain Score (VAS or similar) | Key Adverse Events |
| This compound | Neuropathic Pain | 500 µg (single IV infusion) | 10 mm reduction in VAS at 12h (vs. 2 mm for placebo)[1][2] | Hypertension, headache, visual disturbances[1][2] |
| Ketamine | Neuropathic Pain | Varies (IV infusion) | Statistically significant reduction in pain intensity at 1 and 4 weeks post-treatment[4] | Psychedelic effects, discomfort[4] |
| Memantine | Painful Diabetic Peripheral Neuropathy | 40 mg/day (oral) | Significant difference in mean nocturnal VAS score at week 8 compared to placebo[5] | Dizziness, nausea[5] |
| MK-801 (Dizocilpine) | (Preclinical) Neuropathic Pain | 0.3 mg/kg (s.c. in rats) | Blocked the development of mechanical hyperalgesia[6] | Not clinically used for pain due to significant psychotropic side effects |
Table 3: Indirect Comparison of Efficacy and Safety of this compound with Other NMDA Receptor Antagonists in Neuropathic Pain.
Experimental Protocols
The primary clinical data for this compound originates from a multicentre, double-blind, placebo-controlled, crossover study.
Study Design:
-
Population: 40 patients with chronic neuropathic pain.[2]
-
Design: Randomized, double-blind, placebo-controlled, crossover.
-
Dosage Cohorts: Escalating single intravenous infusions of 125 µg, 250 µg, and 500 µg of CNS-5161 HCl, or placebo.[1]
-
Primary Endpoints: Safety and tolerability, including monitoring of adverse events, blood pressure, heart rate, ECG, and clinical laboratory values.[2]
-
Secondary Endpoints: Efficacy, measured by changes in a 100-mm Visual Analogue Scale (VAS) for pain intensity, a verbal pain intensity score, and a verbal pain relief score.[2]
Mandatory Visualization
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the general mechanism of action of noncompetitive NMDA receptor antagonists like this compound. These antagonists block the ion channel of the NMDA receptor, preventing the influx of calcium ions (Ca2+) and subsequent downstream signaling cascades that contribute to central sensitization and neuropathic pain.
Caption: Mechanism of action of CNS-5161 HCl at the NMDA receptor.
Experimental Workflow of the Dose-Escalating Study
The diagram below outlines the workflow of the clinical trial that evaluated the safety and efficacy of this compound.
Caption: Workflow of the CNS-5161 HCl dose-escalating clinical trial.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Ketamine in the Treatment of Neuropathic Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pre treatment with MK-801, a non-competitive NMDA antagonist, prevents development of mechanical hyperalgesia in a rat model of chronic neuropathy, but not in a model of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Distribution of Radiolabeled CNS-5161 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo distribution of radiolabeled CNS-5161 hydrochloride, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, with its alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their neuroscience and drug development studies.
CNS-5161 is a noncompetitive antagonist that binds to the ion channel of the NMDA receptor.[1] Its use-dependent binding characteristic, preferentially targeting activated NMDA receptors, makes it a valuable tool for studying receptor function in both normal and pathological states.[2] This guide will delve into the biodistribution of radiolabeled forms of CNS-5161 and compare its performance with other relevant compounds.
Comparative In Vivo Distribution Data
The following tables summarize the quantitative data on the in vivo distribution of radiolabeled this compound and a key alternative, ¹⁸F-GE-179.
Table 1: Regional Brain Distribution of [³H]CNS-5161 in Rats [2]
| Brain Region | Distribution | Cortex/Cerebellum Ratio | Hippocampus-to-Cerebellum Ratio (with NMDA pretreatment) |
| Hippocampus | > Thalamus | 1.4 | 1.6-1.9 |
| Cortex | > Thalamus | ||
| Thalamus | > Striatum | ||
| Striatum | > Cerebellum | ||
| Cerebellum | Lowest |
Table 2: Pharmacokinetic Parameters of this compound in Humans Following Intravenous Infusion [3][4]
| Dose | Mean Half-life (h) | Mean Clearance (L/h) | Mean Volume of Distribution (L) |
| 30 µg - 2000 µg | 2.95 (s.d. 0.75) | 106 (s.d. 17.8) | 296 (s.d. 69) |
| 125 µg | Comparable to 250 µg & 500 µg | - | - |
| 250 µg | Comparable to 125 µg & 500 µg | - | - |
| 500 µg | Comparable to 125 µg & 250 µg | - | - |
Table 3: Comparative Performance of [¹¹C]CNS-5161 and ¹⁸F-GE-179 in Human PET Studies
| Parameter | [¹¹C]CNS-5161 | ¹⁸F-GE-179 |
| Brain Uptake | Heterogeneous, with highest uptake in putamen and thalamus and lowest in the cerebellum.[5] | Relatively homogeneous distribution in gray matter.[6] |
| Metabolism | Fast metabolism.[5] | At 30 minutes post-injection, 37% of plasma radioactivity represented the unmetabolized parent compound.[6] |
| Kinetic Modeling | Specific uptake could not be demonstrated.[5] | Best described by a 2-brain-compartment, 4-rate-constant model.[6] |
| Overall Suitability for PET | Hampered by rapid metabolism and inability to establish specific NMDA receptor targeting.[5] | Exhibits high and rapid brain extraction with acceptable between-subject variability.[6] However, some studies suggest its brain signal is not readily interpretable in the context of NMDA receptor binding.[7] |
Experimental Protocols
In Vivo Biodistribution of [³H]CNS-5161 in Rats[2]
-
Animal Model: Healthy adult rats.
-
Radioligand: [³H]CNS-5161.
-
Administration: Intravenous (i.v.) injection.
-
Pretreatment Groups:
-
Saline (control)
-
NMDA
-
MK-801 (a non-competitive NMDA receptor antagonist)
-
Combination of NMDA and MK-801
-
-
Procedure:
-
Following i.v. injection of [³H]CNS-5161, animals are sacrificed at various time points.
-
Brain and other organs are dissected.
-
Brain regional uptake is assessed by autoradiography or dissection of specific regions (hippocampus, cortex, thalamus, striatum, cerebellum).
-
Blood and brain samples are collected for metabolite analysis.
-
-
Analysis:
-
Radioactivity in dissected tissues is measured to determine the concentration of the radioligand.
-
Autoradiography provides a visual representation of the radioligand distribution.
-
High-Performance Liquid Chromatography (HPLC) is used to assay for metabolites in blood and brain samples.
-
Human PET Imaging with [¹¹C]CNS-5161[8]
-
Radioligand: [¹¹C]CNS-5161.
-
Subject Population: Healthy human volunteers.
-
Administration: Intravenous bolus injection.
-
PET Scanner: High-resolution research tomograph.
-
Data Acquisition:
-
Dynamic PET scans are acquired for a specified duration (e.g., 120 minutes) immediately following injection.
-
Data is typically binned into a series of time frames.
-
-
Arterial Blood Sampling:
-
Arterial blood is sampled throughout the scan to measure the concentration of the radioligand in plasma and to determine the metabolite-corrected arterial input function.
-
-
Data Analysis:
-
Time-activity curves are generated for different brain regions of interest.
-
Kinetic modeling is applied to the data to estimate parameters such as the volume of distribution (VT) and the net rate of influx (Ki).
-
Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: In Vivo Biodistribution Workflow.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Initial evaluation of 18F-GE-179, a putative PET Tracer for activated N-methyl D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo [18F]GE-179 Brain Signal Does Not Show NMDA-Specific Modulation with Drug Challenges in Rodents and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CNS-5161 Hydrochloride
Essential guidelines for the safe and compliant disposal of the novel NMDA receptor antagonist, CNS-5161 hydrochloride, ensuring the protection of laboratory personnel and the environment.
This compound is a selective noncompetitive antagonist of the NMDA subset of glutamate (B1630785) receptors.[1][2] As a potent neuroactive compound and a hydrochloride salt, it requires careful handling and disposal as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult your institution's Environmental Health and Safety (EHS) department and review the specific safety protocols for your laboratory. The following personal protective equipment (PPE) is mandatory when handling this compound and its waste products.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any dust or aerosols.[3] |
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of laboratory chemicals is to never discard hazardous materials down the sanitary sewer.[3][4] The following steps outline the recommended procedure for the safe disposal of waste containing this compound.
-
Segregation and Collection :
-
Collect all waste contaminated with this compound, including unused stock, experimental solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Place all waste into a designated, chemically compatible, and leak-proof hazardous waste container.[3][5] Do not mix this compound waste with incompatible chemicals.[6]
-
-
Labeling :
-
Clearly label the hazardous waste container with the words "Hazardous Waste".[7]
-
The label must include the full chemical name, "this compound", and list all other constituents of the waste mixture with their approximate concentrations.[6][7]
-
Include the name of the Principal Investigator (PI), the laboratory location, and the date the waste was first added to the container.[7]
-
-
Storage :
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be under the control of laboratory personnel, away from drains, and in a location that minimizes traffic.[8]
-
Ensure the container is kept closed at all times, except when adding waste.[3][9]
-
-
Neutralization (for Aqueous Solutions, if Permitted) :
-
Aqueous waste containing CNS-5161 as a hydrochloride salt will be acidic. Before final disposal, and only if permitted by your institution and local regulations, neutralization may be required.
-
Procedure : In a well-ventilated chemical fume hood, slowly add a weak base, such as sodium bicarbonate, to the aqueous waste while stirring.[3][10] Monitor the pH using indicator strips or a calibrated pH meter. Continue adding the base incrementally until the pH is between 6.0 and 8.0.[3] Be cautious of potential effervescence or heat generation.[11]
-
Even after neutralization, the solution is still considered hazardous waste due to the presence of the active compound and must be collected for disposal.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be managed as hazardous waste.
-
It is best practice to triple-rinse the container with a suitable solvent.[9]
-
The first rinseate is considered hazardous and must be collected in the designated hazardous waste container. Subsequent rinses may be permissible for sewer disposal depending on institutional policy. After thorough rinsing and air-drying, deface the original label, and the container may be disposed of as regular laboratory glass or plastic waste.[3][9]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to request a pickup of the hazardous waste.[7]
-
Do not attempt to dispose of the waste through regular trash or other non-approved methods. The standard procedure for investigational drugs and hazardous chemical waste is incineration by a licensed environmental management vendor.[7][12]
-
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a research laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. nswai.org [nswai.org]
- 9. vumc.org [vumc.org]
- 10. laballey.com [laballey.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
